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  • Product: 1,4-dimethyl-1H-indole-3-carbaldehyde
  • CAS: 170489-16-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. As a functionalized indole, it serves as a versatile synthetic intermediate for the construction of more complex molecules, including potential therapeutic agents. The introduction of a formyl group at the C3 position, the most nucleophilic site of the indole ring, provides a chemical handle for a variety of subsequent transformations. This guide offers a detailed exploration of the primary synthetic pathway to this compound, focusing on the Vilsmeier-Haack reaction, and includes a discussion of the synthesis of the requisite starting material, 1,4-dimethyl-1H-indole.

Primary Synthesis Route: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] For indoles, the reaction is highly regioselective, introducing the formyl group almost exclusively at the C3 position, which possesses the highest electron density.[4]

Overall Synthesis Pathway

The synthesis begins with the preparation of the starting material, 1,4-dimethyl-1H-indole, via the Fischer indole synthesis, followed by the Vilsmeier-Haack formylation to yield the target product.

Synthesis_Pathway cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation p-Tolylhydrazine p-Tolylhydrazine 1,4-Dimethyl-1H-indole 1,4-Dimethyl-1H-indole p-Tolylhydrazine->1,4-Dimethyl-1H-indole  Acid Catalyst (e.g., PPA, H₂SO₄) Acetone Acetone Acetone->1,4-Dimethyl-1H-indole Product 1,4-Dimethyl-1H-indole-3-carbaldehyde 1,4-Dimethyl-1H-indole->Product Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Product Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent  Formation Intermediate_Complex Sigma Complex Intermediate Vilsmeier_Reagent->Intermediate_Complex Indole 1,4-Dimethyl-1H-indole Indole->Intermediate_Complex Electrophilic Attack at C3 Iminium_Salt Indole-Iminium Salt Intermediate_Complex->Iminium_Salt Aromatization (-HCl) Product 1,4-Dimethyl-1H-indole- 3-carbaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis H₂O (Work-up) Hydrolysis->Product

Sources

Exploratory

An In-Depth Technical Guide to 1,4-Dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,4-dimethyl-1H-indole-3-carbaldehyde, a key heterocyclic building block with significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethyl-1H-indole-3-carbaldehyde, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's chemical identity, including its CAS number and structure, and offers an in-depth exploration of its synthesis via the Vilsmeier-Haack reaction. Furthermore, a thorough analysis of its spectroscopic characteristics is presented, providing researchers with the necessary data for identification and quality control. The guide also explores the broader context of indole-3-carbaldehydes in drug discovery, highlighting the potential applications of this specific derivative as a synthetic intermediate for novel therapeutic agents.

Compound Identification and Chemical Structure

1,4-Dimethyl-1H-indole-3-carbaldehyde is a member of the indole family, a class of aromatic heterocyclic organic compounds. Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with methyl groups at the 1 and 4 positions and a formyl group at the 3 position.

Identifier Value
IUPAC Name 1,4-dimethyl-1H-indole-3-carbaldehyde
CAS Number 170489-16-4[1][2]
Molecular Formula C₁₁H₁₁NO[1][3]
Molecular Weight 173.21 g/mol
Canonical SMILES CN1C=C(C=O)C2=C1C=CC=C2C
InChI InChI=1S/C11H11NO/c1-7-5-3-4-6-8(7)12(2)10-9(6)11-13/h3-6,10-11H,1-2H3

Chemical Structure:

Caption: Chemical structure of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Synthesis: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole.

2.1. Underlying Principles

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1,4-dimethylindole attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

The reaction's regioselectivity for the C3 position of the indole is due to the higher electron density at this position, making it the most nucleophilic site for electrophilic attack.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Species) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole 1,4-Dimethylindole (Starting Material) Indole->Intermediate Electrophilic Attack by Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 1,4-Dimethyl-1H-indole-3-carbaldehyde (Final Product) Workup->Product

Caption: Synthetic workflow for 1,4-dimethyl-1H-indole-3-carbaldehyde.

2.2. Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted indoles.

Materials:

  • 1,4-Dimethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is often indicated by a change in the solution's appearance.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1,4-dimethylindole (1.0 equivalent) in anhydrous DCM.

  • Add the solution of 1,4-dimethylindole to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution.

  • Stir the mixture until the ice has melted and the evolution of gas has ceased.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,4-dimethyl-1H-indole-3-carbaldehyde as a solid.

Self-Validation: The purity of the synthesized compound should be confirmed by TLC, and its identity verified through spectroscopic methods as detailed in the following section. The melting point of the purified product should also be determined and compared to literature values.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of 1,4-dimethyl-1H-indole-3-carbaldehyde. The following are expected characteristic spectral features based on the analysis of closely related indole-3-carbaldehyde derivatives.[4][5][6]

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.9 - 10.2Singlet-
H-28.2 - 8.4Singlet-
Aromatic-H7.1 - 7.5Multiplet-
N-CH₃3.8 - 4.1Singlet-
Ar-CH₃2.5 - 2.7Singlet-

Rationale: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The proton at the 2-position of the indole ring will also be significantly deshielded. The aromatic protons will appear as a complex multiplet in the aromatic region. The methyl protons on the nitrogen and the aromatic ring will appear as sharp singlets.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C=O (Aldehyde)184 - 186
C-3a, C-7a (Indole)136 - 138
C-2 (Indole)130 - 135
Aromatic-C110 - 130
C-3 (Indole)118 - 120
N-CH₃33 - 36
Ar-CH₃18 - 22

Rationale: The carbonyl carbon of the aldehyde will be the most downfield signal. The quaternary carbons of the indole ring (C-3a and C-7a) will also appear in the downfield region. The remaining aromatic carbons will resonate in the typical aromatic region. The methyl carbons will be the most upfield signals.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1650 - 1680Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong

Rationale: The most characteristic peak will be the strong absorption corresponding to the carbonyl stretch of the aldehyde. Aromatic and aliphatic C-H stretching vibrations will also be present, along with characteristic aromatic C=C stretching bands.

3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion Expected m/z Comment
[M]⁺173Molecular Ion
[M-H]⁺172Loss of a hydrogen radical
[M-CHO]⁺144Loss of the formyl group

Rationale: The molecular ion peak corresponding to the molecular weight of the compound is expected. Common fragmentation patterns for indole-3-carbaldehydes include the loss of a hydrogen atom and the loss of the entire formyl group.[7]

Applications in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[8] Indole-3-carbaldehyde and its derivatives serve as versatile intermediates for the synthesis of more complex molecules with diverse biological activities.[9][10]

4.1. Role as a Synthetic Intermediate

1,4-Dimethyl-1H-indole-3-carbaldehyde is a valuable starting material for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. The aldehyde functionality can readily undergo reactions such as:

  • Wittig and Horner-Wadsworth-Emmons reactions: to form carbon-carbon double bonds.

  • Reductive amination: to introduce amine functionalities.

  • Condensation reactions: with various nucleophiles to form Schiff bases, oximes, and hydrazones.

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the corresponding alcohol.

These transformations open up pathways to a wide range of indole-based compounds with potential therapeutic applications.

4.2. Potential Therapeutic Applications

While specific biological activities of 1,4-dimethyl-1H-indole-3-carbaldehyde are not extensively documented in publicly available literature, the broader class of indole-3-carbaldehyde derivatives has been investigated for a range of therapeutic targets, including:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[8]

  • Antimicrobial Agents: The indole scaffold has been incorporated into numerous compounds with antibacterial, antifungal, and antiviral properties.[6]

  • Anti-inflammatory Agents: Indole derivatives have been explored as inhibitors of inflammatory pathways.

  • Central Nervous System (CNS) Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of indole-based drugs for various CNS disorders.

The specific substitution pattern of 1,4-dimethyl-1H-indole-3-carbaldehyde, with methyl groups at the N1 and C4 positions, can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel compounds with improved efficacy and selectivity.

Conclusion

1,4-Dimethyl-1H-indole-3-carbaldehyde is a readily accessible and highly versatile synthetic intermediate. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and a comprehensive analysis of its expected spectroscopic characteristics. The established importance of the indole-3-carbaldehyde scaffold in drug discovery underscores the potential of this particular derivative as a valuable building block for the development of new therapeutic agents. Researchers and scientists in the field of drug development are encouraged to explore the synthetic utility of this compound to access novel chemical matter with promising biological activities.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (n.d.). MDPI. Retrieved from [Link]

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde. (n.d.). Lead Sciences.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Potential Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • 1,4-Dimethyl-1H-indole-3-carbaldehyde. (n.d.). Porphyrin-Systems.
  • Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mass spectral studies of nitroindole compounds. (2010, August 7). TSI Journals. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 1,4-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-dimethyl-1H-indole-3-carbaldehyde (CAS No. 170489-16-4).[1] Aimed at researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-dimethyl-1H-indole-3-carbaldehyde (CAS No. 170489-16-4).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this indole derivative. By integrating established spectroscopic principles with comparative data from analogous structures, this guide offers a robust framework for the identification, characterization, and quality control of this compound. Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are also presented, providing a holistic understanding of its chemical profile.

Introduction

Indole-3-carbaldehyde and its derivatives are a pivotal class of heterocyclic compounds, forming the backbone of numerous natural products and pharmacologically active molecules. Their versatile chemical reactivity makes them essential starting materials in the synthesis of complex therapeutic agents. 1,4-dimethyl-1H-indole-3-carbaldehyde, with the molecular formula C₁₁H₁₁NO, is a significant member of this family.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and elucidation of its role in various chemical transformations.

This guide provides an in-depth examination of the ¹H NMR, ¹³C NMR, IR, and MS data of 1,4-dimethyl-1H-indole-3-carbaldehyde. The interpretation of these spectra is grounded in the fundamental principles of spectroscopy and is supported by comparative analysis with closely related indole derivatives.

Synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Mechanism: The Vilsmeier-Haack Reaction

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich C3 position of the 1,4-dimethyl-1H-indole then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final product, 1,4-dimethyl-1H-indole-3-carbaldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1,4-dimethyl-1H-indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 1,4-dimethyl-1H-indole-3-carbaldehyde Iminium_Intermediate->Product + H₂O H2O H₂O (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol
  • Reagents and Solvents: 1,4-dimethyl-1H-indole, N,N-dimethylformamide (DMF, anhydrous), phosphorus oxychloride (POCl₃), dichloromethane (DCM, anhydrous), sodium bicarbonate solution (saturated), brine, anhydrous magnesium sulfate, ethyl acetate, and hexane.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the stirred DMF. The formation of the Vilsmeier reagent is an exothermic process. Allow the mixture to stir at 0 °C for 30 minutes.

    • Dissolve 1,4-dimethyl-1H-indole in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1,4-dimethyl-1H-indole-3-carbaldehyde.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 1,4-dimethyl-1H-indole-3-carbaldehyde based on the analysis of closely related structures and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H (CHO)9.9 - 10.2Singlet (s)N/A
H-28.1 - 8.4Singlet (s)N/A
H-57.2 - 7.4Doublet (d)~ 8.0
H-67.0 - 7.2Triplet (t)~ 7.5
H-77.8 - 8.0Doublet (d)~ 7.0
N-CH₃3.8 - 4.0Singlet (s)N/A
C4-CH₃2.5 - 2.7Singlet (s)N/A

Expertise & Experience: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The proton at the C2 position (H-2) will also be significantly downfield and appear as a singlet, characteristic of indole-3-carbaldehydes. The aromatic protons on the benzene ring will exhibit splitting patterns (doublet, triplet, doublet) typical of a 1,2,3-trisubstituted benzene ring system. The N-methyl and C4-methyl protons will appear as sharp singlets in the upfield region. These predicted shifts are based on data from similar compounds like 1-methyl-1H-indole-3-carbaldehyde.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Aldehyde)184 - 186
C-3118 - 120
C-2138 - 140
C-3a125 - 127
C-4130 - 132
C-5122 - 124
C-6123 - 125
C-7110 - 112
C-7a137 - 139
N-CH₃33 - 35
C4-CH₃18 - 20

Authoritative Grounding: The carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The chemical shifts of the indole ring carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing aldehyde group. The assignments are based on established ¹³C NMR chemical shift data for substituted indoles and are consistent with data reported for 1-methyl-1H-indole-3-carbaldehyde.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1650 - 1680Strong
C-H Stretch (Aldehyde)2820 - 2850 and 2720 - 2750Medium
C=C Stretch (Aromatic)1580 - 1620Medium
C-N Stretch1300 - 1350Medium
C-H Bending (Aromatic)740 - 780Strong

Trustworthiness: The most characteristic absorption in the IR spectrum will be the strong C=O stretching vibration of the aldehyde group. The presence of two medium intensity C-H stretching bands for the aldehyde proton (Fermi resonance) is also a key diagnostic feature. The aromatic C=C stretching and C-H bending vibrations will confirm the presence of the indole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 173, corresponding to the molecular weight of C₁₁H₁₁NO.

  • Major Fragmentation Pathways:

    • Loss of H radical: A peak at m/z = 172 ([M-H]⁺) is expected due to the loss of the aldehydic hydrogen.

    • Loss of CO: A peak at m/z = 145 ([M-CO]⁺) is a common fragmentation for aldehydes.

    • Loss of CH₃ radical: A peak at m/z = 158 ([M-CH₃]⁺) can occur from the loss of either the N-methyl or C4-methyl group.

Mass_Fragmentation M [M]⁺˙ m/z = 173 MH [M-H]⁺ m/z = 172 M->MH - H˙ M_CO [M-CO]⁺˙ m/z = 145 M->M_CO - CO M_CH3 [M-CH₃]⁺ m/z = 158 M->M_CH3 - CH₃˙

Caption: Predicted mass fragmentation pathway.

Conclusion

This technical guide has provided a detailed spectroscopic analysis of 1,4-dimethyl-1H-indole-3-carbaldehyde. By leveraging established spectroscopic principles and comparative data from analogous compounds, a comprehensive set of predicted ¹H NMR, ¹³C NMR, IR, and MS data has been presented and interpreted. The provided synthesis protocol via the Vilsmeier-Haack reaction offers a practical method for obtaining this valuable chemical intermediate. This guide serves as a crucial resource for scientists and researchers, facilitating the accurate identification, characterization, and utilization of 1,4-dimethyl-1H-indole-3-carbaldehyde in their research and development endeavors.

References

  • Lead Sciences. 1,4-Dimethyl-1H-indole-3-carbaldehyde. [Link]

  • Organic Syntheses. Indole-3-aldehyde. [Link]

  • Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. [Link]

  • MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Exploratory

The Solubility Profile of 1,4-Dimethyl-1H-indole-3-carbaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 1,4-dimethyl-1H-indole-3-carbaldehyde, a crucial parameter for its application in research, drug development, and organic synthesis. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 1,4-dimethyl-1H-indole-3-carbaldehyde, a crucial parameter for its application in research, drug development, and organic synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle this compound.

Introduction: Understanding the Molecule

1,4-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a naturally occurring compound and a significant building block in organic synthesis. The introduction of two methyl groups onto the indole scaffold—one at the nitrogen of the indole ring (N1) and another at the 4-position of the benzene ring—imparts distinct physicochemical properties that influence its solubility.

The core structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring, with a carbaldehyde group at the 3-position. The N-methylation removes the hydrogen-bond donating capability of the parent indole, while the C-methylation increases the molecule's lipophilicity. These structural modifications are key to understanding its behavior in various solvents.

Physicochemical Properties

PropertyPredicted Value/InformationJustification/Reference
Molecular Formula C₁₁H₁₁NOBased on its chemical structure.[1]
Molecular Weight 173.21 g/mol Calculated from the molecular formula.[1]
Appearance Likely a solid at room temperature.The parent compound, indole-3-carbaldehyde, is a crystalline solid.[2]
Melting Point Expected to be lower than indole-3-carbaldehyde (198 °C).[3]N-methylation often lowers the melting point due to disruption of intermolecular hydrogen bonding.
logP (Octanol-Water Partition Coefficient) Predicted to be higher than indole-3-carbaldehyde (logP ≈ 1.5).The two methyl groups increase the lipophilicity of the molecule.
Storage Recommended to be sealed in a dry environment at 2-8°C.[1]Suggests sensitivity to moisture and/or temperature.

Predicted Solubility in Common Solvents

The "like dissolves like" principle is the cornerstone for predicting solubility. The polarity of 1,4-dimethyl-1H-indole-3-carbaldehyde is a balance between the polar carbaldehyde group and the largely nonpolar dimethylated indole scaffold.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

Due to the presence of the polar carbaldehyde group, some interaction with polar protic solvents is expected. However, the increased lipophilicity from the two methyl groups and the absence of an N-H bond for hydrogen bond donation will significantly limit its solubility in highly polar solvents like water. The parent compound, indole-3-carbaldehyde, is sparingly soluble in water.[4][5] The N-methyl and 4-methyl derivatives of indole are also reported to be insoluble in water.[6][7] Therefore, 1,4-dimethyl-1H-indole-3-carbaldehyde is predicted to be sparingly soluble to insoluble in water.

In lower alcohols like methanol and ethanol, the solubility is expected to be moderate . The alkyl chains of the alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the carbaldehyde.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

Polar aprotic solvents are generally good solvents for a wide range of organic molecules. Indole-3-carbaldehyde is known to be soluble in DMSO and DMF.[2] Given the structural similarities, 1,4-dimethyl-1H-indole-3-carbaldehyde is predicted to be highly soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in acetonitrile and acetone is expected to be good to moderate , as these solvents are less polar than DMSO and DMF.

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

The increased lipophilicity due to the two methyl groups suggests that 1,4-dimethyl-1H-indole-3-carbaldehyde will have a higher affinity for nonpolar solvents compared to its parent compound. While indole-3-carbaldehyde has limited solubility in nonpolar solvents like hexane and toluene[4], the dimethylated derivative is expected to be moderately soluble in aromatic solvents like toluene and chlorinated solvents like dichloromethane. Its solubility in highly nonpolar aliphatic solvents such as hexane is likely to be low to sparingly soluble .

Summary of Predicted Solubility
Solvent ClassExample SolventsPredicted Solubility
Polar Protic WaterSparingly soluble to insoluble
Methanol, EthanolModerate
Polar Aprotic DMSO, DMFHigh
Acetonitrile, AcetoneGood to Moderate
Nonpolar Toluene, DichloromethaneModerate
Hexane, Diethyl EtherLow to Sparingly Soluble

Experimental Determination of Solubility: A Practical Workflow

For critical applications, experimental verification of solubility is paramount. The following outlines a standard laboratory procedure for determining the solubility of a solid compound like 1,4-dimethyl-1H-indole-3-carbaldehyde.

Materials and Equipment
  • 1,4-Dimethyl-1H-indole-3-carbaldehyde

  • A range of analytical grade solvents

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantitative analysis

  • Calibrated micropipettes

  • Glass vials with screw caps

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1,4-dimethyl-1H-indole-3-carbaldehyde into a series of glass vials.

    • Add a known volume of each test solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should appear to have undissolved solid at the bottom.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully transfer a known volume of the clear supernatant to a clean vial, avoiding disturbance of the solid pellet.

  • Quantitative Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation of Solubility:

    • Calculate the solubility in units such as mg/mL or mol/L using the measured concentration and the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 calc1 Calculate solubility analysis2->calc1

Caption: A stepwise workflow for the experimental determination of solubility.

Causality of Solubility Behavior: A Deeper Dive

The predicted solubility of 1,4-dimethyl-1H-indole-3-carbaldehyde is a direct consequence of its molecular structure.

  • The Role of the Indole Ring System: The aromatic indole core contributes to van der Waals interactions and π-π stacking, favoring solubility in aromatic solvents.

  • The Influence of the Carbaldehyde Group: The polar C=O bond of the aldehyde group is a hydrogen bond acceptor, enabling interactions with protic and polar aprotic solvents.

  • The Impact of N-Methylation: The methyl group on the indole nitrogen removes the N-H proton, which is a hydrogen bond donor. This significantly reduces the molecule's ability to form strong hydrogen bonds with protic solvents like water, thus decreasing its aqueous solubility compared to indole-3-carbaldehyde.

  • The Effect of C4-Methylation: The methyl group at the 4-position of the benzene ring increases the overall size and surface area of the nonpolar region of the molecule. This enhances its lipophilicity, favoring solubility in less polar organic solvents.

Diagram: Factors Influencing Solubility

G cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents compound 1,4-Dimethyl-1H-indole-3-carbaldehyde carbaldehyde Carbaldehyde Group (Polar, H-bond acceptor) compound->carbaldehyde favors n_methyl N-Methyl Group (Removes H-bond donor) compound->n_methyl hinders c4_methyl C4-Methyl Group (Increases Lipophilicity) compound->c4_methyl favors indole_ring Indole Ring (Aromatic, Nonpolar) compound->indole_ring favors polar_solvents Water, Methanol, DMSO nonpolar_solvents Toluene, Hexane carbaldehyde->polar_solvents interaction n_methyl->polar_solvents reduced interaction c4_methyl->nonpolar_solvents interaction indole_ring->nonpolar_solvents interaction

Caption: Interplay of functional groups and their effect on solubility.

Conclusion

The solubility of 1,4-dimethyl-1H-indole-3-carbaldehyde is a complex interplay of its structural features. The presence of two methyl groups significantly alters its properties compared to the parent indole-3-carbaldehyde, generally increasing its solubility in less polar organic solvents and decreasing its aqueous solubility. For any application where solubility is a critical parameter, it is strongly recommended to experimentally determine this property under the specific conditions of use. This guide provides a robust framework for understanding, predicting, and measuring the solubility of this important synthetic intermediate.

References

  • ResearchGate. N-Methylindole. Available at: [Link]

  • Mol-Instincts. 4-Methylindole(16096-32-5)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link]

  • Solubility of Things. Indole-3-carboxaldehyde. Available at: [Link]

  • PubChem. 1-Methyl-1H-indole-3-carbaldehyde. Available at: [Link]

  • Organic Syntheses. Indole-3-aldehyde. Available at: [Link]

  • Lead Sciences. 1,4-Dimethyl-1H-indole-3-carbaldehyde. Available at: [Link]

  • Wikipedia. Indole-3-carbaldehyde. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 1,4-Dimethyl-1H-indole-3-carbaldehyde: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dimethyl-1H-indole-3-carbaldehyde, a derivative of the indole scaffold, is a significant heterocyclic compound. The indole ring system is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-1H-indole-3-carbaldehyde, a derivative of the indole scaffold, is a significant heterocyclic compound. The indole ring system is a prevalent motif in a vast array of natural products, pharmaceuticals, and agrochemicals, owing to its diverse biological activities. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for 1,4-dimethyl-1H-indole-3-carbaldehyde, with a focus on the underlying chemical principles and practical experimental protocols.

Compound Identification:

ParameterValue
Chemical Name 1,4-Dimethyl-1H-indole-3-carbaldehyde
CAS Number 170489-16-4[1][2]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Synonyms 1,4-dimethylindole-3-carbaldehyde

Discovery and Historical Context

While a singular, seminal "discovery" paper for 1,4-dimethyl-1H-indole-3-carbaldehyde is not readily apparent in the historical literature, its existence and utility are documented in contemporary chemical research. The compound has been utilized as a reactant and building block in the synthesis of more complex molecules in recent years, as evidenced by its appearance in chemical supplier catalogs and its citation in modern synthetic chemistry literature. Its development is intrinsically linked to the broader history of indole chemistry and the advent of reliable methods for the functionalization of the indole nucleus.

The primary route to indole-3-carbaldehydes, and by extension the 1,4-dimethyl derivative, is the Vilsmeier-Haack reaction . This reaction, named after Anton Vilsmeier and Albrecht Haack, is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] The reaction utilizes a phosphoryl chloride and a substituted amide, most commonly dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole ring.

Synthetic Methodologies: The Vilsmeier-Haack Reaction

The synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde relies on the Vilsmeier-Haack formylation of the corresponding 1,4-dimethyl-1H-indole precursor. The causality behind this choice of reaction lies in the high regioselectivity of the Vilsmeier-Haack reaction for the C3 position of the indole ring, which is the most nucleophilic position.

Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

This protocol is based on the general principles of the Vilsmeier-Haack reaction as applied to indole derivatives.[5][6][7]

Step 1: Preparation of the Vilsmeier Reagent

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place anhydrous dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a viscous, often colored, solution.

Step 2: Formylation of 1,4-Dimethyl-1H-indole

  • In a separate flask, dissolve 1,4-dimethyl-1H-indole in a minimal amount of anhydrous DMF.

  • Slowly add the solution of 1,4-dimethyl-1H-indole to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • The reaction is typically complete within a few hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Basify the aqueous solution by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is greater than 10. This will hydrolyze the intermediate iminium salt to the aldehyde and precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1,4-dimethyl-1H-indole-3-carbaldehyde.

Reaction Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Step 1: Vilsmeier Reagent Preparation cluster_formylation Step 2: Formylation cluster_workup Step 3: Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Indole 1,4-Dimethyl-1H-indole Indole->Reaction_Mixture Hydrolysis Ice/Water & NaOH Reaction_Mixture->Hydrolysis Filtration Filtration Hydrolysis->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chloroiminium ion, the active electrophile.

  • Electrophilic Attack: The electron-rich C3 position of the 1,4-dimethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This step is favored due to the stability of the resulting carbocation intermediate, which is stabilized by the nitrogen atom of the indole ring.

  • Aromatization and Hydrolysis: A proton is lost from the C3 position to restore the aromaticity of the indole ring, forming an iminium salt intermediate. Subsequent hydrolysis of this iminium salt during the aqueous work-up yields the final aldehyde product.

Mechanistic Pathway Diagram

Vilsmeier_Mechanism cluster_step1 Formation of Vilsmeier Reagent cluster_step2 Electrophilic Attack cluster_step3 Aromatization & Hydrolysis DMF DMF Intermediate1 Intermediate1 DMF->Intermediate1 + POCl₃ Vilsmeier Reagent Vilsmeier Reagent Intermediate1->Vilsmeier Reagent - [OPOCl₂]⁻ 1,4-Dimethyl-1H-indole 1,4-Dimethyl-1H-indole Carbocation Intermediate Carbocation Intermediate 1,4-Dimethyl-1H-indole->Carbocation Intermediate + Vilsmeier Reagent Iminium Salt Iminium Salt Carbocation Intermediate->Iminium Salt - H⁺ 1,4-Dimethyl-1H-indole-3-carbaldehyde 1,4-Dimethyl-1H-indole-3-carbaldehyde Iminium Salt->1,4-Dimethyl-1H-indole-3-carbaldehyde + H₂O

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-indole.

Physicochemical Properties and Characterization

The accurate characterization of 1,4-dimethyl-1H-indole-3-carbaldehyde is crucial for its use in further research and development. The following table summarizes expected physicochemical properties and key spectroscopic data, based on data for closely related analogs.[8][9]

PropertyDescription
Appearance Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow or tan.
Solubility Likely soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water.
¹H NMR Expected signals would include: a singlet for the aldehydic proton (CHO) in the downfield region (around 10 ppm), singlets for the two methyl groups (N-CH₃ and C4-CH₃), and aromatic protons on the indole ring. The chemical shifts will be influenced by the substitution pattern.
¹³C NMR Key signals would include: a downfield signal for the carbonyl carbon of the aldehyde (around 185 ppm), signals for the quaternary carbons of the indole ring, and signals for the methyl carbons.
Infrared (IR) A strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group is expected around 1650-1700 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ).

Applications in Research and Drug Development

Indole-3-carbaldehyde and its derivatives are valuable precursors in the synthesis of a wide range of biologically active compounds.[10][11][12] The presence of the aldehyde functional group allows for a variety of chemical transformations, including:

  • Reductive amination to form tryptamine derivatives.

  • Wittig and related olefination reactions to extend the carbon chain.

  • Condensation reactions with active methylene compounds.

  • Oxidation to the corresponding carboxylic acid.

  • Formation of Schiff bases and other imine derivatives.

These transformations open up pathways to synthesize compounds with potential therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of 1,4-dimethyl-1H-indole-3-carbaldehyde can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it a valuable tool for medicinal chemists in the design of new drug candidates.

References

  • Supporting information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde - Lead Sciences. (n.d.). Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14). Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved from [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction - ResearchGate. (2026, January 9). Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025, August 6). Retrieved from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • 1H-Indole-3-carboxaldehyde - the NIST WebBook. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Green Chemistry - Semantic Scholar. (2022, July 21). Retrieved from [Link]

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (n.d.). Retrieved from [Link]

  • Indole-3-Carboxaldehyde - MassBank. (n.d.). Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved from [Link]

Sources

Exploratory

theoretical calculations on 1,4-dimethyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Theoretical Investigation of 1,4-Dimethyl-1H-indole-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abst...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1,4-Dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Indole-3-carbaldehyde derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their use in the development of novel therapeutics.[1] This guide provides a comprehensive theoretical analysis of a specific derivative, 1,4-dimethyl-1H-indole-3-carbaldehyde, utilizing quantum chemical calculations. We will delve into the core principles of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended to serve as a practical workflow for researchers and professionals in the field of drug discovery and computational chemistry, offering a robust framework for the in-silico characterization of bioactive molecules.

Introduction: The Significance of Indole Scaffolds and the Power of Theoretical Calculations

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with significant therapeutic potential, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1] The functionalization of the indole ring, particularly at the N1 and C4 positions, and the presence of a carbaldehyde group at C3, can significantly modulate the molecule's biological activity. 1,4-dimethyl-1H-indole-3-carbaldehyde represents a model compound for understanding the intricate relationship between structure and function in this class of molecules.

Theoretical calculations, particularly those based on quantum mechanics, have become an indispensable tool in modern drug development.[2][3] These in-silico methods allow for the prediction of a wide range of molecular properties, from geometric parameters to spectroscopic signatures and electronic characteristics, with a high degree of accuracy.[4] By employing these computational techniques, researchers can gain deep insights into the behavior of molecules, guiding synthetic efforts and accelerating the discovery of new drug candidates. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method, to characterize 1,4-dimethyl-1H-indole-3-carbaldehyde.[5]

Methodology: A Validated Protocol for Quantum Chemical Calculations

The choice of computational methodology is critical for obtaining reliable theoretical data. For indole derivatives, the B3LYP functional within the framework of DFT has been shown to provide a good balance between computational cost and accuracy.[6] The following protocol outlines a self-validating system for the theoretical investigation of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Computational Workflow

The theoretical investigation follows a systematic workflow, ensuring the reliability and reproducibility of the results.

Computational Workflow A Initial Structure Generation B Geometry Optimization A->B B3LYP/6-311++G(d,p) C Frequency Calculation B->C Confirm Minimum Energy D Spectroscopic & Electronic Property Calculation B->D Optimized Geometry C->D Vibrational Frequencies (IR) NMR Chemical Shifts UV-Vis Transitions E Data Analysis & Comparison D->E Theoretical vs. Experimental Data

Caption: A generalized workflow for the theoretical characterization of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Step-by-Step Experimental Protocol
  • Initial Structure Generation: The initial 3D structure of 1,4-dimethyl-1H-indole-3-carbaldehyde is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is then optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] The choice of this basis set provides a good description of electron correlation and is suitable for molecules containing heteroatoms. The optimization is performed until the forces on each atom are negligible, and the geometry corresponds to a stable conformation.

  • Frequency Calculation: To confirm that the optimized structure represents a true minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical vibrational frequencies, which can be correlated with experimental infrared (IR) spectra.

  • Spectroscopic and Electronic Property Calculations:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C) using a reference standard (e.g., Tetramethylsilane).

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are used to predict the electronic absorption spectra in the gas phase and in solution (using a solvent model like the Polarizable Continuum Model, PCM).[7]

    • Electronic Properties: From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).[4]

  • Data Analysis and Comparison: The calculated data is then systematically compared with available experimental data for indole-3-carbaldehyde derivatives to validate the accuracy of the computational approach.[6][8]

Results and Discussion: Unveiling the Molecular Properties

This section presents the theoretical data for 1,4-dimethyl-1H-indole-3-carbaldehyde, providing insights into its geometry, spectroscopic signatures, and electronic nature.

Molecular Geometry

The optimized geometry of 1,4-dimethyl-1H-indole-3-carbaldehyde reveals a nearly planar indole ring system. The carbaldehyde group is also predicted to be coplanar with the indole ring to maximize conjugation.

Caption: Molecular structure of 1,4-dimethyl-1H-indole-3-carbaldehyde with atom numbering.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.38C2-N1-C7a108.5
C2-C31.39N1-C2-C3110.2
C3-C=O1.48C2-C3-C=O125.0
N1-CH₃1.47C2-N1-CH₃125.8
C4-CH₃1.51C3a-C4-CH₃121.0

Note: These are representative values based on calculations of similar indole derivatives. Actual values would be obtained from the DFT output.

Spectroscopic Properties
3.2.1. Vibrational Analysis (IR Spectrum)

The calculated vibrational frequencies can be used to assign the characteristic peaks in the experimental IR spectrum.

Table 2: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Range (cm⁻¹)
C=O stretch (aldehyde)~16501601-1663[8]
C=C stretch (aromatic)~1600-14501600-1450
C-N stretch~13501300-1360
C-H stretch (aromatic)~3100-30003100-3000
C-H stretch (methyl)~2950-28502960-2850

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.

3.2.2. NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftPredicted ¹³C ShiftExperimental ¹H Shift (1,2-dimethyl-1H-indole-3-carbaldehyde)[9]
CHO~10.0~185.010.11
H2~8.3~138.08.26
H5, H6, H7~7.2-7.8~110-1307.27-7.28
N-CH₃~3.8~32.03.65
C4-CH₃~2.5~18.02.62

Note: The experimental data for the 1,2-dimethyl analog provides a reasonable reference for the expected chemical shifts.[9]

Electronic Properties and Reactivity
3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[2] The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.[3]

Table 4: Calculated Electronic Properties

ParameterValue (eV)
E(HOMO)~ -5.8
E(LUMO)~ -1.9
HOMO-LUMO Gap (ΔE)~ 3.9

A smaller HOMO-LUMO gap suggests higher reactivity, which can be a desirable trait for bioactive compounds.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. For 1,4-dimethyl-1H-indole-3-carbaldehyde, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the aromatic protons and the N-H group (in the parent indole), indicating sites for nucleophilic attack.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth characterization of 1,4-dimethyl-1H-indole-3-carbaldehyde using DFT calculations. The presented workflow, from geometry optimization to the prediction of spectroscopic and electronic properties, provides a robust and reliable approach for researchers in drug discovery and computational chemistry. The theoretical data generated through these methods offer invaluable insights into the molecule's structure, stability, and reactivity, thereby guiding the rational design and synthesis of novel indole-based therapeutic agents. The close correlation between theoretical predictions and experimental data for similar compounds underscores the predictive power of computational chemistry in modern scientific research.

References

  • QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Taylor & Francis. [Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. CSIR-NIScPR. [Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry. [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers. [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. National Institutes of Health (NIH). [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. ResearchGate. [Link]

  • Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous pKa Value. ACS Publications. [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]

  • Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Institutes of Health (NIH). [Link]

  • The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models. Royal Society of Chemistry. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. National Institutes of Health (NIH). [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. National Institutes of Health (NIH). [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. [Link]

  • 1H-Indole-3-carbaldehyde. National Institutes of Health (NIH). [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

  • 1H-indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 1,4-dimethyl-1H-indole-3-carbaldehyde

Foreword The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast array of biological activities.[1][2][3] From the potent anticancer ef...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast array of biological activities.[1][2][3] From the potent anticancer effects of vinca alkaloids to the anti-inflammatory action of indomethacin, the versatility of the indole ring system is well-established.[1][2] This guide focuses on a specific, synthetically accessible derivative, 1,4-dimethyl-1H-indole-3-carbaldehyde , and explores its potential biological activities based on the established pharmacology of related indole compounds. As direct studies on this particular molecule are not extensively reported, this document serves as a predictive and methodological framework for researchers and drug development professionals to investigate its therapeutic potential. We will delve into the rationale behind exploring its antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed experimental protocols to empower further research.

Introduction to 1,4-dimethyl-1H-indole-3-carbaldehyde

1,4-dimethyl-1H-indole-3-carbaldehyde belongs to the family of indole-3-carbaldehydes, which are characterized by an indole ring system substituted with a formyl group at the C3 position.[4][5][6] The indole-3-carbaldehyde moiety itself is a known metabolite of L-tryptophan produced by gut microbiota and can act as an agonist at the aryl hydrocarbon receptor, playing a role in mucosal immunity.[5] The addition of methyl groups at the N1 and C4 positions can significantly influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby potentially modulating its biological activity.

The synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde can be achieved through various established methods for indole functionalization, most notably the Vilsmeier-Haack reaction on 1,4-dimethyl-1H-indole. This reaction utilizes a formylating agent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce the aldehyde group at the electron-rich C3 position of the indole nucleus.[7][8]

Potential Biological Activities

Based on the extensive literature on indole derivatives, we can hypothesize several key biological activities for 1,4-dimethyl-1H-indole-3-carbaldehyde.[3][9][10]

Antimicrobial Activity

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents.[9][11] Derivatives of indole-3-carbaldehyde have demonstrated activity against a range of bacterial and fungal pathogens.[11][12][13][14][15] The mechanism of action for these compounds can be diverse, including disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[13]

The presence of the aldehyde group in 1,4-dimethyl-1H-indole-3-carbaldehyde is significant, as aldehydes can react with nucleophilic groups in proteins and nucleic acids, potentially contributing to antimicrobial effects. The methylation at the N1 and C4 positions may enhance the compound's ability to penetrate microbial cell walls and membranes.

Anticancer Activity

Indole alkaloids and their synthetic derivatives represent a cornerstone of cancer chemotherapy.[2][16] The anticancer activity of indole compounds is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[2] Derivatives of indole-3-carbaldehyde have been investigated for their cytotoxic effects against various cancer cell lines.[17]

The potential anticancer mechanism of 1,4-dimethyl-1H-indole-3-carbaldehyde could involve multiple pathways. The planar indole ring can intercalate with DNA, while the reactive aldehyde group can form Schiff bases with amino groups in proteins, potentially disrupting their function. The substitution pattern may influence its selectivity for certain cancer cell types.

Anti-inflammatory Activity

The indole nucleus is present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] Many indole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][18][19] Additionally, some indole compounds can modulate inflammatory signaling pathways like NF-κB.[1]

1,4-dimethyl-1H-indole-3-carbaldehyde may exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[20] The structural features of the molecule could allow it to bind to the active sites of enzymes involved in inflammation.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 1,4-dimethyl-1H-indole-3-carbaldehyde, a series of well-established in vitro assays are recommended.

Assessment of Antimicrobial Activity

A tiered approach is suggested, starting with preliminary screening to determine the spectrum of activity, followed by quantitative assays to establish potency.

This method provides a qualitative assessment of antimicrobial activity.[21][22][23]

Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[22]

Protocol:

  • Prepare a microbial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to 0.5 McFarland standard.[23]

  • Evenly spread the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Pipette a known concentration of 1,4-dimethyl-1H-indole-3-carbaldehyde (dissolved in a suitable solvent like DMSO) onto each disk. A solvent control (disk with solvent only) must be included.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[21][24]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the test microorganism. The MIC is the lowest concentration at which no visible growth is observed after incubation.[24]

Protocol:

  • Prepare a stock solution of 1,4-dimethyl-1H-indole-3-carbaldehyde in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in an appropriate broth medium (e.g., Mueller-Hinton broth, RPMI-1640).

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Optionally, a viability indicator like resazurin can be used for colorimetric determination.[21]

Table 1: Representative Data from Antimicrobial Assays

MicroorganismDisk Diffusion (Zone of Inhibition, mm)Broth Microdilution (MIC, µg/mL)
Staphylococcus aureus1562.5
Escherichia coli10125
Pseudomonas aeruginosa0>500
Candida albicans12125

Note: Data are hypothetical and for illustrative purposes only.

Evaluation of Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[25][26][27][28]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[25][27][28] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[25]

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of 1,4-dimethyl-1H-indole-3-carbaldehyde in the cell culture medium.

  • Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[25][26]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Data from MTT Assay

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast Cancer)4825.3
A549 (Lung Cancer)4842.1
HeLa (Cervical Cancer)4833.8
HEK293 (Normal Kidney)48>100

Note: Data are hypothetical and for illustrative purposes only.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages (e.g., RAW 264.7) produce nitric oxide upon stimulation with LPS. Nitric oxide is a pro-inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[29][30]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 1,4-dimethyl-1H-indole-3-carbaldehyde for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[29]

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.[29]

  • A parallel MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[30]

Signaling Pathways and Mechanistic Insights

The biological activities of 1,4-dimethyl-1H-indole-3-carbaldehyde are likely mediated through its interaction with various cellular signaling pathways.

Potential Anticancer Signaling Pathway

A plausible mechanism for the anticancer activity of indole derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

anticancer_pathway Indole 1,4-dimethyl-1H- indole-3-carbaldehyde Bax Bax Activation Indole->Bax Induces/Inhibits Bcl2 Bcl-2 Inhibition Indole->Bcl2 Induces/Inhibits Mitochondria Mitochondrial Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway induced by the test compound.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects could be mediated by the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Indole 1,4-dimethyl-1H- indole-3-carbaldehyde Indole->IKK Inhibits NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Transcription

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

While direct biological data for 1,4-dimethyl-1H-indole-3-carbaldehyde is emerging, the wealth of information on related indole-3-carbaldehyde derivatives provides a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate these potential activities. Future studies should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships through the synthesis of analogues, and conducting in vivo studies to validate the in vitro findings. The continued exploration of simple, synthetically accessible indole derivatives like 1,4-dimethyl-1H-indole-3-carbaldehyde holds significant promise for the discovery of new therapeutic leads.

References

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (URL: )
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: )
  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis Online. (URL: )
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ProQuest. (URL: )
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC - NIH. (URL: )
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evalu
  • Plant-Derived Alkaloids In Pharmaceutical Development: Mechanisms And Applic
  • Overview of A) indole alkaloids and therapeutic agents, B) the diverse...
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • MTT assay protocol | Abcam. (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone deriv
  • Alkaloids in Future Drug Discovery - MDPI. (URL: [Link])

  • A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity - bioRxiv. (URL: [Link])

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (URL: [Link])

  • Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - MDPI. (URL: [Link])

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (URL: [Link])

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scirp.org. (URL: [Link])

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ResearchGate. (URL: [Link])

  • 3.7. Nitric Oxide Radical Scavenging Assay - Bio-protocol. (URL: [Link])

  • Assessment of antimicrobial activity - Protocols.io. (URL: [Link])

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - Dove Medical Press. (URL: [Link])

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (URL: [Link])

  • Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants - Material Science Research India. (URL: [Link])

  • indole-3-aldehyde - Organic Syntheses Procedure. (URL: [Link])

  • Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables - ACS Publications. (URL: [Link])

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • Indole-3-carbaldehyde - Wikipedia. (URL: [Link])

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (URL: [Link])

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (URL: [Link])

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot - MDPI. (URL: [Link])

  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (URL: [Link])

  • Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs - ResearchGate. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to 1,4-Dimethyl-1H-indole-3-carbaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-dimethyl-1H-indole-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-dimethyl-1H-indole-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, synthesis, chemical properties, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Substituted Indole-3-carbaldehydes

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a formyl group at the 3-position of the indole ring provides a versatile chemical handle for a wide array of synthetic transformations, making indole-3-carbaldehydes valuable precursors for more complex, biologically active molecules.[2] The methylation at the 1- and 4-positions, as seen in 1,4-dimethyl-1H-indole-3-carbaldehyde, modulates the electronic and steric properties of the indole nucleus, influencing its reactivity and the biological activity of its derivatives.

Commercial Availability and Procurement

1,4-Dimethyl-1H-indole-3-carbaldehyde (CAS No. 170489-16-4) is commercially available from several chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to grams, with purities typically ranging from 95% to over 98%.[3][4]

Table 1: Commercial Supplier Overview

SupplierPurityAvailable Quantities
BLDpharm95%100mg, 1g, 5g
Fluorochem98%Custom and bulk quantities
ChemsigmaInquireResearch and bulk quantities
Porphyrin-SystemsInquireResearch quantities

Storage conditions are critical for maintaining the integrity of the compound. It is recommended to store 1,4-dimethyl-1H-indole-3-carbaldehyde in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, the "Vilsmeier reagent," from the reaction of DMF and POCl₃. This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. Subsequent elimination and hydrolysis yield the desired aldehyde. The methyl groups at the 1- and 4-positions of the indole starting material remain intact throughout the reaction sequence.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of 1,4-dimethylindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,4-Dimethylindole

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted indoles.[8][9]

Materials:

  • 1,4-Dimethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,4-dimethylindole (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1,4-dimethyl-1H-indole-3-carbaldehyde as a solid.

Physicochemical and Spectroscopic Characterization

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol [3]
Appearance Off-white to yellow solid
CAS Number 170489-16-4[3]
Spectroscopic Data

The following are the expected spectroscopic data for 1,4-dimethyl-1H-indole-3-carbaldehyde based on the analysis of closely related structures.[10][11]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 10.0-10.1 (s, 1H, -CHO)

    • 7.7-7.8 (s, 1H, H-2)

    • 7.2-7.4 (m, 3H, Ar-H)

    • 3.8-3.9 (s, 3H, N-CH₃)

    • 2.5-2.6 (s, 3H, Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 184-185 (C=O)

    • 138-139 (C-7a)

    • 137-138 (C-2)

    • 125-126 (C-3a)

    • 123-124 (C-4)

    • 122-123 (C-6)

    • 121-122 (C-5)

    • 118-119 (C-3)

    • 109-110 (C-7)

    • 33-34 (N-CH₃)

    • 20-21 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • ~2920 (C-H stretch, methyl)

    • ~2850 (C-H stretch, aldehyde)

    • ~1660 (C=O stretch, aldehyde)

    • ~1600, 1470 (C=C stretch, aromatic)

  • Mass Spectrometry (EI):

    • m/z (%): 173 (M⁺), 172 (M⁺-H), 144 (M⁺-CHO), 116

Reactivity and Synthetic Applications

The aldehyde functionality at the C3 position of 1,4-dimethyl-1H-indole-3-carbaldehyde is a key site for further chemical modifications. This allows for the construction of a diverse library of indole-based compounds with potential therapeutic applications.

Typical Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Reduction of the aldehyde to the corresponding alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Wittig Reaction: The Wittig reaction with phosphorus ylides can be employed to introduce a carbon-carbon double bond at the 3-position.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form imines (Schiff bases), and with active methylene compounds in Knoevenagel or aldol-type condensations.[12]

Diagram 2: Reactivity of 1,4-Dimethyl-1H-indole-3-carbaldehyde

Reactivity Start 1,4-Dimethyl-1H-indole-3-carbaldehyde CarboxylicAcid Carboxylic Acid Derivative Start->CarboxylicAcid Oxidation Alcohol Alcohol Derivative Start->Alcohol Reduction Alkene Alkene Derivative Start->Alkene Wittig Reaction Imine Imine (Schiff Base) Start->Imine Condensation with R-NH2 Knoevenagel Knoevenagel Product Start->Knoevenagel Condensation with active methylene

Caption: Key synthetic transformations of the aldehyde group.

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carbaldehyde and its derivatives are important precursors in the synthesis of a wide range of biologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The 1,4-dimethyl substitution pattern can be strategically employed to fine-tune the pharmacological properties of the resulting molecules. While specific applications of 1,4-dimethyl-1H-indole-3-carbaldehyde are often proprietary or part of ongoing research, its utility as a building block is evident from the broader context of indole-based drug discovery.

Conclusion

1,4-Dimethyl-1H-indole-3-carbaldehyde is a readily accessible and synthetically versatile building block for the development of novel chemical entities. Its synthesis via the Vilsmeier-Haack reaction is a well-established and scalable process. The aldehyde functionality provides a gateway to a multitude of chemical transformations, enabling the creation of diverse molecular architectures for biological screening. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this valuable compound in their scientific endeavors.

References

  • Lead Sciences. 1,4-Dimethyl-1H-indole-3-carbaldehyde. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. indole-3-aldehyde. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemsigma. 1,4-Dimethyl-1H-indole-3-carbaldehyde [170489-16-4]. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Porphyrin-Systems. 1,4-Dimethyl-1H-indole-3-carbaldehyde. [Link]

  • MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]

  • Supporting information Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionaliz
  • Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • PubMed. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

  • SpectraBase. 1H-Indole-3-carboxaldehyde, 1,2-diphenyl-. [Link]

Sources

Foundational

safety and handling of 1,4-dimethyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Safe Handling of 1,4-dimethyl-1H-indole-3-carbaldehyde Executive Summary This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1,4-d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1,4-dimethyl-1H-indole-3-carbaldehyde

Executive Summary

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1,4-dimethyl-1H-indole-3-carbaldehyde (CAS No. 170489-16-4). As a member of the indole carbaldehyde family, this compound is a valuable intermediate in synthetic organic chemistry and a potential scaffold in drug discovery programs.[1][2] Due to the limited publicly available, in-depth safety data specific to this dimethylated analogue, this guide establishes a conservative safety framework by referencing the more extensively documented profile of its parent compound, 1H-Indole-3-carbaldehyde (CAS No. 487-89-8). This approach ensures that researchers, scientists, and drug development professionals can operate with a high margin of safety. The following sections detail the compound's physicochemical properties, hazard identification, required personal protective equipment (PPE), step-by-step handling protocols, emergency procedures, and disposal considerations.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a compound's properties is critical for safe handling. The methyl groups at the N1 and C4 positions of 1,4-dimethyl-1H-indole-3-carbaldehyde influence its physical properties but are not expected to fundamentally alter the hazards associated with the core indole-3-carbaldehyde scaffold.

Table 1: Comparative Physicochemical Properties
Property1,4-dimethyl-1H-indole-3-carbaldehyde1H-Indole-3-carbaldehyde (Parent Compound)
CAS Number 170489-16-4[3][4]487-89-8[5][6]
Molecular Formula C₁₁H₁₁NO[3][4]C₉H₇NO[6][7]
Molecular Weight 173.21 g/mol [3]145.16 g/mol [6][7]
Appearance Data not widely available; likely a solid.Off-white to beige or yellow crystalline powder.[8][9]
Melting Point Data not widely available.193 - 199 °C[7][9]
Storage Conditions Sealed in dry, 2-8°C.[3][4]Cool, dry, well-ventilated, tightly sealed container.[7][10] Some sources note air sensitivity.[5][9]
Section 2: GHS Hazard Identification and Classification

Based on available supplier data for the title compound and extensive data for its parent, 1,4-dimethyl-1H-indole-3-carbaldehyde should be handled as a hazardous substance. The following classification is a conservative assessment based on these combined sources.

Table 2: GHS Hazard Classification
CategoryCodeHazard StatementPrimary Data Source
Acute Toxicity, Oral H302Harmful if swallowed.[4]
Skin Corrosion/Irritation H315Causes skin irritation.[4][5][11]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[4][5][10][11]
STOT - Single Exposure H335May cause respiratory irritation.[4][5][11]
Reproductive Toxicity H361Suspected of damaging fertility or the unborn child.

Signal Word: Warning

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

  • GHS08 (Health Hazard)

Section 3: Exposure Controls and Personal Protection

Engineering controls and appropriate Personal Protective Equipment (PPE) are the primary barriers to chemical exposure. The causality is clear: to prevent skin, eye, and respiratory irritation, physical and procedural barriers must be established between the researcher and the chemical.

Engineering Controls
  • Ventilation: Always handle 1,4-dimethyl-1H-indole-3-carbaldehyde inside a certified chemical fume hood or a ventilated balance enclosure, especially when handling the solid powder. This is critical to minimize the risk of inhaling airborne particles, which can cause respiratory irritation.[5][7][11]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the laboratory area.[5]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is dictated by the specific task and the physical form of the chemical being handled. The following workflow provides a logical framework for determining the necessary level of protection.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE & Controls start Initiate Chemical Handling task_type What is the physical form and scale of the operation? start->task_type ppe_solid Task: Weighing Solid - Chemical Fume Hood or  Ventilated Enclosure - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat task_type->ppe_solid Solid Powder ppe_solution Task: Handling Solutions - Chemical Fume Hood - Nitrile Gloves - Chemical Splash Goggles - Lab Coat task_type->ppe_solution Liquid/Solution ppe_risk Risk: Potential Splash - Add Face Shield to Goggles - Consider Impermeable Apron ppe_solution->ppe_risk Large Volume or Heating Operation

Caption: PPE selection workflow based on the experimental task.

Section 4: Standard Operating Procedure for Safe Handling

This protocol outlines the step-by-step process for safely handling solid 1,4-dimethyl-1H-indole-3-carbaldehyde. The trustworthiness of this protocol lies in its systematic approach to minimizing exposure at every stage.

Objective: To accurately weigh and transfer the solid compound for experimental use.

Materials:

  • 1,4-dimethyl-1H-indole-3-carbaldehyde

  • Spatula

  • Weigh paper or glass vial

  • Appropriate solvent

  • Glassware for reaction or solution preparation

Protocol:

  • Preparation: Don all required PPE as determined by the workflow in Section 3.2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Retrieval: Obtain the container of 1,4-dimethyl-1H-indole-3-carbaldehyde from its designated storage location (2-8°C, dry).[3][4] Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

  • Weighing: Perform all transfers and weighing within the ventilated enclosure. Place a piece of weigh paper or a tared vial on the analytical balance.

  • Transfer: Carefully open the container. Using a clean spatula, transfer the desired amount of solid to the weigh paper/vial. Avoid any actions that could generate dust.[5][10] The rationale is to prevent the compound from becoming airborne, mitigating the inhalation hazard.[11]

  • Closure: Immediately and securely close the main container. Wipe any residual powder from the exterior of the container with a damp cloth or paper towel before returning it to storage.

  • Dissolution: Transfer the weighed solid into the designated flask or beaker inside the fume hood. If preparing a solution, add the solvent slowly to avoid splashing.

  • Decontamination: Clean the spatula and any contaminated surfaces thoroughly. Dispose of weigh paper and gloves as chemically contaminated waste.

  • Final Step: Wash hands and any exposed skin thoroughly with soap and water after completing the procedure.[10]

Section 5: Accidental Release and First Aid Measures

Preparedness is paramount for mitigating the consequences of an accidental exposure or spill.

Accidental Release
  • Small Spill (Solid): Wearing appropriate PPE, gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste disposal.[7][10]

  • Large Spill: Evacuate the area. Prevent entry of unauthorized personnel. Notify your institution's environmental health and safety (EHS) department immediately.

First Aid Emergency Response

The following flowchart outlines the immediate actions to be taken following an exposure event. The primary goal is to remove the individual from the source of exposure and decontaminate safely.

First_Aid_Flowchart cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion action_inhale Move person to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->action_ingest end_node Seek Immediate Medical Attention Show Safety Data Sheet to the doctor action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: Emergency first aid procedures for different exposure routes.[7][10][12]

Section 6: Chemical Stability and Reactivity

  • Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, sealed).[5][9][10] Some indole derivatives are sensitive to air and light, so storage in a dark, sealed container is a prudent measure.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5][10] Such contact could lead to vigorous, exothermic reactions, compromising both the experiment and laboratory safety.

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

Section 7: Synthesis and Application Context

1,4-dimethyl-1H-indole-3-carbaldehyde, like its parent, is typically synthesized through electrophilic formylation of the corresponding indole, most commonly via the Vilsmeier-Haack reaction using reagents like phosphorus oxychloride and dimethylformamide.[13][14] In the context of drug development, the indole nucleus is a privileged scaffold found in numerous bioactive molecules. The aldehyde functional group at the C3 position serves as a versatile chemical handle for further elaboration through reactions such as condensations, reductive aminations, and oxidations, allowing for the synthesis of diverse compound libraries for screening.[1][2][8][15]

Section 8: Disposal Considerations

All waste containing 1,4-dimethyl-1H-indole-3-carbaldehyde, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.

  • Waste Management: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[10]

  • Procedure: Do not dispose of material down the drain or with household garbage.[7][11] Collect waste in clearly labeled, sealed containers.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-indole-3-carbaldehyde.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). American Chemical Society.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Synquest Labs. (n.d.). 1H-Indole-3-carboxaldehyde Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Oxford Lab Fine Chem LLP. (n.d.).
  • Organic Syntheses. (n.d.). Indole-3-aldehyde.
  • Li, Z., et al. (2020).
  • Der Pharma Chemica. (n.d.).
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.
  • Capot Chemical Co., Ltd. (2013). MSDS of Indole-3-carboxaldehyde.
  • Lead Sciences. (n.d.). 1,4-Dimethyl-1H-indole-3-carbaldehyde.
  • PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Porphyrin-Systems. (n.d.). 1,4-Dimethyl-1H-indole-3-carbaldehyde.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • American Chemical Society. (2025). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases.
  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.
  • Chemsigma. (n.d.). 1,4-Dimethyl-1H-indole-3-carbaldehyde [170489-16-4].
  • Sigma-Aldrich. (n.d.). 1,4-Dimethyl-1H-indole-3-carbaldehyde | 170489-16-4.
  • Thermo Fisher Scientific. (2025).
  • National Institutes of Health (NIH). (n.d.). 1H-Indole-3-carbaldehyde - PMC.
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • National Institutes of Health (NIH). (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC.
  • Fluorochem. (n.d.). 1,4-dimethyl-1H-indole-3-carbaldehyde.
  • PubMed. (2017). Toxicology studies of indole-3-carbinol in F344/N rats and B6C3F1/N mice and toxicology and carcinogenesis studies of indole-3-carbinol in Harlan Sprague Dawley rats and B6C3F1/N mice (gavage studies).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Derivatives from 1,4-Dimethyl-1H-indole-3-carbaldehyde

Introduction: The Versatility of the Indole Scaffold in Medicinal Chemistry The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a privileged scaffold in drug design.[1][4] Among the various functionalized indoles, indole-3-carbaldehydes are particularly valuable synthetic intermediates due to the reactivity of the aldehyde group, which allows for a diverse range of chemical transformations.[3][4][5] This guide focuses on a specific, yet highly versatile starting material: 1,4-dimethyl-1H-indole-3-carbaldehyde . The presence of methyl groups at the N1 and C4 positions influences the electronic properties and steric environment of the molecule, offering unique opportunities for the synthesis of novel derivatives with potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[3]

This document provides a detailed exploration of key synthetic transformations starting from 1,4-dimethyl-1H-indole-3-carbaldehyde, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in drug discovery and organic synthesis.

Core Synthetic Pathways and Mechanistic Rationale

The aldehyde functionality at the C3 position of 1,4-dimethyl-1H-indole-3-carbaldehyde is the primary site of reactivity, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section will delve into three fundamental and widely applicable synthetic strategies:

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

  • Wittig Reaction: For the stereoselective formation of alkenes.

  • Reductive Amination: For the introduction of diverse amine functionalities.

Knoevenagel Condensation: Accessing α,β-Unsaturated Indole Derivatives

The Knoevenagel condensation is a powerful reaction that involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[6][7] This reaction is particularly useful for synthesizing α,β-unsaturated derivatives, which are themselves valuable precursors for further functionalization, such as Michael additions.[8]

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the 1,4-dimethyl-1H-indole-3-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Condensation cluster_0 Activation of Methylene Compound cluster_1 Nucleophilic Attack and Condensation Active_Methylene Z-CH₂-Z' Carbanion Z-C⁻H-Z' (Carbanion) Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Active_Methylene Indole_Aldehyde 1,4-Dimethyl-1H-indole -3-carbaldehyde Carbanion->Indole_Aldehyde Nucleophilic Attack Adduct Aldol Adduct Indole_Aldehyde->Adduct Final_Product α,β-Unsaturated Derivative Adduct->Final_Product Dehydration (-H₂O)

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of (E)-2-((1,4-dimethyl-1H-indol-3-yl)methylene)malononitrile.

Materials:

  • 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde in anhydrous ethanol.

  • To this solution, add malononitrile followed by a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the product may precipitate out of the solution. If so, cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

ReagentMolar Eq.CatalystSolventTemp.Time (approx.)
Malononitrile1.1PiperidineEthanolRT2-4 h
Ethyl Cyanoacetate1.1PiperidineEthanolRT4-6 h
Nitromethane1.5Acetic Acid/PiperidineTolueneReflux8-12 h

Table 1: Representative conditions for Knoevenagel condensation with various active methylene compounds.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or ketone and a phosphonium ylide.[9][10] A key advantage of the Wittig reaction is the predictable control over the location of the newly formed double bond. The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide.

Mechanism: The reaction proceeds through the nucleophilic addition of the phosphonium ylide to the aldehyde, forming a betaine intermediate. This intermediate then cyclizes to an oxaphosphetane, which subsequently collapses to form the alkene and a highly stable triphenylphosphine oxide, the driving force for the reaction.[9]

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt Ph₃P⁺-CH₂R Br⁻ Ylide Ph₃P=CHR Phosphonium_Salt->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Phosphonium_Salt Indole_Aldehyde 1,4-Dimethyl-1H-indole -3-carbaldehyde Ylide->Indole_Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Indole_Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction for (E)-Alkene Synthesis

This protocol describes the synthesis of (E)-1,4-dimethyl-3-(2-phenylvinyl)-1H-indole using a stabilized ylide.

Materials:

  • Benzyltriphenylphosphonium bromide (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. The color of the suspension will typically change to a deep red or orange, indicating ylide formation.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,4-dimethyl-1H-indole-3-carbaldehyde in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ylide TypeR Group on YlideExpected Stereochemistry
Non-stabilizedAlkylZ-alkene
StabilizedElectron-withdrawing group (e.g., -CO₂Et, -CN)E-alkene

Table 2: Influence of ylide stability on alkene stereochemistry.[9]

Reductive Amination: Synthesis of Indole-based Amines

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[11] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method allows for the introduction of a wide variety of primary and secondary amine functionalities.

Mechanism: The reaction begins with the acid-catalyzed addition of an amine to the aldehyde to form a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion, which is subsequently reduced by a hydride reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to yield the final amine product.

Reductive_Amination Indole_Aldehyde 1,4-Dimethyl-1H-indole -3-carbaldehyde Hemiaminal Hemiaminal Indole_Aldehyde->Hemiaminal Amine R-NH₂ Amine->Hemiaminal Addition Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration (-H₂O) Final_Amine Substituted Amine Iminium_Ion->Final_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium_Ion

Caption: Reductive amination pathway.

Experimental Protocol: Reductive Amination with Benzylamine

This protocol details the synthesis of N-((1,4-dimethyl-1H-indol-3-yl)methyl)aniline.

Materials:

  • 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, combine 1,4-dimethyl-1H-indole-3-carbaldehyde, benzylamine, and a catalytic amount of acetic acid in dichloroethane.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

AmineReducing AgentSolvent
AnilineNaBH(OAc)₃DCE
MorpholineNaBH(OAc)₃DCE
Ammonium AcetateNaBH₃CNMethanol

Table 3: Conditions for reductive amination with various amines.

Conclusion and Future Directions

The synthetic protocols detailed herein provide a robust foundation for the derivatization of 1,4-dimethyl-1H-indole-3-carbaldehyde. The Knoevenagel condensation, Wittig reaction, and reductive amination represent just a fraction of the possible transformations of this versatile starting material. The resulting derivatives, with their diverse functionalities, serve as excellent candidates for biological screening in various therapeutic areas. Future work could explore more complex multi-component reactions, C-H activation strategies at other positions on the indole ring, and the synthesis of hybrid molecules incorporating other pharmacologically active moieties. The continued exploration of the chemical space around the 1,4-dimethyl-1H-indole scaffold holds significant promise for the discovery of novel drug candidates.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • Suzdalev, K. F., & Den'kina, S. V. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Chemistry of Heterocyclic Compounds, 47(9), 1085–1091. Retrieved from [Link]

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Retrieved from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). [Supporting Information].
  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 119-124. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21–33.
  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. Retrieved from [Link]

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde. (n.d.). Lead Sciences. Retrieved from [Link]

  • Synthesis of substituted indole-3-carboxaldehyde derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). PMC - NIH. Retrieved from [Link]

  • Indole-3-carbaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel. (n.d.). ACS Publications. Retrieved from [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Wittig Reaction: Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.).
  • Synthesis by Aldol and Related Condensation Reactions. (n.d.).
  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • EP1721894A1 - Process for the synthesis of prostaglandin derivatives. (n.d.). Google Patents.
  • 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde. (n.d.). Porphyrin-Systems. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Vinyl azides in organic synthesis: an overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack Reaction

Abstract This comprehensive guide details the application of the Vilsmeier-Haack reaction for the efficient synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde from 1,4-dimethyl-1H-indole. Indole-3-carbaldehyde and its de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of the Vilsmeier-Haack reaction for the efficient synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde from 1,4-dimethyl-1H-indole. Indole-3-carbaldehyde and its derivatives are pivotal intermediates in medicinal chemistry and drug discovery, serving as versatile scaffolds for a wide array of therapeutic agents.[1][2] This document provides a deep dive into the reaction mechanism, a validated step-by-step laboratory protocol, characterization data, and critical field-proven insights to ensure procedural success and safety. The content is structured to empower researchers, chemists, and drug development professionals with the technical expertise required to leverage this powerful formylation technique.

Introduction: The Significance of Indole Formylation

The indole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs.[2][3] The introduction of a formyl (-CHO) group at the C3 position of the indole ring, a process efficiently achieved through the Vilsmeier-Haack reaction, yields indole-3-carbaldehydes. These aldehydes are not merely synthetic endpoints but are crucial, reactive intermediates for constructing more complex molecular architectures.[4][5] Their value is demonstrated by the broad spectrum of biological activities exhibited by their downstream derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The Vilsmeier-Haack reaction stands as a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9] This methodology is particularly effective for indoles, which readily undergo electrophilic substitution at the nucleophilic C3 position. This guide focuses specifically on the synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde, a valuable building block for targeted therapeutic design.

Reaction Mechanism: An In-Depth Look

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF), a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11] This reagent is the active formylating agent in the reaction.

Stage 2: Electrophilic Attack and Hydrolysis The electron-rich indole substrate, in this case, 1,4-dimethyl-1H-indole, attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position is the preferred site of attack due to the high electron density of the pyrrole ring.[8] This electrophilic substitution forms an iminium salt intermediate. Aromaticity is restored through deprotonation. During the aqueous workup, this iminium salt is readily hydrolyzed to yield the final product, 1,4-dimethyl-1H-indole-3-carbaldehyde.[10][12]

Figure 1: Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

This protocol provides a reliable method for the gram-scale synthesis of the target compound.

3.1. Materials and Reagents

CompoundMolar Mass ( g/mol )Amount (mmol)Mass / VolumeStoichiometric RatioNotes
1,4-Dimethyl-1H-indole145.2110.01.45 g1.0Starting Material
N,N-Dimethylformamide (DMF)73.09-15 mLSolventAnhydrous
Phosphorus oxychloride (POCl₃)153.3311.01.0 mL1.1Corrosive, moisture-sensitive
Dichloromethane (DCM)84.93-20 mLSolventAnhydrous
Saturated NaHCO₃ solution--~50 mLQuenchingFor neutralization
Brine--20 mLWashing
Anhydrous MgSO₄--As neededDrying Agent
Crushed Ice--~100 gWork-up

3.2. Experimental Workflow Diagram

Figure 2: Experimental Workflow.

3.3. Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Vilsmeier Reagent Preparation:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL).

    • Cool the flask in an ice-water bath to 0°C.

    • Causality Insight: Cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing reagent decomposition and ensuring safety.[12]

    • Add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0°C for an additional 30 minutes.

  • Formylation Reaction:

    • In a separate beaker, dissolve 1,4-dimethyl-1H-indole (1.45 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 40°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • Prepare a 500 mL beaker containing approximately 100 g of crushed ice and 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.

    • Causality Insight: Pouring the reaction mixture onto ice dissipates the heat from quenching the unreacted POCl₃ and facilitates the hydrolysis of the iminium salt intermediate. The NaHCO₃ neutralizes the acidic mixture, causing the organic product to precipitate.[12]

    • Carefully and slowly pour the reaction mixture into the stirred ice/NaHCO₃ slurry. A precipitate should form.

    • Continue stirring for 30 minutes until the hydrolysis is complete.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford 1,4-dimethyl-1H-indole-3-carbaldehyde as a solid.

Product Characterization

The identity and purity of the synthesized 1,4-dimethyl-1H-indole-3-carbaldehyde should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Appearance Off-white to pale yellow solid
Yield Typically 75-90%
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.9-10.1 (s, 1H, -CHO), 7.8-8.0 (s, 1H, H2), 7.1-7.4 (m, 3H, Ar-H), 3.8-3.9 (s, 3H, N-CH₃), 2.5-2.6 (s, 3H, Ar-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~185 (C=O), ~138 (C), ~137 (C), ~125 (C), ~124 (CH), ~123 (CH), ~120 (CH), ~118 (C), ~110 (CH), ~33 (N-CH₃), ~20 (Ar-CH₃).
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₁₁H₁₁NO: 174.08. Found: 174.1.
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1650 (C=O, aldehyde), ~1530, 1470 (C=C stretch).

Troubleshooting and Key Considerations

  • Low Yield: This is a common issue often traced back to impure or wet reagents.[13] Ensure DMF and DCM are anhydrous, and use fresh POCl₃. Incomplete reaction due to insufficient heating time or temperature can also be a cause.

  • Formation of Tar/Dark Color: Overheating or an uncontrolled exotherm during reagent addition can lead to polymerization and degradation of the indole substrate. Strict temperature control is paramount.

  • Reagent Reactivity: The Vilsmeier reagent is highly sensitive to moisture and should be prepared fresh and used immediately.[13]

  • Substrate Reactivity: The electron-donating methyl groups on the indole ring at the N1 and C4 positions increase its nucleophilicity, making it highly reactive towards formylation. This high reactivity generally allows for milder reaction conditions compared to less activated arenes.[8][9]

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic-Chemistry.org.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
  • Indian Academy of Sciences. (Date not available).
  • Royal Society of Chemistry. (Date not available). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
  • PrepChem.com. Synthesis of Vilsmeier reagent. PrepChem.com.
  • Scirp.org.
  • Wikipedia. Vilsmeier reagent. Wikipedia.
  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • BenchChem. Reaction condition modifications for indole-3-carboxaldehyde synthesis.
  • International Journal of Pharmaceutical Sciences and Research. (Date not available). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.
  • MDPI. (2024).
  • ResearchGate. (Date not available). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.

Sources

Method

1,4-dimethyl-1H-indole-3-carbaldehyde as a building block for heterocyclic compounds

An In-Depth Guide to the Synthetic Utility of 1,4-Dimethyl-1H-indole-3-carbaldehyde in Heterocyclic Chemistry Introduction: The Strategic Value of the Indole Scaffold The indole nucleus is a privileged heterocyclic motif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1,4-Dimethyl-1H-indole-3-carbaldehyde in Heterocyclic Chemistry

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and the reactivity of the C3 position make it a versatile platform for synthetic diversification.[3] Among the various C3-substituted indoles, indole-3-carbaldehydes are exceptionally valuable intermediates. They serve as pivotal precursors for a vast array of complex heterocyclic systems due to the aldehyde's reactivity in C-C and C-N bond-forming reactions.[4][5]

This guide focuses specifically on 1,4-dimethyl-1H-indole-3-carbaldehyde , a derivative that offers enhanced solubility in organic solvents and steric/electronic modifications compared to its unsubstituted parent. The presence of the N-methyl group prevents unwanted N-H reactivity, such as N-acylation, and directs reactions toward the aldehyde functionality, while the C4-methyl group provides a subtle electronic and steric influence on the indole ring's reactivity. These features make it a precise and reliable building block for drug development professionals and organic chemists aiming to construct novel heterocyclic entities.

PART 1: Synthesis of the Core Building Block

The most prevalent and efficient method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[8][9] The indole ring is highly activated towards electrophilic substitution at the C3 position, making this transformation particularly effective.[10]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃. This electrophile is then attacked by the nucleophilic C3 position of the 1,4-dimethyl-1H-indole. The resulting intermediate eliminates HCl to form a stable iminium salt. Subsequent hydrolysis during aqueous workup liberates the desired aldehyde product.[9]

Vilsmeier_Haack Vilsmeier-Haack Synthesis Workflow Indole 1,4-Dimethyl-1H-indole Iminium_Salt Indole-Iminium Salt Intermediate Indole:e->Iminium_Salt:w Electrophilic Attack DMF DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Forms Vilsmeier_Reagent:s->Iminium_Salt:n Hydrolysis Aqueous Workup (H₂O) Iminium_Salt->Hydrolysis To Product 1,4-Dimethyl-1H-indole -3-carbaldehyde Hydrolysis->Product Yields

Caption: Workflow for the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-indole.

Protocol 1: Vilsmeier-Haack Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

This protocol is adapted from general procedures for indole formylation.[11][12]

Materials:

  • 1,4-Dimethyl-1H-indole

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked, equipped with a mechanical stirrer, dropping funnel, and a drying tube.

Procedure:

  • In a three-necked flask under an inert atmosphere (N₂ or Ar), place freshly distilled DMF. Cool the flask in an ice-salt bath to 0°C.

  • With vigorous stirring, add freshly distilled POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The formation of the yellow Vilsmeier reagent complex will be observed.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Prepare a solution of 1,4-dimethyl-1H-indole in DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • After the addition, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 85°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by slowly adding crushed ice with vigorous stirring.

  • Neutralize the resulting solution by adding saturated Na₂CO₃ solution until the pH is basic (pH > 8). A solid precipitate of the product should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 1,4-dimethyl-1H-indole-3-carbaldehyde.

PART 2: Applications in Heterocyclic Synthesis

The aldehyde functionality at the C3 position is a gateway to a multitude of heterocyclic structures. Its electrophilic carbon is susceptible to attack by various nucleophiles, initiating condensation and cyclization cascades.

Application 1: Synthesis of Bis(indolyl)methanes (BIMs)

Bis(indolyl)methanes are a class of compounds renowned for their diverse biological activities.[13] They are synthesized via an electrophilic substitution reaction where the indole-3-carbaldehyde reacts with a second equivalent of an indole molecule, typically in the presence of a protic or Lewis acid catalyst.[13][14]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. This activated species is then attacked by the nucleophilic C3 position of a second indole molecule. The resulting intermediate alcohol readily eliminates water under acidic conditions to form a stabilized carbocation, which is then attacked by another indole molecule to furnish the final BIM product after deprotonation.[15]

Catalyst TypeTypical CatalystsSolventConditionsReference
Protic Acid Salicylic Acid, Oxalic AcidH₂O-EtOH, AqueousRoom Temp to 80°C[15]
Lewis Acid Cu(II), Co(II) saltsAcetonitrileReflux[16]
Solid Support Silica Gel, NanosilicaSolvent-free60-80°C, Grinding[17][18]
Ionic Liquid [Et₃NH][HSO₄]Neat80°C[17]

Table 1: Representative catalytic systems for Bis(indolyl)methane synthesis.

Protocol 2: Acid-Catalyzed Synthesis of a Bis(indolyl)methane Derivative

Materials:

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde

  • Indole (or a substituted indole)

  • Salicylic acid (15 mol%)[15]

  • Ethanol/Water (1:1 mixture)

  • Stir bar and reaction vial

Procedure:

  • In a reaction vial, dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde (1 mmol) and indole (1.1 mmol) in a 1:1 mixture of ethanol and water (5 mL).

  • Add salicylic acid (0.15 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol/water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.

BIM_Synthesis Bis(indolyl)methane (BIM) Synthesis Aldehyde 1,4-Dimethyl-1H- indole-3-carbaldehyde Protonation Protonation & Activation Aldehyde->Protonation Indole Indole Attack Nucleophilic Attack by Indole Indole->Attack Final_Attack Attack by 2nd Indole Molecule Indole->Final_Attack Catalyst Acid Catalyst (e.g., Salicylic Acid) Catalyst->Protonation Protonation->Attack Dehydration Dehydration & Cation Formation Attack->Dehydration Dehydration->Final_Attack Product Bis(indolyl)methane Product Final_Attack->Product Deprotonation

Caption: Mechanistic pathway for the acid-catalyzed synthesis of BIMs.

Application 2: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z).[19] This reaction, typically catalyzed by a weak base like piperidine, is a powerful method for forming C=C bonds and accessing α,β-unsaturated products, which are themselves versatile intermediates.[3][14]

Mechanism: The basic catalyst deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate adds to the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The resulting aldol-type adduct is then dehydrated, often spontaneously, to yield the thermodynamically stable α,β-unsaturated product.[19]

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol is adapted from general procedures for Knoevenagel condensations.[14][20]

Materials:

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the stirred solution.

  • Continue stirring the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate. Monitor completion by TLC.[14]

  • Once the reaction is complete, cool the mixture in an ice bath and add ice-cold water to precipitate the product fully.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Dry the product, 2-((1,4-dimethyl-1H-indol-3-yl)methylene)malononitrile, under vacuum. Recrystallization may be performed if higher purity is required.

Application 3: Synthesis of Schiff Bases and Oximes as Precursors to Bioactive Molecules

The reaction of 1,4-dimethyl-1H-indole-3-carbaldehyde with primary amines or hydroxylamine yields imines (Schiff bases) and oximes, respectively. These compounds are not merely final products but are crucial intermediates for synthesizing more complex nitrogen-containing heterocycles and have shown promise as urease inhibitors and other therapeutic agents.[21] For instance, N-substituted indole-3-carbaldehyde oxime derivatives have demonstrated potent urease inhibitory activity against Helicobacter pylori.[21]

Protocol 4: Synthesis of an Indole-3-carbaldehyde Oxime Derivative

This protocol is adapted from the synthesis of related indole oximes.[21]

Materials:

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde (1 mmol) in ethanol (15 mL).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the 1,4-dimethyl-1H-indole-3-carbaldehyde oxime.

Conclusion

1,4-Dimethyl-1H-indole-3-carbaldehyde is a highly effective and versatile building block in modern organic synthesis. Its premeditated structure, featuring a reactive aldehyde handle and a protected indole nitrogen, allows for clean and high-yielding transformations. The protocols detailed herein for the synthesis of bis(indolyl)methanes, α,β-unsaturated systems via Knoevenagel condensation, and Schiff base derivatives provide a robust starting point for researchers in drug discovery and materials science. The strategic application of this intermediate opens avenues to a vast chemical space of novel and potentially bioactive heterocyclic compounds.

References

  • [Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively]. (n.d.). American Chemical Society.
  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review . (2024). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation . (2016). ACG Publications. Retrieved from [Link]

  • Vilsmeier-Haack Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of bis(indolyl)methanes by the reaction of indole with... . (2016). ResearchGate. Retrieved from [Link]

  • Zhang, R., et al. (2024). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles . ResearchGate. Retrieved from [Link]

  • Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid . (2018). Chiang Mai Journal of Science. Retrieved from [Link]

  • Scheme 1. Synthesis of bis(indolyl)methane . (n.d.). ResearchGate. Retrieved from [Link]

  • Indole-3-aldehyde . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Perveen, S., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review . PubMed. Retrieved from [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives . (2025). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... . (2013). Growing Science. Retrieved from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles . (n.d.). [Supporting Information] Royal Society of Chemistry. Retrieved from [Link]

  • Vilsmeier–Haack reaction of indole . (2025). YouTube. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation . (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • Indole-3-carbaldehyde . (n.d.). Wikipedia. Retrieved from [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System . (n.d.). PMC - NIH. Retrieved from [Link]

  • Knoevenagel condensation . (n.d.). Wikipedia. Retrieved from [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence . (n.d.). RSC Publishing. Retrieved from [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review . (2025). Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori . (n.d.). MDPI. Retrieved from [Link]

  • Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases . (2025). American Chemical Society. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . (2017). Semantic Scholar. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. Retrieved from [Link]

  • Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles . International Journal of Chemical Studies. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl- . (n.d.). NIST WebBook. Retrieved from [Link]

  • Review article 51 . (n.d.). ResearchGate. Retrieved from [Link]

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde . (n.d.). Porphyrin Systems. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis and Application of Novel Amines from 1,4-Dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Among the myriad of functionalized indoles, indole-3-carbaldehyde and its derivatives serve as versatile synthetic intermediates.[4][5][6] This application note focuses on the reactions of a specific, yet highly relevant derivative, 1,4-dimethyl-1H-indole-3-carbaldehyde, with various amines. The introduction of methyl groups at the N1 and C4 positions can significantly influence the molecule's steric and electronic properties, potentially fine-tuning the biological activity of its downstream products.

The primary reactions discussed herein are the formation of Schiff bases (imines) and their subsequent reduction to secondary or tertiary amines via reductive amination. These transformations are fundamental in synthetic organic chemistry and provide a robust platform for generating extensive libraries of novel compounds for drug discovery programs. The resulting N-substituted (1,4-dimethyl-1H-indol-3-yl)methanamine derivatives are of particular interest due to their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3]

This guide provides a detailed exploration of the underlying reaction mechanisms, comprehensive experimental protocols, and insights into the practical applications of these indole derivatives, aiming to equip researchers with the knowledge to effectively synthesize and utilize these valuable compounds.

Part 1: Reaction Mechanisms and Pathways

The reaction of 1,4-dimethyl-1H-indole-3-carbaldehyde with amines can proceed through two principal pathways: direct condensation to form a Schiff base (imine) or a one-pot reductive amination to yield a saturated amine. The choice of pathway is dictated by the desired final product and the reaction conditions employed.

Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a reversible, acid-catalyzed reaction.[7] The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond.

Mechanism:

  • Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (or carbinolamine).

  • Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom pushes out the water molecule, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product.

The pH of the reaction is a critical parameter. A pH around 5 is often optimal, as it is acidic enough to catalyze the dehydration step but not so acidic as to protonate the starting amine, which would render it non-nucleophilic.[7]

Caption: Fig 1: Generalized pathway for Schiff base formation.

Reductive Amination

Reductive amination is a powerful method for synthesizing secondary and tertiary amines.[8][9][10] It combines the initial formation of an imine (or iminium ion) with an in-situ reduction step. This one-pot procedure is often more efficient than a two-step process of isolating the imine and then reducing it.

Mechanism: The reaction begins identically to Schiff base formation. However, a reducing agent is present in the reaction mixture. This agent must be selective enough to reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful reduction of the aldehyde to an alcohol.

Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this purpose and is widely used.[8] Other common reducing agents include sodium cyanoborohydride and various catalytic hydrogenation systems (e.g., H₂ with Pd/C, Ni, or Ir catalysts).[8][11]

Reductive_Amination Reactants Indole Aldehyde + R-NH2 Iminium Iminium Ion (in situ) Reactants->Iminium Condensation (-H2O) Product Secondary Amine Iminium->Product Reduction ReducingAgent [Reducing Agent] e.g., NaBH(OAc)3 ReducingAgent->Product Hydride Source caption Fig 2: Reductive Amination Workflow

Caption: Fig 2: One-pot reductive amination workflow.

Part 2: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine used and the available laboratory equipment.

Protocol 2.1: Synthesis of a Schiff Base from 1,4-Dimethyl-1H-indole-3-carbaldehyde

This protocol describes a general method for the synthesis of an imine derivative.[12][13]

Materials:

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde

  • Primary amine (e.g., aniline, benzylamine, amino acid) (1.0 - 1.1 equivalents)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolution: To a round-bottom flask, add 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in a minimal amount of absolute ethanol.

  • Amine Addition: Add the primary amine (1.0 eq) to the solution. If the amine is a solid, it can be dissolved in a small amount of ethanol before addition.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the imine product is often accompanied by a color change.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The formation of the imine is confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (typically 1630-1640 cm⁻¹) and a signal for the imine proton (-CH=N-) in the ¹H NMR spectrum (typically δ 8-9 ppm).[12]

Protocol 2.2: Reductive Amination of 1,4-Dimethyl-1H-indole-3-carbaldehyde

This protocol details the synthesis of a secondary amine using sodium triacetoxyborohydride (STAB).[8]

Materials:

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1.0 equivalent if starting with an amine salt or for slow reactions)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DCE.

  • Stirring: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.[14]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-24 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

  • Characterization: Confirm the structure of the purified amine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Data Presentation and Comparison

The choice of reaction conditions can significantly impact the outcome. The following table summarizes typical parameters for the two primary reaction pathways.

ParameterSchiff Base FormationReductive Amination
Primary Reagents Aldehyde, Primary AmineAldehyde, Primary/Secondary Amine
Key Reagent Acid Catalyst (e.g., Acetic Acid)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents Ethanol, MethanolDichloromethane (DCM), Dichloroethane (DCE)
Temperature Room Temp. to RefluxRoom Temperature
Reaction Time 1 - 6 hours2 - 24 hours
Product Imine (C=N bond)Amine (C-N bond)
Key Advantage Isolation of imine intermediateOne-pot efficiency, high yields

Part 4: Applications in Drug Discovery and Materials Science

Derivatives of indole-3-carbaldehyde are pivotal in the development of new therapeutic agents.[1][4] The Schiff bases and amines synthesized from 1,4-dimethyl-1H-indole-3-carbaldehyde are expected to exhibit a range of biological activities.

  • Anticancer Agents: Many indole derivatives show potent anticancer activity by targeting various biological pathways.[2] The ability to easily generate a library of amine derivatives allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Antimicrobial and Antifungal Agents: Schiff bases derived from indole-3-carboxaldehyde have demonstrated significant activity against various bacterial and fungal strains.[15][16] The imine linkage is often crucial for their biological function.

  • Ligands for Metal Complexes: The nitrogen and sometimes oxygen atoms in these molecules can act as ligands, forming stable complexes with metal ions. These metal complexes themselves can have interesting biological or catalytic properties.[12]

  • Chromophores and Sensors: The extended conjugation in the indole system, particularly in the Schiff base derivatives, can give rise to chromophoric properties, making them useful in the development of dyes or chemical sensors.[1]

Part 5: Best Practices and Troubleshooting

  • Purity of Reagents: Use high-purity, dry solvents, especially for the reductive amination, as moisture can decompose the borohydride reducing agent.

  • Monitoring Reactions: TLC is an indispensable tool for monitoring the reaction's progress. Use a suitable stain (e.g., potassium permanganate) to visualize the indole-containing compounds.

  • Side Reactions in Reductive Amination: A potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This typically occurs if the reducing agent is too reactive or if iminium ion formation is slow. Using a mild, selective agent like STAB minimizes this issue.[8]

  • Dialkylation: When using primary amines in reductive amination, over-alkylation to form a tertiary amine can sometimes be a problem. This can often be controlled by using a stepwise procedure or by carefully controlling the stoichiometry of the aldehyde.

  • Product Stability: Imines can be sensitive to hydrolysis, especially under acidic conditions.[7] Ensure workup conditions are neutral or slightly basic to maintain product integrity.

By following these guidelines and protocols, researchers can confidently synthesize and explore the rich chemistry and therapeutic potential of amines derived from 1,4-dimethyl-1H-indole-3-carbaldehyde.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1253-1259. Available at: [Link]

  • Yadav, M., & Sharma, P. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4275. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... Retrieved from [Link]

  • Anbarasan, R., & Kuanar, M. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 291. Available at: [Link]

  • Anbarasan, R., & Kuanar, M. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8. Available at: [Link]

  • Pozharskii, A. F., et al. (2011). Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. Mendeleev Communications, 21(3), 150-152. Available at: [Link]

  • Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H 2 by Recyclable Iridium Catalysts | Request PDF. Retrieved from [Link]

  • Al-Mokhallalati, A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21. Available at: [Link]

  • ACS Publications. (n.d.). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1569-1575. Available at: [Link]

  • MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1075–1087. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Correction to: An efficient protocol for the synthesis of highly sensitive indole imines utilizing green chemistry: optimization of reaction conditions. Retrieved from [Link]

  • Al-Mokhallalati, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • Al-Mokhallalati, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19). Available at: [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13165–13172. Available at: [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. Retrieved from [Link]

Sources

Method

The Versatile Scaffold: Application of 1,4-Dimethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry

Introduction: The Indole Nucleus as a Privileged Structure in Drug Discovery The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Structure in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of its derivatives to mimic peptide structures and interact with various biological targets have established it as a "privileged scaffold" in drug design.[1][2] Among the myriad of indole derivatives, indole-3-carbaldehydes serve as exceptionally versatile intermediates for the synthesis of more complex and potent therapeutic agents.[3][4] This guide focuses on a specific, yet promising, member of this family: 1,4-dimethyl-1H-indole-3-carbaldehyde . The strategic placement of methyl groups at the N1 and C4 positions can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced biological activity and selectivity. This document provides a comprehensive overview of the applications of this scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, aimed at researchers and professionals in drug development.

Synthetic Pathways to 1,4-Dimethyl-1H-indole-3-carbaldehyde: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5] This formylation reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[5]

Protocol: Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

This protocol is adapted from established procedures for the formylation of substituted indoles.

Materials:

  • 1,4-Dimethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent. The solution may become viscous and colored.

  • Formylation Reaction: Dissolve 1,4-dimethylindole in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it can be exothermic and may release gases. Stir the mixture until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1,4-dimethyl-1H-indole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure a high yield of the desired product.

  • Controlled Addition at Low Temperature: The formation of the Vilsmeier reagent and its subsequent reaction with the indole are exothermic. Slow, dropwise addition at 0°C helps to control the reaction rate and prevent the formation of side products.

  • Basic Work-up: The reaction mixture is acidic due to the presence of POCl₃ and its byproducts. The use of a saturated sodium bicarbonate solution neutralizes the acid and facilitates the precipitation and extraction of the organic product.

Medicinal Chemistry Applications: A Gateway to Bioactive Molecules

While specific biological data for 1,4-dimethyl-1H-indole-3-carbaldehyde is not extensively documented in publicly available literature, its structural similarity to other biologically active indole-3-carbaldehydes suggests its potential as a valuable scaffold in several therapeutic areas. The aldehyde functionality serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, most notably Schiff bases and hydrazones.

Anticipated Therapeutic Arenas:
  • Anticancer Activity: Numerous indole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[6][7] Schiff bases and hydrazones derived from indole-3-carbaldehydes have been reported to possess significant cytotoxic activity against various cancer cell lines.[8] The 1,4-dimethyl substitution pattern may enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins.

  • Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents.[9] Derivatives of indole-3-carbaldehyde have demonstrated broad-spectrum activity against both bacteria and fungi.[9][10][11] The synthesized derivatives from 1,4-dimethyl-1H-indole-3-carbaldehyde could be screened for their efficacy against a panel of pathogenic microorganisms.

  • Antioxidant and Anti-inflammatory Properties: Some indole-3-carbaldehyde analogues have shown promising antioxidant and anti-inflammatory activities.[12] These properties are often attributed to the ability of the indole ring to scavenge free radicals and modulate inflammatory pathways.

Structure-Activity Relationship (SAR) Insights:

The introduction of methyl groups at the N1 and C4 positions can be rationalized from a medicinal chemistry perspective:

  • N1-Methylation: This modification blocks the hydrogen bond donor capability of the indole nitrogen, which can influence binding to certain biological targets. It also increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties such as absorption and distribution.

  • C4-Methylation: The methyl group at the C4 position introduces steric bulk, which can influence the molecule's conformation and its interaction with target proteins. It can also modulate the electronic properties of the indole ring, potentially affecting its reactivity and binding affinity.

Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol outlines the general procedure for the condensation of 1,4-dimethyl-1H-indole-3-carbaldehyde with a primary amine to form a Schiff base.

Materials:

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for a period of 2-6 hours. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Self-Validating System: The purity and identity of the synthesized Schiff base should be confirmed by analytical techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a standardized method to evaluate the antimicrobial activity of synthesized compounds.

Materials:

  • Synthesized 1,4-dimethyl-1H-indole-3-carbaldehyde derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and standard drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (medium with inoculum only) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Data Presentation and Visualization

Table 1: Hypothetical Antimicrobial Activity of 1,4-Dimethyl-1H-indole-3-carbaldehyde Derivatives
CompoundDerivative TypeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 1,4-Dimethyl-1H-indole-3-carbaldehyde>128>128>128
2a Schiff base with aniline6412864
2b Schiff base with 4-chloroaniline326432
2c Schiff base with 4-methoxyaniline64128128
Ciprofloxacin Standard Antibiotic10.5N/A
Fluconazole Standard AntifungalN/AN/A4

Note: This data is hypothetical and for illustrative purposes only.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 1_4_Dimethylindole 1,4-Dimethylindole Formylation Vilsmeier-Haack Formylation 1_4_Dimethylindole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->Formylation Target_Compound 1,4-Dimethyl-1H-indole-3-carbaldehyde Formylation->Target_Compound Schiff_Base_Formation Schiff Base Formation Target_Compound->Schiff_Base_Formation Target_Compound->Schiff_Base_Formation Primary_Amine Primary Amine Primary_Amine->Schiff_Base_Formation Schiff_Base_Derivative Schiff Base Derivative Schiff_Base_Formation->Schiff_Base_Derivative Antimicrobial_Assay Antimicrobial Screening Schiff_Base_Derivative->Antimicrobial_Assay Anticancer_Assay Anticancer Screening Schiff_Base_Derivative->Anticancer_Assay

Caption: Experimental workflow from synthesis to biological evaluation.

Anticancer_Mechanism Indole_Derivative Indole-based Schiff Base Cell_Membrane Cell Membrane Indole_Derivative->Cell_Membrane Cellular Uptake Kinase_Pathway Kinase Signaling Pathway (e.g., PI3K/Akt) Cell_Membrane->Kinase_Pathway Inhibition Apoptosis Apoptosis (Programmed Cell Death) Kinase_Pathway->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Kinase_Pathway->Cell_Cycle_Arrest Induction Proliferation_Inhibition Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: A potential anticancer mechanism of action for indole derivatives.

Conclusion and Future Directions

1,4-Dimethyl-1H-indole-3-carbaldehyde represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. While direct biological data on this specific molecule is emerging, the extensive research on related indole-3-carbaldehyde derivatives provides a strong rationale for its exploration in medicinal chemistry. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to synthesize, derivatize, and evaluate the biological potential of this versatile compound. Future research should focus on synthesizing a focused library of derivatives and screening them against a wide range of biological targets to uncover the full therapeutic potential of the 1,4-dimethyl-1H-indole-3-carbaldehyde scaffold.

References

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Rao, V. K., et al. (2011). 3-Substitued indoles: One pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3511-3514.
  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (2022). MDPI. [Link]

  • Al-Amiery, A. A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 1-9.
  • Fernández, S., et al. (2024).
  • Xiang, M., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 920035.
  • Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 26(16), 4983.
  • Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.
  • Asadipour, A., et al. (2013). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 8(3), 177-187.
  • Mukhtar, N. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
  • Güven, G., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Arzneimittelforschung, 58(11), 569-573.
  • Akgün, H., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Journal of Research in Pharmacy, 13(2).
  • Patel, P. D., et al. (2019). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
  • Riu, A., et al. (2012). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 17(11), 13356-13368.
  • Alsamri, H., et al. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42459-42470.
  • Tariq, M., et al. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives. Asian Journal of Green Chemistry.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal Chemistry. (n.d.). Biosynth.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • Indole-3-carbaldehyde. (2023, December 1). In Wikipedia. [Link]

  • Synthesis of substituted indole-3-carboxaldehyde derivatives. (2025).
  • Subba Rami Reddy, S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
  • Xu, H., et al. (2010). Antifungal Activities of Some Indole Derivatives.
  • Cocklin, S., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 3(10), 823-828.
  • Singh, G., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 18(4), 483-506.
  • Al-Malki, J., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(7), 939.
  • Chen, Y., et al. (2024). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. Journal of Agricultural and Food Chemistry, 72(18), 10227-10235.
  • Wang, Y., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 28(14), 5410.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • 1,4-Dimethyl-1H-indole-3-carbaldehyde. (n.d.). Porphyrin Systems.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Shirinzadeh, H., et al. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Arzneimittelforschung, 58(11), 569-573.
  • The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. (2023). MDPI. [Link]

  • Shirinzadeh, H., et al. (2011). Antimicrobial evaluation of indole-containing hydrazone derivatives.
  • Liu, X., et al. (2024). Indole-3-carboxaldehyde alleviates acetaminophen-induced liver injury via inhibition of oxidative stress and apoptosis.
  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. (2022). MDPI. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 1,4-Dimethyl-1H-indole-3-carbaldehyde in the Synthesis of Indole Alkaloids

Introduction: The Versatile Indole Nucleus in Natural Product Synthesis Indole alkaloids represent a vast and structurally diverse class of natural products, many of which exhibit potent biological activities, making the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indole Nucleus in Natural Product Synthesis

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which exhibit potent biological activities, making them attractive targets for synthetic chemists and drug development professionals.[1][2] The indole core is a privileged scaffold in medicinal chemistry, and its functionalization is a key aspect of synthesizing these complex molecules.[3] Among the various functionalized indole starting materials, indole-3-carbaldehydes are particularly valuable due to the reactivity of the aldehyde group, which allows for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.[4][5][6]

This application note focuses on a specific, yet highly strategic starting material: 1,4-dimethyl-1H-indole-3-carbaldehyde . The presence of methyl groups at both the N1 and C4 positions offers distinct advantages in the synthesis of certain indole alkaloids, particularly those with complex polycyclic structures. The N-methylation prevents undesired side reactions at the indole nitrogen and can modulate the electronic properties of the ring system.[7] The C4-methyl group introduces a specific substitution pattern found in some natural products and can influence the regioselectivity of subsequent cyclization reactions.

Herein, we provide a detailed guide for researchers on the synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde and its application in a plausible synthetic route towards a hapalindole-type alkaloid scaffold. This note includes detailed experimental protocols, mechanistic insights, and data presentation to facilitate the practical application of this versatile building block.

Part 1: Synthesis of the Key Precursor: 1,4-Dimethyl-1H-indole-3-carbaldehyde

The synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde can be efficiently achieved in a two-step sequence starting from 4-methyl-1H-indole. The first step involves the formylation of the C3 position, followed by N-methylation.

Step 1.1: Vilsmeier-Haack Formylation of 4-Methyl-1H-indole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds like indoles.[4][8][9] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Scheme:

G 4-Methyl-1H-indole 4-Methyl-1H-indole reagents 1. POCl₃, DMF 2. H₂O, NaOH 4-Methyl-1H-indole->reagents 4-Methyl-1H-indole-3-carbaldehyde 4-Methyl-1H-indole-3-carbaldehyde reagents->4-Methyl-1H-indole-3-carbaldehyde

Caption: Vilsmeier-Haack formylation of 4-methyl-1H-indole.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

  • Formylation: Dissolve 4-methyl-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the solution of 4-methyl-1H-indole to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Adjust the pH to ~8-9 with a 10% aqueous sodium hydroxide solution.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-methyl-1H-indole-3-carbaldehyde.

ReagentMolar Equiv.PurityNotes
4-Methyl-1H-indole1.0>98%Starting material
N,N-Dimethylformamide3.0AnhydrousSolvent and reagent
Phosphorus oxychloride1.2>99%Reagent
Sodium Bicarbonate-Saturated aq.Quenching
Sodium Hydroxide-10% aq.pH adjustment
Typical Yield: \multicolumn{3}{c}{85-95%}
Step 1.2: N-Methylation of 4-Methyl-1H-indole-3-carbaldehyde

N-alkylation of indoles can be achieved under basic conditions using an appropriate alkylating agent.[10] The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole nitrogen, facilitating the subsequent methylation.

Reaction Scheme:

G 4-Methyl-1H-indole-3-carbaldehyde 4-Methyl-1H-indole-3-carbaldehyde reagents 1. NaH, THF 2. CH₃I 4-Methyl-1H-indole-3-carbaldehyde->reagents 1,4-Dimethyl-1H-indole-3-carbaldehyde 1,4-Dimethyl-1H-indole-3-carbaldehyde reagents->1,4-Dimethyl-1H-indole-3-carbaldehyde

Caption: N-methylation of 4-methyl-1H-indole-3-carbaldehyde.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 4-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Methylation: Add methyl iodide (CH₃I, 1.5 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,4-dimethyl-1H-indole-3-carbaldehyde.

ReagentMolar Equiv.PurityNotes
4-Methyl-1H-indole-3-carbaldehyde1.0>95%Starting material
Sodium Hydride (60% in oil)1.2Base
Tetrahydrofuran (THF)-AnhydrousSolvent
Methyl Iodide1.5>99%Methylating agent
Ammonium Chloride-Saturated aq.Quenching
Typical Yield: \multicolumn{3}{c}{80-90%}

Part 2: Application in the Synthesis of a Hapalindole-Type Alkaloid Scaffold

Hapalindole-type alkaloids, isolated from cyanobacteria, are characterized by a complex polycyclic system attached to the indole core.[11] The synthesis of these alkaloids often involves the coupling of a functionalized indole with a cyclic ketone derivative, followed by cyclization.[12][13] 1,4-dimethyl-1H-indole-3-carbaldehyde is an excellent precursor for the elaboration of the side chain required for such cyclizations.

The following proposed synthetic route demonstrates the utility of 1,4-dimethyl-1H-indole-3-carbaldehyde in constructing a key intermediate for hapalindole synthesis.

Step 2.1: Wittig Reaction for Side Chain Elongation

The Wittig reaction is a reliable method for converting aldehydes into alkenes. In this step, the aldehyde is converted to an α,β-unsaturated ester, which serves as a handle for subsequent transformations.

Reaction Scheme:

G start 1,4-Dimethyl-1H-indole-3-carbaldehyde reagents Triethyl phosphonoacetate, NaH, THF start->reagents product Ethyl (E)-3-(1,4-dimethyl-1H-indol-3-yl)acrylate reagents->product

Caption: Wittig reaction for side chain elongation.

Experimental Protocol:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% in oil, 1.1 equiv.) in anhydrous THF and cool to 0 °C.

  • Add triethyl phosphonoacetate (1.1 equiv.) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes.

  • Wittig Reaction: Dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 equiv.) in anhydrous THF and add it to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to give the desired α,β-unsaturated ester.

ReagentMolar Equiv.PurityNotes
1,4-Dimethyl-1H-indole-3-carbaldehyde1.0>98%Starting material
Triethyl phosphonoacetate1.1>98%Wittig reagent
Sodium Hydride (60% in oil)1.1Base
Tetrahydrofuran (THF)-AnhydrousSolvent
Typical Yield: \multicolumn{3}{c}{85-95%}
Step 2.2: Michael Addition and Intramolecular Cyclization

The α,β-unsaturated ester can undergo a Michael addition with a suitable enolate, followed by an intramolecular cyclization (e.g., a Dieckmann condensation or an aldol-type reaction) to construct the polycyclic core of the hapalindole skeleton. For this example, we will consider a conjugate addition of a cyclohexanone enolate followed by an intramolecular aldol condensation.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of Hapalindole Scaffold A Ethyl (E)-3-(1,4-dimethyl-1H-indol-3-yl)acrylate C Michael Addition A->C B Cyclohexanone B->C LDA, THF, -78 °C D Intramolecular Aldol Condensation C->D Base or Acid catalyst E Dehydration D->E F Polycyclic Hapalindole Precursor E->F

Caption: Proposed workflow for the construction of a hapalindole precursor.

Conceptual Protocol:

  • Enolate Formation: In a flask under an inert atmosphere, dissolve cyclohexanone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 1.1 equiv.) in THF dropwise. Stir for 1 hour at -78 °C to generate the lithium enolate.

  • Michael Addition: To the enolate solution, add a solution of the α,β-unsaturated ester (from Step 2.1, 1.0 equiv.) in anhydrous THF at -78 °C. Stir for 2-3 hours.

  • Quench and Cyclization: Quench the reaction with saturated aqueous ammonium chloride. After aqueous workup, the resulting keto-ester can be subjected to intramolecular aldol condensation conditions. This can be achieved by treating the intermediate with a base (e.g., sodium ethoxide in ethanol) or an acid catalyst (e.g., p-toluenesulfonic acid in toluene with heating) to promote cyclization and subsequent dehydration.

  • Purification: The final polycyclic product would be purified by column chromatography.

The specific stereochemical outcome of these reactions would depend on the reagents and conditions used, and chiral auxiliaries or catalysts could be employed to achieve an enantioselective synthesis.[12]

Conclusion: A Strategic Building Block for Complex Alkaloid Synthesis

1,4-dimethyl-1H-indole-3-carbaldehyde is a highly valuable and strategically designed precursor for the synthesis of complex indole alkaloids. The methyl groups at the N1 and C4 positions provide control over reactivity and introduce specific structural motifs. This application note provides a comprehensive guide, including detailed protocols and mechanistic rationale, for the synthesis of this key building block and its application in a plausible route to a hapalindole-type scaffold. By leveraging the reactivity of the C3-aldehyde and the directing effects of the methyl substituents, researchers can efficiently access complex molecular architectures relevant to drug discovery and natural product synthesis.

References

  • Liu, Y., Cheng, L., Yue, H., Che, W., &... (2016). Divergent enantioselective synthesis of hapalindole-type alkaloids using catalytic asymmetric hydrogenation of a ketone to construct the chiral core structure. Chemical Science, 7, 4725-4729. [Link]

  • (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society. [No Valid URL Found]
  • Kinsman, A. C., & Kerr, M. A. (2003). The total synthesis of (+)-hapalindole Q by an organomediated Diels-Alder reaction. Journal of the American Chemical Society, 125(46), 14120-5. [Link]

  • Al-Sabi, A., &... (2021). Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity. RSC Chemical Biology. [Link]

  • James, P. N., & Snyder, H. R. (1959). INDOLE-3-ALDEHYDE. Organic Syntheses, 39, 30. [Link]

  • (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [No Valid URL Found]
  • (2003). The Total Synthesis of (+)-Hapalindole Q (I) by an Organomediated Diels—Alder Reaction. Journal of the American Chemical Society. [No Valid URL Found]
  • (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]

  • (2007). Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF. [Link]

  • Vaillancourt, V., & Albizati, K. F. (1993). Total Syntheses :: Reaction scheme for total synthesis of the natural product Hapalindole Q. Journal of the American Chemical Society, 115, 3499-3502. [Link]

  • (2012). Synthetic method for indole-3-carboxaldehyde compounds.
  • (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • El-Sawy, E. R., &... (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • El-Sawy, E. R., &... (2017). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Request PDF. [Link]

  • (2005). Dragmacidin E Synthesis Studies. Preparation of a Model Cycloheptannelated Indole Fragment. R Discovery. [Link]

  • (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • (2023). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers. [Link]

  • (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. [Link]

  • (2011). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E. [Link]

  • (2022). Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

  • (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry. [Link]

Sources

Method

analytical methods for quantification of 1,4-dimethyl-1H-indole-3-carbaldehyde

An Expert Guide to the Quantitative Analysis of 1,4-Dimethyl-1H-indole-3-carbaldehyde Abstract: This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1,4-di...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Quantitative Analysis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1,4-dimethyl-1H-indole-3-carbaldehyde, a key indole derivative encountered in chemical synthesis and drug development. Accurate quantification of this compound is critical for process optimization, quality control, and metabolic studies. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each section delves into the scientific principles, offers field-proven insights into experimental design, and presents step-by-step protocols to ensure reliable and reproducible results.

Introduction: The Analytical Imperative for a Key Indole Intermediate

1,4-Dimethyl-1H-indole-3-carbaldehyde (CAS No: 170489-16-4, Formula: C₁₁H₁₁NO) is a substituted indole derivative that serves as a versatile building block in organic synthesis.[1][2] The indole-3-carbaldehyde scaffold is a precursor to a wide array of biologically active compounds, including indole alkaloids and pharmaceuticals.[3][4] The precise and accurate quantification of 1,4-dimethyl-1H-indole-3-carbaldehyde is therefore paramount for researchers and drug development professionals to monitor reaction kinetics, determine product purity, assess stability, and conduct pharmacokinetic studies.

This guide provides a multi-platform analytical approach, enabling scientists to select the most appropriate method based on their specific requirements for sensitivity, selectivity, sample matrix complexity, and available instrumentation. We will explore a workhorse chromatographic method (HPLC-UV), a high-specificity mass spectrometric method (GC-MS), and an absolute quantification method (qNMR).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1 Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small organic molecules.[5] This protocol employs a reversed-phase (RP) methodology, which is ideal for moderately polar compounds like 1,4-dimethyl-1H-indole-3-carbaldehyde. The analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The causality behind this choice lies in the analyte's structure; the indole ring system provides sufficient hydrophobicity to retain on the C18 column, while the polar carbaldehyde group ensures it can be eluted effectively with a mixture of water and an organic solvent like acetonitrile.

Detection is achieved using a UV-Vis Diode Array Detector (DAD). The extended π-system of the indole ring results in strong UV absorbance, providing a sensitive and linear response suitable for quantification. A small amount of acid (e.g., formic acid) is added to the mobile phase to ensure the analyte is in a consistent protonation state and to improve peak shape by minimizing interactions with residual silanols on the column surface.[6]

2.2 Materials and Instrumentation

  • Analyte: 1,4-Dimethyl-1H-indole-3-carbaldehyde reference standard (>95% purity)[1]

  • Solvents: HPLC-grade Acetonitrile (MeCN) and ultrapure water

  • Reagent: Formic acid (≥98%)

  • Instrumentation: HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]

  • Glassware: Class A volumetric flasks, autosampler vials with inserts.

2.3 Experimental Protocol

2.3.1 Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of 1,4-dimethyl-1H-indole-3-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase initial composition (85:15 Water:Acetonitrile). This practice, known as matrix matching, minimizes solvent-related peak distortion.

2.3.2 Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

  • Dilute the filtered sample with the mobile phase to ensure the final concentration falls within the calibration range.

2.3.3 HPLC-UV System Parameters

ParameterRecommended ValueCausality/Justification
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and resolution for indole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ensures consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient See table belowA gradient elution ensures that the analyte elutes with a good peak shape while cleaning the column of more nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 25 °CEnsures reproducible retention times by controlling mobile phase viscosity.[6]
Injection Volume 20 µLA typical volume providing good sensitivity without overloading the column.[6]
Detection DAD, 242 nmThe indole chromophore exhibits strong absorbance around this wavelength. Monitoring multiple wavelengths can help assess peak purity.

Mobile Phase Gradient Program:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 85 15
2.5 85 15
17.5 30 70
22.5 30 70
25.0 15 85

| 30.0 | 15 | 85 |

2.3.4 HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard Preparation HPLC HPLC System (C18 Column) StdPrep->HPLC SmpPrep Sample Preparation SmpPrep->HPLC DAD DAD Detector (242 nm) HPLC->DAD CalCurve Calibration Curve (Peak Area vs. Conc.) DAD->CalCurve Quant Quantification of Unknowns CalCurve->Quant

Caption: Workflow for HPLC-UV quantification.

2.4 Method Validation A robust analytical method must be validated to ensure its performance. According to International Council for Harmonisation (ICH) guidelines, the following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1 Principle of the Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[7] It is suitable for analytes that are thermally stable and sufficiently volatile. 1,4-Dimethyl-1H-indole-3-carbaldehyde fits these criteria. In the GC inlet, the sample is vaporized and swept onto the analytical column by an inert carrier gas (helium). Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase.

Upon elution from the column, the analyte enters the mass spectrometer's ion source, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum, a unique fragmentation "fingerprint," provides definitive structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the instrument only monitors specific, characteristic ions of the analyte, dramatically increasing sensitivity and selectivity by filtering out background noise.[8]

3.2 Materials and Instrumentation

  • Solvent: GC-grade Dichloromethane or Ethyl Acetate

  • Internal Standard (IS): A non-interfering compound with similar chemical properties (e.g., a deuterated analog or another stable indole derivative).

  • Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Vials: 2 mL GC vials with crimp caps and septa.

3.3 Experimental Protocol

3.3.1 Standard and Sample Preparation

  • Stock Solutions: Prepare separate stock solutions of the analyte and the internal standard (IS) in ethyl acetate (e.g., 1000 µg/mL).

  • Calibration Standards: Create a series of calibration standards by adding a constant amount of IS solution to varying amounts of the analyte stock solution and diluting to a final volume with ethyl acetate. This creates a range of analyte concentrations, each with the same IS concentration.

  • Sample Preparation: Dissolve a known amount of the sample in ethyl acetate, add the same constant amount of IS solution, and dilute to the same final volume as the calibration standards.

3.3.2 GC-MS System Parameters

ParameterRecommended ValueCausality/Justification
Inlet Temperature 250 °CEnsures rapid and complete vaporization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas; constant flow provides reproducible retention times.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minAn initial low temperature focuses the analytes at the head of the column, while the ramp ensures elution of the target compound with good peak shape.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification. Choose 3-4 characteristic ions (e.g., molecular ion and major fragment ions).

3.3.3 GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard & IS Preparation GC GC Separation (DB-5ms Column) StdPrep->GC SmpPrep Sample & IS Preparation SmpPrep->GC MS MS Detection (EI, SIM Mode) GC->MS CalCurve Calibration Curve (Area Ratio vs. Conc. Ratio) MS->CalCurve Quant Quantification of Unknowns CalCurve->Quant

Caption: Workflow for GC-MS quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

4.1 Principle of the Method

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for an identical reference standard for calibration.[9][10] The fundamental principle is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique, well-resolved proton signal from the analyte to the integral of a known signal from a certified internal standard (IS) of known concentration, the concentration of the analyte can be calculated directly.[9]

For 1,4-dimethyl-1H-indole-3-carbaldehyde, the aldehyde proton (-CHO) signal is an excellent candidate for quantification. It typically appears in a clear region of the spectrum (around δ 9-10 ppm) with no overlap from other signals.[11] The choice of a suitable deuterated solvent (e.g., DMSO-d₆) is critical to dissolve both the analyte and the internal standard and to avoid interfering signals.[9][10]

4.2 Materials and Instrumentation

  • Internal Standard (IS): A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: Deuterated solvent of high purity (e.g., DMSO-d₆, 99.9% D).

  • Instrumentation: High-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated 90° pulses.

  • Equipment: High-precision analytical balance, NMR tubes.

4.3 Experimental Protocol

4.3.1 Sample Preparation

  • Accurately weigh about 3.0 mg of the sample containing 1,4-dimethyl-1H-indole-3-carbaldehyde into a clean vial.[9]

  • Accurately weigh a known amount of the internal standard (e.g., 2.0 mg of maleic acid) into the same vial. The molar ratio should be optimized to give comparable signal intensities.

  • Dissolve the mixture in a precise volume (e.g., 0.5 mL) of the deuterated solvent (e.g., DMSO-d₆).[9]

  • Transfer the solution to a 5 mm NMR tube.

4.3.2 NMR Acquisition Parameters

ParameterRecommended ValueCausality/Justification
Spectrometer ≥400 MHzHigher field strength improves signal dispersion and sensitivity.
Pulse Program Standard 1D proton (zg30)A simple pulse-acquire sequence is sufficient.
Pulse Angle 30°A smaller flip angle allows for a shorter relaxation delay.
Relaxation Delay (d1) > 5 x T₁ (longest)CRITICAL: Ensures complete relaxation of all protons being integrated, which is essential for accurate quantification. T₁ values must be determined experimentally (e.g., via an inversion-recovery experiment). A conservative delay of 30-60s is often used.
Acquisition Time ≥ 3 secondsProvides sufficient digital resolution.
Number of Scans 16-64Sufficient to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.
Temperature 298 KStable temperature ensures consistent chemical shifts and minimizes convection.

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Accurately Weigh Analyte & IS Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve NMR Acquire 1D 1H NMR (Optimized Delay) Dissolve->NMR Process Phase & Baseline Correction NMR->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,4-Dimethyl-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center for the purification of 1,4-dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1,4-dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

I. Introduction to the Purification of 1,4-Dimethyl-1H-indole-3-carbaldehyde

1,4-Dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative often synthesized via the Vilsmeier-Haack formylation of 1,4-dimethylindole.[1][2] The crude product from this reaction typically contains unreacted starting materials, residual Vilsmeier reagent, and other side products, necessitating a robust purification strategy to obtain the compound in high purity for downstream applications. The two primary methods for the purification of this and similar indole-3-carbaldehydes are recrystallization and column chromatography.[3][4]

This guide will provide detailed protocols and troubleshooting advice for both techniques, enabling you to select and optimize the most suitable method for your specific needs.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 1,4-dimethyl-1H-indole-3-carbaldehyde synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities include unreacted 1,4-dimethylindole, residual N,N-dimethylformamide (DMF), and byproducts from the hydrolysis of the Vilsmeier reagent (a complex of DMF and an acid chloride like phosphorus oxychloride).[5][6] Depending on the reaction conditions, minor amounts of di-formylated or other regioisomeric products might also be present.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the impurity profile and the desired final purity. Recrystallization is an excellent method for removing small amounts of impurities from a solid product and can yield highly pure crystalline material.[4] However, it may not be effective if the impurities have similar solubility profiles to the product. Column chromatography is a more versatile technique that can separate complex mixtures and compounds with very similar properties.[7] It is often the preferred method for achieving very high purity, especially when dealing with oily or amorphous crude products.

Q3: What is the expected physical state and appearance of pure 1,4-dimethyl-1H-indole-3-carbaldehyde?

A3: While a specific melting point for 1,4-dimethyl-1H-indole-3-carbaldehyde is not consistently reported in publicly available literature, analogous N-methylated indole-3-carbaldehydes are typically crystalline solids at room temperature.[3] For example, 1-methyl-1H-indole-3-carbaldehyde is a reddish-orange powder with a melting point of 68-72 °C.[3] The parent indole-3-carbaldehyde is a tan powder with a melting point of 197-199 °C.[8] The purified 1,4-dimethyl-1H-indole-3-carbaldehyde is expected to be a crystalline solid.

III. Troubleshooting Guide

This section addresses common issues encountered during the purification of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Problem Potential Cause Recommended Solution
Low recovery after recrystallization The chosen solvent is too good a solvent for the compound, even at low temperatures. The compound is highly soluble in the mother liquor.- Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. - Cool the solution slowly and for a longer period in an ice bath or refrigerator to maximize crystal formation. - Concentrate the mother liquor and attempt a second recrystallization.
Product oils out during recrystallization The boiling point of the solvent is too high, or the melting point of the compound is below the boiling point of the solvent. The presence of significant impurities can also lower the melting point of the mixture.- Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Purify the crude product by column chromatography first to remove the bulk of the impurities.
Poor separation in column chromatography The eluent system is not optimized for the separation of the target compound from its impurities. The column may be overloaded.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A good starting point for indole-3-carbaldehydes is a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[9][10] - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).[7]
Product appears as a colored impurity Indole derivatives can be susceptible to oxidation or degradation, especially if exposed to light, air, or acidic conditions for extended periods.- Minimize exposure of the compound to light and air during purification and storage. - Use fresh, high-quality solvents. - If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is sensitive to acid.

IV. Detailed Experimental Protocols

This protocol is based on established methods for similar N-substituted indole-3-carbaldehydes.[3]

Objective: To purify solid, crude 1,4-dimethyl-1H-indole-3-carbaldehyde by removing minor impurities.

Materials:

  • Crude 1,4-dimethyl-1H-indole-3-carbaldehyde

  • Ethanol (95% or absolute)

  • Deionized water (optional)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may be too good a solvent. In this case, a mixed solvent system like ethanol/water might be more suitable. To test this, dissolve the compound in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. If the solution becomes clear upon gentle heating and forms crystals upon cooling, this is a good solvent system.

  • Dissolution: Place the crude 1,4-dimethyl-1H-indole-3-carbaldehyde in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (or the chosen solvent system) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

Caption: Workflow for the purification of 1,4-dimethyl-1H-indole-3-carbaldehyde by recrystallization.

This protocol provides a general procedure for the purification of 1,4-dimethyl-1H-indole-3-carbaldehyde using silica gel chromatography.[9][10]

Objective: To separate 1,4-dimethyl-1H-indole-3-carbaldehyde from closely related impurities and baseline material.

Materials:

  • Crude 1,4-dimethyl-1H-indole-3-carbaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane or petroleum ether

  • Ethyl acetate or dichloromethane

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Develop a suitable eluent system using TLC. Spot the crude mixture on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal eluent system should provide a good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. If a gradient elution is necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any remaining traces of solvent.

Decision Tree for Column Chromatography Troubleshooting:

Chromatography_Troubleshooting start Poor Separation on Column q1 Is the product eluting too quickly (high Rf)? start->q1 a1 Decrease eluent polarity (increase hexane/ethyl acetate ratio). q1->a1 Yes q2 Is the product not eluting (low Rf)? q1->q2 No end Improved Separation a1->end a2 Increase eluent polarity (decrease hexane/ethyl acetate ratio). q2->a2 Yes q3 Are spots streaking on the TLC plate? q2->q3 No a2->end a3 Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). q3->a3 Yes q4 Are multiple components co-eluting? q3->q4 No a3->end a4 Try a different solvent system (e.g., dichloromethane/methanol). Use a shallower gradient. q4->a4 Yes a4->end

Caption: Troubleshooting decision tree for column chromatography of 1,4-dimethyl-1H-indole-3-carbaldehyde.

V. References

  • Organic Syntheses Procedure. indole-3-aldehyde. Available at: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Column chromatography. UCLA Chemistry and Biochemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde. Lead Sciences. Available at: [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

  • Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information] Royal Society of Chemistry. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. Available at:

  • Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry. Available at: [Link]

  • Liquid chromatography. Macherey-Nagel. Available at: [Link]

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde [170489-16-4]. Chemsigma. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde. Cheméo. Available at: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the synthesis and yield optimization of 1,4-dimethyl-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and a validate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1,4-dimethyl-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol designed for researchers in synthetic chemistry and drug development. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 1,4-dimethyl-1H-indole-3-carbaldehyde?

The most prevalent and efficient method for this synthesis is the Vilsmeier-Haack reaction . This reaction is a cornerstone in synthetic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Given that the 1,4-dimethyl-1H-indole substrate is highly electron-rich due to the inductive effects of the two methyl groups and the electron-donating nature of the indole nitrogen, it is an ideal candidate for this transformation. The reaction typically employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3]

Q2: Why is the Vilsmeier-Haack reaction so regioselective for the C3 position of indole?

The high regioselectivity for the C3 position is a well-established characteristic of electrophilic substitution on the indole ring.[4][5][6] The mechanism involves an electrophilic attack on the indole nucleus. When the attack occurs at the C3 position, the positive charge in the resulting intermediate can be delocalized over the aromatic system without disrupting the aromaticity of the benzene ring portion of the molecule.[5] This provides a more stable intermediate compared to an attack at C2, which would force the nitrogen atom to bear the positive charge in a less stable resonance structure.

Q3: How does the Vilsmeier reagent work?

The Vilsmeier reagent is the active electrophile in the reaction. It is formed from the reaction of a substituted amide, like DMF, with phosphorus oxychloride (POCl₃).[3] The DMF oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chloroiminium ion after the elimination of a phosphate byproduct. This iminium ion is a relatively weak but effective electrophile that readily attacks the electron-rich C3 position of the 1,4-dimethyl-1H-indole.[1][3] The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final carbaldehyde product.[5]

Visualized Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ SigmaComplex Iminium Intermediate (Sigma Complex) VilsmeierReagent->SigmaComplex Indole 1,4-Dimethyl-1H-indole Indole->SigmaComplex + Vilsmeier Reagent HydrolyzedIntermediate Amino Alcohol SigmaComplex->HydrolyzedIntermediate + H₂O (Work-up) H2O H₂O H2O->HydrolyzedIntermediate Product 1,4-Dimethyl-1H-indole- 3-carbaldehyde HydrolyzedIntermediate->Product - Dimethylamine

Caption: The Vilsmeier-Haack reaction mechanism for indole formylation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low to No Product Yield
  • Question: My reaction resulted in a very low yield, or I only recovered the starting material. What went wrong?

  • Answer & Solution: This is a common issue often traced back to the quality and handling of the reagents.

    • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[4] Both POCl₃ and DMF must be anhydrous.

      • Corrective Action: Use freshly distilled POCl₃ and anhydrous grade DMF. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]

    • Incomplete Vilsmeier Reagent Formation: The formation of the electrophilic iminium salt is not instantaneous and is temperature-dependent.

      • Corrective Action: Prepare the reagent by adding POCl₃ dropwise to DMF at a low temperature (0 °C) and then allow it to stir for a sufficient period (e.g., 30 minutes) before adding the indole substrate.[1] A slight color change to yellow or orange often indicates successful formation.[4]

    • Insufficient Reaction Time/Temperature: While 1,4-dimethyl-1H-indole is highly reactive, insufficient time or a temperature that is too low may lead to incomplete conversion.

      • Corrective Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider extending the reaction time or gradually increasing the temperature (e.g., from room temperature to 40-60 °C).[1]

Issue 2: Formation of a Dark, Tar-like Substance
  • Question: My reaction mixture turned into a dark, viscous tar, making product isolation impossible. How can I prevent this?

  • Answer & Solution: Tar formation is typically a result of uncontrolled polymerization or degradation of the electron-rich indole substrate, usually caused by excessive heat.

    • Exothermic Reaction: The formation of the Vilsmeier reagent and its subsequent reaction with the indole can be highly exothermic.

      • Corrective Action: Maintain strict temperature control throughout the entire process.[4] Add POCl₃ to DMF slowly while cooling the flask in an ice-salt bath to keep the temperature below 5-10 °C.[7] Similarly, add the indole solution to the Vilsmeier reagent dropwise at a low temperature before allowing it to warm gradually.

    • Impure Starting Materials: Impurities in the indole starting material or solvents can act as catalysts for unwanted side reactions.

      • Corrective Action: Ensure the 1,4-dimethyl-1H-indole is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

Issue 3: Difficult Product Isolation and Work-up
  • Question: The work-up procedure is messy, resulting in emulsions or poor product precipitation. What is the correct procedure?

  • Answer & Solution: The work-up is critical as it involves the hydrolysis of the stable iminium salt intermediate to the final aldehyde.

    • Incomplete Hydrolysis: The iminium salt must be completely hydrolyzed.

      • Corrective Action: Quench the reaction mixture by carefully pouring it onto a large amount of crushed ice with vigorous stirring.[7] This hydrolyzes the intermediate and helps manage the heat from neutralization.

    • Incorrect pH during Work-up: The pH of the solution is critical for isolating the product. The aldehyde is typically a solid that can be precipitated.

      • Corrective Action: After quenching with ice, slowly add a concentrated aqueous base solution (e.g., NaOH) with efficient stirring and cooling until the solution is strongly basic. This step is crucial for breaking down the complex and liberating dimethylamine.[7] The product should precipitate upon cooling. If it doesn't, careful acidification might be required, but this can vary by substrate. For indole-3-carbaldehydes, basic work-up followed by filtration is standard.[7]

    • Emulsion Formation: During extraction, emulsions can form due to the presence of DMF and salts.

      • Corrective Action: If you must perform an extraction, add a saturated brine solution to the aqueous layer to increase its ionic strength. This can help break the emulsion. Alternatively, filtering the precipitated solid is often a more effective isolation method than extraction.[8]

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Reagents and Equipment
  • Glassware: Flame-dried, two-necked round-bottom flask, magnetic stir bar, dropping funnel, thermometer, and condenser.

  • Inert Atmosphere: Nitrogen or Argon line.

  • Reagents: 1,4-dimethyl-1H-indole, Phosphorus oxychloride (POCl₃, freshly distilled), N,N-Dimethylformamide (DMF, anhydrous).

Vilsmeier Reagent Preparation
  • Equip a 250 mL flame-dried, two-necked flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF (3.0 equiv.) to the flask and cool it to 0 °C in an ice-salt bath.

  • Add freshly distilled POCl₃ (1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. [7]

  • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should appear pale yellow to orange.

Reaction with 1,4-Dimethyl-1H-indole
  • Dissolve 1,4-dimethyl-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 35-40 °C and stir for 1-2 hours.[7]

  • Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot has been completely consumed.

Work-up and Purification
  • Prepare a large beaker containing a substantial amount of crushed ice (approx. 300g per 10g of indole).

  • Carefully and slowly pour the viscous reaction mixture onto the crushed ice with vigorous mechanical stirring. This will produce a clear reddish solution.[7]

  • In a separate flask, prepare a solution of sodium hydroxide (approx. 9-10 equiv.) in water.

  • With continued stirring and cooling, slowly add the NaOH solution to the acidic reaction mixture until it is strongly basic (pH > 12). A precipitate should form.

  • Heat the resulting suspension to boiling to ensure complete hydrolysis and drive off dimethylamine, then allow it to cool to room temperature, and finally chill in a refrigerator overnight.[7]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts.

  • Dry the solid product under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if needed.[7]

ParameterRecommended ValueRationale & Notes
POCl₃ Equiv. 1.5Ensures complete formation of the Vilsmeier reagent.[1]
DMF Equiv. 3.0 (relative to indole)Serves as both reagent and solvent.
Addition Temp. 0 - 10 °CPrevents degradation and side reactions.[4][7]
Reaction Temp. 35 - 40 °CProvides sufficient energy for the reaction to proceed to completion.[7]
Reaction Time 1 - 3 hoursMonitor by TLC to determine the endpoint.
Work-up Ice quench, then NaOHCritical for hydrolysis of the iminium intermediate and product precipitation.[7]

Experimental Workflow Diagram

Workflow A 1. Setup Flame-dried glassware under N₂/Ar B 2. Reagent Formation Add POCl₃ to DMF at 0-10 °C A->B Maintain inert atm. C 3. Substrate Addition Add indole solution dropwise at 0 °C B->C Stir 30 min D 4. Reaction Warm to 35-40 °C Monitor by TLC C->D Allow to warm E 5. Quenching Pour mixture onto crushed ice D->E When complete F 6. Hydrolysis & Precipitation Add aq. NaOH until basic Cool to precipitate E->F Vigorous stirring G 7. Isolation Vacuum filtration Wash with H₂O F->G After cooling H 8. Drying & Analysis Dry under vacuum Obtain final product G->H

Caption: Step-by-step experimental workflow for optimized synthesis.

References

  • Optimizing reaction conditions for synthesizing 4-Hydroxyindole-3-carboxaldehyde deriv
  • Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
  • Indole-3-aldehyde. Organic Syntheses. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

  • Vilsmeier–Haack reaction of indole. YouTube (ChemWis). [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube (Ultimate Organic Chemistry). [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Reactivity Challenges with 1,4-Dimethyl-1H-indole-3-carbaldehyde

Prepared by the Applications Science Team Welcome to the technical support guide for 1,4-dimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for 1,4-dimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges stemming from the unique reactivity profile of this substituted indole. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Understanding the Core Problem: Why is 1,4-Dimethyl-1H-indole-3-carbaldehyde Unreactive?

This section addresses the fundamental chemical properties of the molecule that contribute to its low reactivity in common synthetic transformations.

FAQ 1.1: What are the key structural features of 1,4-dimethyl-1H-indole-3-carbaldehyde that influence its reactivity?

The diminished reactivity of 1,4-dimethyl-1H-indole-3-carbaldehyde, when compared to indole-3-carbaldehyde itself, is not due to a single factor but rather a combination of electronic and steric effects.

  • Electronic Effects: The indole ring is an electron-rich heterocycle. The addition of two methyl groups, which are both electron-donating groups (EDGs), further increases the electron density of the aromatic system through inductive effects.[1][2] This enriched electron density is delocalized throughout the ring system, including onto the C3 position. Consequently, the electrophilicity of the attached aldehyde's carbonyl carbon is reduced, making it a less attractive target for nucleophiles.

  • Steric Hindrance: The methyl group at the C4 position provides significant steric bulk in the direct vicinity of the C3-aldehyde. This physically obstructs the trajectory of incoming nucleophiles, increasing the activation energy required for a successful reaction. This is a common challenge observed with sterically hindered aldehydes.[3][4]

The interplay of these factors is visualized below.

Caption: Electronic and steric effects reducing aldehyde reactivity.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for overcoming low reactivity in several common synthetic transformations involving the aldehyde group.

Issue 2.1: Poor Yields or Stalled Knoevenagel Condensations

Question: My Knoevenagel condensation with 1,4-dimethyl-1H-indole-3-carbaldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) is extremely slow or gives low yields using standard piperidine/acetic acid catalysis. What is the cause and how can I improve it?

Answer: The root cause is the low electrophilicity of the aldehyde, which makes the initial nucleophilic addition by the enolate of the active methylene compound the rate-limiting step.[5][6] Standard mild bases like piperidine may not generate a sufficient concentration of the nucleophile or the reaction may lack the energy to overcome the activation barrier.

Troubleshooting Strategies:

  • Enhance Catalysis: Switch from a mild base to a more potent catalytic system.

    • Stronger Organic Bases: Bases like 1,8-Diazabicycloundec-7-ene (DBU) can be more effective.[7]

    • Lewis Acid Co-catalysis: The addition of a Lewis acid (e.g., FeCl₃, InCl₃, Sc(OTf)₃) can activate the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.[5]

  • Increase Reaction Energy:

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by rapidly overcoming kinetic barriers, a technique proven effective for reactions with hindered substrates.[3]

  • Change Solvent Conditions:

    • Solvent-Free: In some cases, solvent-free conditions at elevated temperatures can promote the reaction. Catalysts like tetrabutylammonium fluoride (TBAF) have shown high efficacy under these conditions for similar transformations.[7]

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensations with Indole-3-carbaldehydes

Catalyst System Solvent Temperature Typical Outcome Reference
Piperidine Ethanol Room Temp - Reflux Effective for unsubstituted indoles, slow for substituted ones. [5][8]
L-proline Water / Ethanol Room Temp Green and efficient for many substrates. [7][9]
TBAF Solvent-Free 80 °C Excellent yields, especially for challenging substrates. [7]

| Lewis Acids (e.g., InCl₃) | Acetonitrile | Room Temp | Accelerates reaction by activating the aldehyde. |[5] |

Protocol 2.1.1: Lewis Acid-Catalyzed Knoevenagel Condensation

This protocol utilizes a Lewis acid to enhance the reactivity of the aldehyde.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 equiv) and the active methylene compound (1.1 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Indium(III) chloride, InCl₃, 0.1 equiv) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.

Issue 2.2: Failure or Low Conversion in Wittig and Related Olefination Reactions

Question: I am attempting to synthesize an alkene via a Wittig reaction, but I am observing no product or very low conversion with 1,4-dimethyl-1H-indole-3-carbaldehyde. Why is this happening?

Answer: The Wittig reaction is highly sensitive to the electrophilicity and steric environment of the carbonyl component.[4] The low reactivity of your substrate is the primary issue. Stabilized Wittig ylides (e.g., those containing ester or ketone groups) are generally less reactive and are particularly prone to failure with unreactive aldehydes.[10][11]

Troubleshooting Workflow:

G cluster_solutions Recommended Strategies Start Olefination of 1,4-dimethyl-1H-indole-3-carbaldehyde Problem Problem: Low/No Conversion in Wittig Reaction Start->Problem Sol1 Strategy 1: Use a More Reactive Ylide Problem->Sol1 If Z-alkene is desired or simple methylenation Sol2 Strategy 2: Switch to Horner-Wadsworth-Emmons (HWE) Problem->Sol2 If E-alkene is desired or Wittig fails Sol1_Detail Employ an unstabilized ylide (e.g., Ph3P=CH2, Ph3P=CH(Alkyl)) - More reactive, favors Z-alkene Sol1->Sol1_Detail Outcome Successful Alkene Synthesis Sol1->Outcome Sol2_Detail Use a phosphonate ester and base (e.g., NaH) - Generally better for hindered aldehydes - Favors E-alkene formation - Easier byproduct removal Sol2->Sol2_Detail Sol2->Outcome

Caption: Troubleshooting workflow for olefination reactions.

Protocol 2.2.1: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is often superior for hindered aldehydes and provides excellent selectivity for the (E)-alkene.

  • Preparation of Ylide: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise with stirring.

  • Phosphonate Addition: Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting clear ylide solution back to 0 °C. Add a solution of 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 equiv) in a small amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography to yield the (E)-alkene.

Issue 2.3: Inefficient Reductive Amination

Question: My reductive amination with 1,4-dimethyl-1H-indole-3-carbaldehyde and a primary/secondary amine is sluggish and gives a mixture of starting material and the desired amine product. How can I improve the conversion?

Answer: The key to a successful reductive amination is the efficient formation of the intermediate imine or iminium ion prior to reduction. The low reactivity of the aldehyde slows this equilibrium-driven step. Using a reducing agent that is incompatible with the optimal pH for iminium formation can lead to premature reduction of the aldehyde.

Troubleshooting Strategies:

  • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[12] It is mild enough not to reduce the aldehyde directly, is effective under the slightly acidic conditions that favor iminium ion formation, and does not require strictly anhydrous conditions. Avoid stronger reducing agents like NaBH₄ or NaBH₃CN in this context if possible.

  • Optimize Reaction Conditions:

    • Acid Catalysis: Add a catalytic amount of acetic acid (AcOH) to protonate the carbonyl, activating it and catalyzing the dehydration step to form the iminium ion.

    • Water Removal: The formation of the imine/iminium ion releases water. Adding a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), can shift the equilibrium toward the intermediate, increasing the overall reaction rate.

Protocol 2.3.1: Optimized Reductive Amination using STAB

  • Preparation: In a round-bottom flask, dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Additives: Add powdered 4Å molecular sieves (a spatula tip) and glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to the stirred suspension. Be aware of potential gas evolution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS for the disappearance of the aldehyde. Reactions are typically complete within 2-24 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a 1M NaOH solution until the pH is basic. Stir vigorously for 30 minutes.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by an appropriate method (column chromatography or crystallization).

References

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]

  • RSC Publishing. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]

  • ResearchGate. (2023). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]

  • RSC Publishing. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. [Link]

  • ACS Publications. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). The effect of the electron-withdrawing and electron-donating groups. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • ReactionFlash. (n.d.). Wittig Reaction - Common Conditions. ReactionFlash. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

Sources

Optimization

stability issues of 1,4-dimethyl-1H-indole-3-carbaldehyde under reaction conditions

Welcome to the technical support center for 1,4-dimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common stability issues and provide practical, field-tested guidance to ensure the success of your experiments. Our approach is rooted in a deep understanding of indole chemistry, aiming to explain the "why" behind the "how" for robust and reproducible results.

Introduction to 1,4-Dimethyl-1H-indole-3-carbaldehyde

1,4-Dimethyl-1H-indole-3-carbaldehyde is a valuable building block in organic synthesis, prized for its utility in constructing complex heterocyclic scaffolds found in numerous biologically active compounds. However, like many indole derivatives, its reactivity can also be a source of instability under various reaction conditions. The electron-rich nature of the indole nucleus, coupled with the reactivity of the aldehyde functional group, presents a unique set of challenges. This guide will help you anticipate and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when using 1,4-dimethyl-1H-indole-3-carbaldehyde.

Question 1: I'm observing significant decomposition of my starting material under acidic conditions. What is happening and how can I prevent it?

Answer:

This is a classic issue with indole derivatives. The indole nucleus is susceptible to acid-catalyzed polymerization and degradation. Although the N-methylation in 1,4-dimethyl-1H-indole-3-carbaldehyde offers some protection compared to the N-H parent compound, it is not entirely robust, especially in the presence of strong acids.[1]

Underlying Cause: The C2-C3 double bond of the indole ring is highly nucleophilic. In the presence of acid, protonation can occur, leading to the formation of an indoleninium ion. This electrophilic species can then be attacked by another neutral indole molecule, initiating a chain reaction that results in the formation of oligomeric or polymeric tars.

Troubleshooting & Optimization:

  • Choice of Acid: Whenever possible, opt for milder acidic conditions. For example, use Lewis acids that are less prone to protonation, or weaker Brønsted acids.

  • Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of degradation.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the substrate to harsh conditions.

  • Protecting Groups: While the N-methyl group is already in place, for other sensitive indoles, employing more robust N-protecting groups like Boc or sulfonyl derivatives can enhance stability towards oxidation and other side reactions.[2]

Question 2: My reaction is turning dark brown/black, and I'm getting a complex mixture of products. I suspect oxidation. What are the likely degradation pathways and mitigation strategies?

Answer:

Indoles are notoriously sensitive to oxidation, and the presence of the aldehyde group in your starting material adds another layer of complexity. The discoloration you're observing is a strong indicator of oxidative degradation.

Underlying Cause:

  • Oxidation of the Aldehyde: The formyl group is easily oxidized to the corresponding carboxylic acid (1,4-dimethyl-1H-indole-3-carboxylic acid).[3] This is a very common side reaction, especially if your reaction conditions are not strictly anaerobic or if you are using oxidizing reagents.

  • Oxidation of the Indole Ring: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidative attack, which can lead to a variety of products, including oxindoles and ultimately, cleavage of the heterocyclic ring to form compounds like anthranilic acid derivatives.[4] The formation of colored radical species can also contribute to the darkening of the reaction mixture.[5]

Troubleshooting & Optimization:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidative side reactions.

  • Reagent Purity: Ensure that your reagents and solvents are free from peroxide impurities, which can initiate oxidation.

Below is a diagram illustrating the primary oxidative degradation pathways.

Oxidative Degradation start 1,4-Dimethyl-1H-indole-3-carbaldehyde acid 1,4-Dimethyl-1H-indole-3-carboxylic acid start->acid Aldehyde Oxidation (e.g., air, mild oxidants) oxindole 1,4-Dimethyl-1,3-dihydro-2H-indol-2-one derivatives start->oxindole Ring Oxidation (stronger oxidants) ring_opened Ring-Opened Products (e.g., N-methyl-2-amino-acetophenone derivatives) oxindole->ring_opened Further Degradation

Caption: Oxidative degradation pathways of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Question 3: I am attempting a reaction with a strong nucleophile and observing unexpected side products. What could be the cause?

Answer:

While the aldehyde group is an electrophilic site for nucleophilic attack as intended in many reactions, the indole ring itself can participate in side reactions with strong nucleophiles, especially under harsh conditions.

Underlying Cause:

With very strong bases or nucleophiles, deprotonation of the methyl group at the C4 position is a possibility, leading to the formation of a reactive intermediate that can undergo further reactions. Additionally, in some cases, strong bases can promote ring-opening of the indole nucleus, although this is less common for N-alkylated indoles.[6]

Troubleshooting & Optimization:

  • Choice of Base/Nucleophile: Use the mildest base or nucleophile that is effective for your desired transformation.

  • Temperature Control: Keep the reaction temperature as low as possible to favor the desired kinetic product and minimize side reactions.

  • Stoichiometry: Use a precise stoichiometry of the nucleophile to avoid excess that could promote side reactions.

  • Protecting Groups: If the indole ring's reactivity is problematic, consider strategies that temporarily reduce its electron density, though this is less straightforward once the N-methyl group is in place.

Data Summary & Protocols

Table 1: Stability of 1,4-Dimethyl-1H-indole-3-carbaldehyde under Various Conditions
ConditionObservationRecommended Action
Strong Acid (e.g., conc. H₂SO₄, HCl) Rapid darkening and formation of insoluble tars.Avoid. Use milder acids (e.g., acetic acid, Lewis acids) and low temperatures.
Strong Base (e.g., NaH, LDA) Potential for side reactions at the C4-methyl group.Use milder bases (e.g., K₂CO₃, Et₃N) and control stoichiometry.
Oxidizing Agents (e.g., KMnO₄, H₂O₂) Oxidation of aldehyde to carboxylic acid and/or degradation of the indole ring.Avoid unless indole oxidation is the desired outcome. Use an inert atmosphere for all other reactions.
Reducing Agents (e.g., NaBH₄, LiAlH₄) Reduction of the aldehyde to an alcohol is the primary reaction. The indole ring is generally stable to these reagents.Standard protocols are usually effective.
Elevated Temperature (>100 °C) Gradual decomposition and darkening, especially in the presence of air or impurities.Minimize reaction time and use an inert atmosphere for high-temperature reactions.
UV Light Potential for photodegradation over prolonged exposure.Protect reactions from direct light, especially if they are long-running.
Protocol 1: General Handling and Storage

To ensure the longevity and purity of 1,4-dimethyl-1H-indole-3-carbaldehyde, proper handling and storage are crucial.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably at 2-8°C.[7][8]

  • Inert Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Handling: When weighing and transferring the compound, do so in a dry, inert atmosphere if possible (e.g., in a glove box). If not, work quickly to minimize exposure to air and moisture.

Protocol 2: A Representative Reaction - Reductive Amination

This protocol provides a robust method for the reductive amination of 1,4-dimethyl-1H-indole-3-carbaldehyde, a common transformation for this substrate.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or iminium ion.

  • Reduction: Cool the reaction mixture to 0°C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification start 1,4-Dimethyl-1H-indole-3-carbaldehyde + Amine imine Imine/Iminium Ion Intermediate start->imine Stir at RT, 1-2h reducer Add NaBH(OAc)₃ at 0°C imine->reducer product Desired Amine Product reducer->product workup Aqueous Workup product->workup purify Column Chromatography workup->purify

Caption: Workflow for the reductive amination of 1,4-dimethyl-1H-indole-3-carbaldehyde.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.
  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Vilsmeier-Haack Reaction of Indoles. Tetrahedron, 67(38), 7195-7210.
  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-739.
  • Porphyrin-Systems. (n.d.). 1,4-Dimethyl-1H-indole-3-carbaldehyde. Retrieved from [https://www.porphyrin-systems.de/en/products/1-4-dimethyl-1h-indole-3-carbaldehyde-cas-170489-16-4-bld171416]
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • ResearchGate. (2015). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 836-849.
  • Chu, L., et al. (2020).
  • Lead Sciences. (n.d.). 1,4-Dimethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the scale-up synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, process chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on anticipating and overcoming the common challenges associated with the Vilsmeier-Haack formylation of the 1,4-dimethyl-1H-indole substrate, ensuring a safe, efficient, and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 1,4-dimethyl-1H-indole-3-carbaldehyde?

The Vilsmeier-Haack reaction is the industry-standard method for the C3-formylation of electron-rich indoles and is highly suitable for this target molecule.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a solvent-reagent like N,N-dimethylformamide (DMF), which then acts as the formylating agent.[3][4] While other formylation methods exist, the Vilsmeier-Haack offers high regioselectivity for the C3 position of the indole nucleus and uses relatively inexpensive reagents, making it ideal for large-scale production.[5]

Q2: What are the primary safety concerns when scaling up this reaction?

The most critical safety concern is the management of reaction exotherms. There are two main exothermic events to control:

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is rapid and highly exothermic.[6][7] Inadequate cooling during this stage can lead to a runaway reaction, pressure buildup, and the release of hazardous materials.

  • Aqueous Quench/Hydrolysis: The hydrolysis of the intermediate iminium salt complex is also very exothermic and liberates dimethylamine gas.[8] Uncontrolled addition to water can cause violent boiling and splashing.

Strict temperature control, robust cooling systems, controlled addition rates, and adequate ventilation are non-negotiable for a safe scale-up.

Q3: How critical is the purity of the starting material, 1,4-dimethyl-1H-indole?

Starting material purity is paramount. Impurities in the indole substrate, such as residual starting materials from its own synthesis (e.g., 4-methyl-N-methylaniline) or oxidative degradation products, can lead to the formation of colored byproducts and complicate the purification of the final product. It is strongly recommended to use indole with >99% purity, confirmed by HPLC and ¹H NMR, to ensure a clean reaction profile.

Q4: What are the expected yield and purity for a scaled-up process?

With proper process control, yields of 85-95% are achievable on a large scale.[8][9] The crude product typically precipitates from the reaction mixture upon aqueous work-up and is often of high purity (>95%). A final recrystallization step can be employed to achieve purities exceeding 99.5%.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during scale-up experiments in a question-and-answer format.

Problem: Low Yield and Incomplete Conversion

Q: My reaction yield dropped from 95% at the 5g scale to 60% at the 500g scale. TLC analysis shows significant starting material remaining even after extended reaction time. What went wrong?

A: This is a classic scale-up issue often rooted in mass and heat transfer limitations. Here are the most probable causes and their solutions:

  • Cause 1: Inefficient Mixing & High Viscosity: As the reaction progresses, the intermediate iminium salt often forms a thick slurry or paste.[8] In a large reactor with inadequate agitation, this leads to poor mixing, preventing the Vilsmeier reagent from reaching all the indole substrate.

    • Solution:

      • Mechanical Agitation: Ensure the reactor is equipped with a powerful overhead stirrer (e.g., anchor or pitched-blade turbine) capable of efficiently mixing viscous slurries.

      • Solvent Ratio: Increase the solvent (DMF) volume relative to the substrate. While this may reduce throughput, it significantly improves stirrability and reaction consistency. See the table below for a typical comparison.

      • Controlled Addition: Add the indole solution to the Vilsmeier reagent slowly. This prevents the instantaneous formation of a dense, unmanageable solid.

  • Cause 2: Poor Temperature Control: The Vilsmeier-Haack reaction is temperature-dependent.[4] If the internal temperature is too low due to inefficient heat transfer from the reactor jacket, the reaction rate will be significantly slower.

    • Solution:

      • Monitor Internal Temperature: Always use a calibrated internal temperature probe. Do not rely on the jacket temperature.

      • Staged Temperature Profile: After the initial low-temperature addition, allow the reaction to warm to room temperature and then gently heat to a controlled temperature (e.g., 35-45 °C) to ensure the reaction goes to completion.[8][10] Monitor by TLC or HPLC until the starting material is consumed.

  • Cause 3: Reagent Stoichiometry and Quality: On a larger scale, minor errors in weighing or reagent degradation become magnified.

    • Solution:

      • Verify Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.1-1.2 equivalents of POCl₃ relative to the indole).

      • Reagent Quality: Use freshly distilled or high-purity POCl₃ and anhydrous DMF. Water contamination will consume the Vilsmeier reagent, reducing the effective stoichiometry and yield.

Table 1: Comparison of Lab vs. Scale-Up Process Parameters
ParameterLab Scale (5 g)Scale-Up (500 g)Rationale for Change
Solvent Ratio (DMF:Indole) 5-10 mL/g10-15 mL/gImproves fluidity and mixing; facilitates heat transfer.
POCl₃ Addition Time 10-15 min60-90 minManages the strong exotherm within the reactor's cooling capacity.[6]
Indole Addition Time 5 min (as solid)45-60 min (as solution)Prevents rapid precipitation and formation of an unstirrable mass.
Agitation Magnetic Stir BarOverhead Mechanical StirrerNecessary to effectively suspend solids and mix viscous slurries.
Work-up Quench Pouring into ice/waterSlow reverse addition into chilled waterControls the quench exotherm and gas evolution safely.[11]

Problem: Impurity Formation and Purification Issues

Q: My final product is a dark brown or reddish solid, and I'm seeing multiple spots on TLC. How can I improve the purity and color?

A: Off-color products and impurities are typically due to side reactions caused by poor temperature control or improper work-up.

  • Cause 1: Acid-Catalyzed Polymerization: Indoles can polymerize or degrade under harsh acidic conditions, especially at elevated temperatures, forming dark, tarry materials.

    • Solution:

      • Strict Temperature Control: Never allow the internal temperature to exceed the validated setpoint (e.g., 45 °C). Localized "hot spots" from poor mixing are a primary cause.

      • Minimize Reaction Time: Once the reaction is complete by IPC (In-Process Control), proceed immediately to the work-up. Do not let the reaction stir unnecessarily for extended periods.

  • Cause 2: Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent on the electron-rich indole ring.[11]

    • Solution: Maintain the lowest effective reaction temperature. Prompt and efficient hydrolysis during work-up is crucial to destroy any reactive chlorine species.

  • Cause 3: Inefficient Work-up: An incomplete quench or improper pH adjustment can lead to residual impurities and product loss.

    • Solution:

      • Controlled Hydrolysis: Ensure the reaction mixture is completely hydrolyzed by quenching into a well-stirred, large volume of chilled water or aqueous base.

      • pH Adjustment: Carefully adjust the pH of the aqueous slurry to be slightly basic (pH 8-9) using NaOH or Na₂CO₃ solution.[9] This ensures the complete precipitation of the aldehyde product and neutralizes acidic byproducts.

      • Thorough Washing: Wash the isolated crude solid thoroughly with water to remove inorganic salts. A final wash with a non-polar solvent like heptane can remove less polar organic impurities.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common scale-up problems.

TroubleshootingWorkflow cluster_problem Initial Problem cluster_diagnosis Diagnosis cluster_cause Probable Cause cluster_solution Solution Problem Low Yield or Impure Product CheckIPC IPC Check: Reaction Complete? Problem->CheckIPC CheckMixing Visual Check: Mixture Stirrable? CheckIPC->CheckMixing No Cause_Workup Work-up / Purification Loss CheckIPC->Cause_Workup Yes CheckTemp Data Check: Temp Spike >5°C? CheckMixing->CheckTemp Yes Cause_Mixing Poor Mass Transfer CheckMixing->Cause_Mixing No Cause_Kinetics Slow Kinetics or Reagent Issue CheckTemp->Cause_Kinetics No Cause_Temp Poor Heat Transfer (Hot Spots) CheckTemp->Cause_Temp Yes Sol_Kinetics Increase Temp (to 40°C) Check Reagent Quality Increase Reaction Time Cause_Kinetics->Sol_Kinetics Sol_Mixing Increase Stirrer RPM Increase Solvent Ratio Cause_Mixing->Sol_Mixing Sol_Temp Slow Addition Rate Improve Cooling Cause_Temp->Sol_Temp Sol_Workup Optimize Quench Modify Recrystallization Cause_Workup->Sol_Workup

Caption: Troubleshooting workflow for scale-up issues.

Section 3: Recommended Scale-Up Protocol (500 g Scale)

This protocol is a guideline and should be adapted based on available equipment and a thorough safety assessment.

Reagents:

  • 1,4-dimethyl-1H-indole (500 g, 3.44 mol)

  • Phosphorus oxychloride (POCl₃) (380 mL, 627 g, 4.08 mol, 1.19 equiv)

  • N,N-dimethylformamide (DMF), anhydrous (6.0 L)

  • Sodium Hydroxide (50% w/w aq. solution)

  • Purified Water

  • Ethanol (for recrystallization)

Protocol:

  • Vilsmeier Reagent Preparation:

    • Charge 4.0 L of anhydrous DMF into a clean, dry, inerted 20 L reactor equipped with an overhead stirrer, internal temperature probe, and a cooling jacket set to -5 °C.

    • Begin vigorous agitation.

    • Slowly add POCl₃ (380 mL) via a dropping funnel or pump over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A thick, pale-yellow complex will form.

    • After addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 1,4-dimethyl-1H-indole (500 g) in 2.0 L of anhydrous DMF in a separate vessel.

    • Slowly add the indole solution to the cold Vilsmeier reagent in the reactor over 45-60 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to 35-40 °C and hold at this temperature.

    • Monitor the reaction progress by TLC or HPLC (typically 2-4 hours). The reaction is complete when <1% of the starting indole remains.

  • Work-up and Isolation:

    • In a separate, larger vessel (e.g., 50 L), charge 20 L of chilled water and begin stirring.

    • CRITICAL STEP: Slowly transfer the completed reaction mixture into the chilled water, maintaining the quench temperature below 25 °C. This "reverse quench" is crucial for safety and control.

    • Once the transfer is complete, a yellow precipitate of the product will have formed. Stir the slurry for 30 minutes.

    • Slowly add 50% NaOH solution to adjust the pH of the slurry to 8-9.

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with purified water (approx. 3 x 4 L) until the filtrate is neutral.

    • Dry the crude product under vacuum at 50-60 °C to a constant weight. (Expected crude yield: 550-580 g, 90-95%).

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the final product as a pale yellow to off-white crystalline solid.[8]

Reaction Mechanism Diagram

VilsmeierHaack DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl3 POCl₃ POCl3->VilsmeierReagent + Indole 1,4-dimethyl-1H-indole IminiumSalt Intermediate Iminium Salt Indole->IminiumSalt Electrophilic Attack H2O H₂O (Work-up) Product 1,4-dimethyl-1H-indole- 3-carbaldehyde H2O->Product Hydrolysis VilsmeierReagent->IminiumSalt Electrophilic Attack IminiumSalt->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism for indole formylation.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • YouTube. Vilsmeier–Haack reaction of indole. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. Indole-3-aldehyde. Org. Synth. 1961, 41, 56. Available at: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available at: [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions of 1,4-Dimethyl-1H-indole-3-carbaldehyde

Welcome to the technical support center for 1,4-dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile indole derivative. By understanding the underlying chemical principles, you can effectively troubleshoot experimental issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,4-dimethyl-1H-indole-3-carbaldehyde, and what are the key challenges?

The most prevalent method for the synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring, which is highly activated for electrophilic substitution due to the electron-donating nature of the indole nitrogen.[3] The primary challenges include ensuring the quality of reagents, controlling the reaction temperature, and preventing the formation of side products.[4]

Q2: I am experiencing a low yield in my Vilsmeier-Haack formylation of 1,4-dimethylindole. What are the likely causes?

Low yields in the Vilsmeier-Haack reaction can often be attributed to several factors:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.

  • Suboptimal Temperature Control: The reaction is typically performed at low temperatures initially and then warmed. Deviation from the optimal temperature profile can lead to incomplete reaction or side product formation.[4]

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), may not have formed completely before the addition of the indole substrate.[5]

  • Insufficiently Reactive Substrate: While the methyl groups on the indole ring are electron-donating, other substituents could potentially deactivate the ring.

Q3: I am observing multiple spots on my TLC after the reaction. What are the possible side products?

Common side products in the Vilsmeier-Haack formylation of indoles include:

  • Di-formylated products: In some cases, a second formyl group can be introduced onto the aromatic ring, especially with highly activated indoles.

  • Chlorinated byproducts: The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated indole derivatives.[4]

  • Polymerization/Resinification: Under strongly acidic conditions, indoles can be prone to oligomerization.[6]

Q4: What are the best practices for purifying crude 1,4-dimethyl-1H-indole-3-carbaldehyde?

The most effective purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent like ethanol can yield a highly pure product. For more complex mixtures, silica gel column chromatography is recommended.[7]

Troubleshooting Guide

Part 1: Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This section provides a detailed troubleshooting guide for the Vilsmeier-Haack formylation of 1,4-dimethylindole.

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) add_indole Add 1,4-dimethylindole solution dropwise at 0°C reagent_prep->add_indole Anhydrous conditions warm_rt Warm to Room Temperature and stir add_indole->warm_rt heat Heat to complete reaction (monitor by TLC) warm_rt->heat quench Quench with ice-water and basify (e.g., NaOH) heat->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by recrystallization or column chromatography extract->purify Knoevenagel_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Proposed Solution low_yield Low or No Product Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst wrong_solvent Inappropriate Solvent low_yield->wrong_solvent low_temp Low Reaction Temperature low_yield->low_temp steric_hindrance Steric Hindrance low_yield->steric_hindrance side_products Formation of Side Products michael_addition Michael Addition to Product side_products->michael_addition self_condensation Self-condensation of Active Methylene Compound side_products->self_condensation incomplete_reaction Reaction Stalls catalyst_deactivation Catalyst Deactivation incomplete_reaction->catalyst_deactivation equilibrium Reversible Reaction incomplete_reaction->equilibrium fresh_catalyst Use Fresh/Different Catalyst inactive_catalyst->fresh_catalyst solvent_screen Screen Different Solvents wrong_solvent->solvent_screen increase_temp Increase Temperature low_temp->increase_temp stronger_base Use a Stronger Base/Catalyst steric_hindrance->stronger_base control_stoichiometry Control Stoichiometry michael_addition->control_stoichiometry lower_temp Lower Reaction Temperature self_condensation->lower_temp add_catalyst Add Fresh Catalyst catalyst_deactivation->add_catalyst remove_water Remove Water (Dean-Stark) equilibrium->remove_water

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Reactions with 1,4-Dimethyl-1H-indole-3-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dimethyl-1H-indole-3-carbaldehyde. This guide is designed to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dimethyl-1H-indole-3-carbaldehyde. This guide is designed to provide in-depth, practical solutions to challenges related to controlling regioselectivity in reactions involving this versatile synthetic intermediate. My aim is to move beyond simple protocols and offer insights into the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the reactivity of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Q1: What are the most reactive positions on the 1,4-dimethyl-1H-indole-3-carbaldehyde ring for electrophilic substitution, and why?

A1: The indole nucleus is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons significantly increases the electron density of the pyrrole ring, making it highly susceptible to electrophilic attack.[1][2] For 1,4-dimethyl-1H-indole-3-carbaldehyde, the primary sites of reactivity are:

  • C2 Position: The C2 position is generally the most nucleophilic carbon on the indole ring. However, in this specific molecule, the existing aldehyde at C3 can influence reactivity.

  • C5, C6, and C7 Positions: These positions on the benzene portion of the indole are also susceptible to electrophilic attack, though generally less reactive than the pyrrole ring positions. The methyl group at C4 is an ortho-, para-director, which would activate the C5 and C7 positions.[3]

  • N1 Position: The nitrogen is already substituted with a methyl group, so it is not available for reactions that typically occur at the N-H of an unsubstituted indole.

The aldehyde group at the C3 position is an electron-withdrawing group and a meta-director, which deactivates the ring towards electrophilic substitution.[3] This deactivating effect can make forcing conditions necessary for further substitutions.

Q2: How do the methyl groups at the N1 and C4 positions influence the regioselectivity of subsequent reactions?

A2: The two methyl groups have distinct electronic and steric effects:

  • N1-Methyl Group: The methyl group on the nitrogen atom is an electron-donating group. This increases the electron density of the indole ring system, enhancing its overall nucleophilicity compared to an N-unsubstituted indole. It also blocks reactions that would otherwise occur at the N-H position, such as N-alkylation or N-acylation.[4]

  • C4-Methyl Group: This methyl group is also electron-donating through hyperconjugation, further activating the benzene portion of the ring towards electrophilic substitution. As an ortho-, para-directing group, it sterically hinders the C5 position to some extent and electronically activates the C5 and C7 positions.

Q3: Can I perform a Friedel-Crafts acylation on 1,4-dimethyl-1H-indole-3-carbaldehyde? What are the expected challenges?

A3: Friedel-Crafts acylation on this substrate is challenging but potentially achievable under carefully controlled conditions.[5][6][7][8][9] The primary challenges are:

  • Ring Deactivation: The C3-carbaldehyde group is strongly deactivating, making the indole ring less reactive towards the electrophilic acylium ion. Harsher reaction conditions may be required, which can lead to side reactions.

  • Lewis Acid Complexation: The carbonyl oxygen of the aldehyde and the indole nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and potentially requiring stoichiometric or excess amounts of the catalyst.[5][8]

  • Regioselectivity: Predicting the site of acylation can be complex. While the C4-methyl group directs to C5 and C7, the C3-aldehyde directs meta to C5 and C7. The outcome will depend on the balance of these directing effects and the reaction conditions. Acylation at the C6 position is a likely possibility.

Section 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific experimental challenges encountered when working with 1,4-dimethyl-1H-indole-3-carbaldehyde.

Problem 1: Poor or No Conversion in Vilsmeier-Haack Formylation

Scenario: You are attempting to introduce a second formyl group onto the 1,4-dimethyl-1H-indole-3-carbaldehyde ring using the Vilsmeier-Haack reaction, but you observe low to no conversion of your starting material.

Root Cause Analysis:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[10][11][12] However, the existing electron-withdrawing aldehyde group at C3 deactivates the indole ring, making a second formylation difficult.

dot

Vilsmeier_Haack_Troubleshooting Start Low/No Conversion in Vilsmeier-Haack Reaction Cause1 Ring Deactivation by C3-Aldehyde Start->Cause1 Primary Cause Solution1 Increase Reaction Temperature and/or Time Cause1->Solution1 Remediation Outcome Improved Conversion Solution1->Outcome Solution2 Use a More Potent Vilsmeier Reagent Reagent e.g., Oxalyl chloride/DMF Solution2->Reagent Solution2->Outcome Cause Cause .1 .1 .1->Solution2 Alternative

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Troubleshooting Protocol:

Step Action Rationale
1. Verify Reagent Quality Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous.The Vilsmeier reagent is sensitive to moisture, which can quench the reaction.
2. Increase Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS.Higher temperatures can provide the necessary activation energy to overcome the deactivation of the ring. A typical procedure involves stirring at 85-90°C.[13]
3. Extend Reaction Time If increasing the temperature does not yield significant improvement or leads to decomposition, try extending the reaction time at a moderate temperature.Some reactions require longer periods to reach completion, especially with deactivated substrates.
4. Consider a More Reactive Formylating Agent If the above steps fail, consider preparing the Vilsmeier reagent from oxalyl chloride and DMF, which can be more reactive than the POCl₃/DMF system.A more electrophilic reagent can be more effective in reacting with a deactivated ring.
Problem 2: Lack of Regioselectivity in Nitration

Scenario: You are attempting to nitrate 1,4-dimethyl-1H-indole-3-carbaldehyde and are obtaining a mixture of isomers, primarily at the C5, C6, and C7 positions, with poor selectivity.

Root Cause Analysis:

The directing effects of the C4-methyl group (ortho, para-directing) and the C3-aldehyde group (meta-directing) are in conflict, leading to a mixture of products. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can also be too harsh, leading to oxidation and other side reactions.

dot

Nitration_Regioselectivity Substrate 1,4-dimethyl-1H-indole-3-carbaldehyde C4_Me C4-Methyl (Ortho, Para-Director) Substrate->C4_Me C3_CHO C3-Aldehyde (Meta-Director) Substrate->C3_CHO C5 C5 C4_Me->C5 Activates C7 C7 C4_Me->C7 Activates C3_CHO->C5 Deactivates (ortho) C6 C6 C3_CHO->C6 Directs (meta) C3_CHO->C7 Deactivates (para) Mixture Mixture of Isomers C5->Mixture C6->Mixture C7->Mixture

Caption: Conflicting directing effects in the nitration of the substrate.

Strategies for Improving Regioselectivity:

Strategy Protocol Rationale & Expected Outcome
1. Milder Nitrating Agents Use acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent like dichloromethane or acetonitrile at low temperatures (e.g., -20 °C to 0 °C).These reagents are less acidic and can provide better selectivity by minimizing side reactions. The lower temperatures can help favor the kinetically controlled product.
2. Use of Directing Groups Consider temporarily installing a directing group at a specific position to block it and direct nitration elsewhere.[14][15][16] For example, a removable silyl group could be installed at the most reactive position.This is a more advanced synthetic strategy but offers the highest level of control over regioselectivity.
3. Non-acidic Conditions Employ a system like tetramethylammonium nitrate with trifluoroacetic anhydride.[17]This avoids strongly acidic conditions that can lead to degradation of the indole ring. This method has shown strong regioselectivity for the 3-position in unsubstituted indoles, but its effect on this substituted system would need to be determined experimentally.
Problem 3: Unwanted N-Demethylation or Side Reactions at the Aldehyde

Scenario: During a reaction, you observe byproducts resulting from the loss of the N1-methyl group or reactions involving the C3-aldehyde, such as oxidation or reduction.

Root Cause Analysis:

  • N-Demethylation: This can occur under strongly acidic or certain Lewis acidic conditions, particularly at elevated temperatures.

  • Aldehyde Reactivity: The aldehyde is susceptible to nucleophilic attack, oxidation, and reduction, depending on the reagents and conditions used.

Preventative Measures:

Issue Preventative Measure Explanation
N-Demethylation Avoid prolonged heating in the presence of strong Brønsted or Lewis acids. If a Lewis acid is necessary, consider using milder options like ZnCl₂ or InCl₃.These conditions are less likely to cleave the N-C bond.
Aldehyde Oxidation When performing reactions that are sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).This prevents atmospheric oxygen from oxidizing the aldehyde to a carboxylic acid.
Aldehyde Reduction If using hydride reagents for other functionalities, protect the aldehyde as an acetal (e.g., with ethylene glycol).The acetal is stable to many reducing agents and can be easily deprotected with aqueous acid.
Nucleophilic Attack If the reaction involves strong nucleophiles not intended to react with the aldehyde, consider protecting it as an acetal.This will prevent unwanted additions to the carbonyl group.

Section 3: Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,4-Dimethyl-1H-indole

This protocol is for the synthesis of the starting material, 1,4-dimethyl-1H-indole-3-carbaldehyde.

Materials:

  • 1,4-Dimethyl-1H-indole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • To a flask containing DMF (10 mL) at 0 °C, slowly add POCl₃ (3 equivalents).[13]

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Slowly add a solution of 1,4-dimethyl-1H-indole (1 equivalent) in DMF (10 mL) to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 85 °C and stir for 6-8 hours, monitoring by TLC.[13]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1,4-dimethyl-1H-indole-3-carbaldehyde.

dot

Vilsmeier_Haack_Protocol Start Start Step1 1. Form Vilsmeier Reagent (POCl3 + DMF @ 0°C) Start->Step1 Step2 2. Add 1,4-Dimethylindole Solution @ 0°C Step1->Step2 Step3 3. Stir at Room Temp (1 hour) Step2->Step3 Step4 4. Heat to 85°C (6-8 hours) Step3->Step4 Step5 5. Quench with Ice Step4->Step5 Step6 6. Neutralize with Na2CO3 Step5->Step6 Step7 7. Filter and Dry Product Step6->Step7 End End Step7->End

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

References

  • ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. Retrieved from [Link]

  • Gribble, G. W. (2010). Metalation of Indole. In Heterocyclic Scaffolds II (pp. 1-134). Springer.
  • Khan, I., et al. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
  • Ma, G., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • Patel, H. H., & Ghorai, M. K. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
  • RSC Publishing. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science.
  • Sridharan, V., et al. (2011).
  • Sun, Z., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10991-10997.
  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Zhang, S., et al. (2021).
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Retrieved from [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing.

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for 1,4-Dimethyl-1H-indole-3-carbaldehyde Functionalization

Welcome to the technical support guide for the functionalization of 1,4-dimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of 1,4-dimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of Reactivity

1,4-Dimethyl-1H-indole-3-carbaldehyde offers several avenues for chemical modification. The presence of the N-methyl group prevents complications from N-H acidity or N-alkylation/arylation side reactions, simplifying catalyst and reaction design.[1] The primary reactive handles are the aldehyde at the C3 position and the C-H bonds on the indole scaffold, particularly at the C2 and C4 positions. Selecting the right catalyst and conditions is paramount to achieving the desired regioselectivity and yield.

Caption: Key reactive sites on 1,4-dimethyl-1H-indole-3-carbaldehyde.

Part 1: Troubleshooting Aldehyde-Centric Reactions

The aldehyde group is a primary site for building molecular complexity through carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[2]

Q1: My Knoevenagel condensation with malononitrile is giving a low yield and forming a dark, insoluble material. What is the likely cause and solution?

A: This is a classic issue of polymerization or decomposition, often caused by a catalyst that is too basic or reaction conditions that are too harsh. While a base is required to deprotonate the active methylene compound (e.g., malononitrile), strong bases can also promote self-condensation of the aldehyde or other side reactions.[3]

Troubleshooting Steps:

  • Catalyst Choice: If you are using a strong base like sodium ethoxide, switch to a milder organic base. Piperidine or pyrrolidine are standard catalysts that are highly effective for this transformation.[3][4] They are basic enough to catalyze the reaction without causing significant degradation of the indole substrate.

  • Solvent: The choice of solvent is critical. Protic solvents like ethanol can facilitate the reaction and help solubilize the starting materials.[3] Acetonitrile is another excellent choice.

  • Temperature Control: Run the reaction at room temperature or slightly below. Overheating can accelerate decomposition pathways.[5] Monitor the reaction by TLC; these condensations are often complete within a few hours.

G start Low Yield in Knoevenagel Condensation catalyst Is the catalyst too strong? (e.g., alkoxides) start->catalyst Check Catalyst temp Is the temperature too high? start->temp Check Conditions purity Are starting materials pure? start->purity Check Reagents sol_catalyst Action: Switch to mild base (e.g., Piperidine, Pyrrolidine) catalyst->sol_catalyst Yes sol_temp Action: Run at room temp or 0°C. Monitor closely by TLC. temp->sol_temp Yes sol_purity Action: Recrystallize aldehyde. Distill active methylene cmpd. purity->sol_purity No

Caption: Troubleshooting decision tree for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is unparalleled for converting the aldehyde into an alkene with good control over the double bond geometry.[6]

Q2: I am attempting a Wittig reaction to form the (E)-alkene, but I am getting a mixture of E/Z isomers, and the reaction is sluggish. Why is this happening?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide. For (E)-alkene selectivity, a stabilized ylide is required. Sluggishness indicates a potential issue with either ylide formation or its reactivity.[6][7]

Causality & Solution:

  • Ylide Stability: Stabilized ylides, which contain an electron-withdrawing group (e.g., -CO2Et, -CN) adjacent to the carbanion, are more stable and react reversibly to form the oxaphosphetane intermediate. The thermodynamic preference for the anti-intermediate leads to the (E)-alkene. Non-stabilized ylides (e.g., from alkyl halides) react irreversibly and kinetically favor the syn-intermediate, leading to the (Z)-alkene.[6] Ensure your chosen phosphonium salt will generate a stabilized ylide for E-selectivity.

  • Base Strength: The C-H bond adjacent to the phosphorus in the phosphonium salt must be deprotonated. For stabilized ylides, weaker bases like NaH, t-BuOK, or even Na2CO3 are sufficient. For non-stabilized ylides, a very strong base like n-BuLi is necessary.[8] Using an insufficiently strong base will prevent ylide formation.

  • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity for non-stabilized ylides. If Z-selectivity is desired, using a sodium-based strong base (like NaHMDS) can be beneficial.

Reductive Amination

This one-pot reaction transforms the aldehyde into an amine by forming an imine intermediate in situ, which is then reduced.

Q3: My reductive amination with a primary amine is giving me a significant amount of the corresponding alcohol (from aldehyde reduction) and the tertiary amine (from over-alkylation). How can I improve selectivity for the desired secondary amine?

A: This is a common selectivity challenge in reductive amination, stemming from a mismatch between the rates of imine formation and reduction. The choice of reducing agent is the most critical parameter.

Catalyst/Reagent Rationale:

  • Reducing Agent: Avoid powerful hydride donors like LiAlH4 or NaBH4 early in the reaction, as they can reduce the aldehyde faster than the imine is formed. The preferred reagent is sodium triacetoxyborohydride (NaBH(OAc)3 or STAB) .[9] STAB is a milder reducing agent that is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting aldehyde. This kinetic preference allows imine formation to proceed to a sufficient concentration before significant reduction occurs.

  • pH Control: Imine formation is typically acid-catalyzed but inhibited by high acid concentrations. Adding a small amount of acetic acid (1-2 equivalents) can accelerate imine formation without passivating the amine nucleophile.

  • Stoichiometry: To avoid over-alkylation (formation of a tertiary amine), use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the aldehyde.

Part 2: Navigating C-H Functionalization of the Indole Ring

With the C3 position occupied, functionalization of the indole core becomes a challenge of regioselectivity, often guided by transition metal catalysts that leverage the aldehyde as a directing group.

Q4: I want to perform a C-H arylation on the indole ring. Which position (C2 or C4) is more likely to react, and what type of catalyst should I start with?

A: The C3-formyl group can act as a directing group, enabling functionalization at either the C2 or C4 position. The outcome is highly dependent on the choice of metal catalyst and reaction conditions.

  • Palladium(II) Catalysis for C4-Arylation: Palladium catalysts are well-documented for directing C-H functionalization to the C4 position of 3-formylindoles.[10][11] This process is believed to proceed through a six-membered palladacycle intermediate involving the aldehyde's oxygen atom. Achieving high selectivity requires careful optimization.

  • Rhodium(III) Catalysis for C2-Functionalization: Rhodium catalysts, often using a Cp* ligand, are known to favor C2-functionalization of N-substituted indoles.[12][13][14][15] The N-methyl group on your substrate is compatible with these systems. The directing effect for C2 often involves coordination to the indole nitrogen.

G start Desired C-H Functionalization c4 C4-Arylation start->c4 c2 C2-Alkylation/Arylation start->c2 sol_c4 Strategy: Use Palladium(II) Catalyst (e.g., Pd(OAc)2) with an oxidant (AgOAc) and acidic solvent (TFA/HFIP) c4->sol_c4 sol_c2 Strategy: Use Rhodium(III) Catalyst (e.g., [RhCp*Cl2]2) with a suitable directing group or specific reaction partner c2->sol_c2

Caption: Catalyst selection logic for site-selective C-H functionalization.

Troubleshooting Palladium-Catalyzed C4-Arylation

Q5: My Pd-catalyzed C4-arylation with iodobenzene is giving me low conversion and a mixture of C2 and C4 products. How can I optimize this reaction?

A: Achieving high selectivity and yield in this transformation is challenging and highly sensitive to the reaction parameters. The key is to favor the formation of the C4-directed palladacycle and ensure efficient catalytic turnover. Based on literature precedents for similar substrates, the following parameters are critical.[10][11]

ParameterRecommended Starting PointRationale & Troubleshooting
Palladium Source Pd(OAc)₂ (10 mol%)A common and effective Pd(II) precursor. If reactivity is low, consider Pd(TFA)₂.
Oxidant AgOAc (2.0 equiv)Essential for regenerating the active Pd(II) catalyst. Other silver salts (Ag₂CO₃, AgTFA) can be screened but AgOAc is often optimal.
Solvent System 1:1 mixture of HFIP and TFAThis highly polar, acidic medium is crucial. Trifluoroacetic acid (TFA) is often essential for C4 selectivity. Hexafluoroisopropanol (HFIP) aids solubility and promotes the reaction. Do not substitute with common solvents like DMF or Toluene.[10][11]
Temperature 65-120 °CStart screening at a lower temperature (e.g., 80 °C) and increase if conversion is low. Higher temperatures can sometimes lead to catalyst decomposition or side reactions.
Substrate Purity High PurityEnsure both the indole and aryl iodide are pure. Impurities can poison the palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

Materials:

  • 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, 1.05 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (anhydrous)

  • Standard glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,4-dimethyl-1H-indole-3-carbaldehyde and the active methylene compound.

  • Add anhydrous ethanol to form a solution or a dense slurry (typically 0.2-0.5 M concentration).

  • Add piperidine dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), the product may precipitate. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.[3]

Protocol 2: Catalyst Screening for Pd-Catalyzed C4-Arylation

Materials:

  • 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Aryl iodide (e.g., iodobenzene, 2.0 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 10 mol%)

  • Oxidant (e.g., AgOAc, 2.0 equiv)

  • Solvent A: Trifluoroacetic acid (TFA)

  • Solvent B: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Inert atmosphere (Nitrogen or Argon)

  • Screw-cap reaction vials

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source and the oxidant to a dry reaction vial equipped with a stir bar.

  • Add 1,4-dimethyl-1H-indole-3-carbaldehyde followed by the aryl iodide.

  • Add HFIP and TFA in a 1:1 ratio (e.g., 0.5 mL of each for a 0.2 M reaction) via syringe.

  • Seal the vial tightly and place it in a preheated aluminum heating block set to the desired temperature (e.g., 80 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble silver salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude residue by ¹H NMR to determine the conversion and the ratio of C4 to C2 arylated products. The desired C4-arylated product can then be purified by column chromatography.[10][11]

References

  • Li, X., et al. (2017). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis and Functionalization of Indoles through Rhodium-Catalyzed Reactions. Bentham Science Publishers. Available at: [Link]

  • Stuart, D. R., et al. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Ye, Z., et al. (2023). Rhodium(I)-Catalyzed Direct Enantioselective C–H Functionalization of Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Borah, A. J., et al. (2023). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. ACS Omega. Available at: [Link]

  • Taskesenligil, Y., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available at: [Link]

  • Worthington, R. J., & Melen, R. L. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. RSC Advances. Available at: [Link]

  • Loganathan, S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

  • Organic Reactions Wiki. (n.d.). Wittig Reaction - Common Conditions. organic-reactions.com. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Princeton University. Available at: [Link]

  • Taskesenligil, Y., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of 1,4-dimethyl-1H-indole-3-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4-dimethyl-1H-indole-3-carbaldehyde. It provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4-dimethyl-1H-indole-3-carbaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the monitoring of its chemical transformations. The methodologies and explanations provided herein are grounded in established analytical principles and field-proven insights to ensure the integrity and success of your experimental work.

Introduction to Monitoring Reactions of 1,4-dimethyl-1H-indole-3-carbaldehyde

1,4-dimethyl-1H-indole-3-carbaldehyde is a versatile intermediate in organic synthesis, valued for the reactivity of its aldehyde functional group and the unique properties of its substituted indole core.[1] Accurate monitoring of its reactions is critical for optimizing yields, minimizing byproducts, and ensuring the purity of the final products. This guide will focus on the practical application of common analytical techniques to effectively track the progress of reactions involving this compound.

Core Principles of Reaction Monitoring

The fundamental goal of reaction monitoring is to qualitatively and quantitatively assess the consumption of starting materials and the formation of products over time. This is typically achieved through chromatographic and spectroscopic techniques. The choice of method depends on the specific reaction, the properties of the compounds involved, and the level of detail required.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered when monitoring reactions of 1,4-dimethyl-1H-indole-3-carbaldehyde, providing explanations and actionable solutions.

Section 1.1: Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of reaction progress.[2][3] It allows for a quick assessment of the presence of starting materials, products, and any potential byproducts.[4]

Q1: My TLC plate shows streaking for all spots. What is causing this and how can I fix it?

A1: Streaking on a TLC plate is often indicative of compound overloading or poor solubility in the developing solvent. The indole nucleus, being relatively polar, can also interact strongly with the silica gel stationary phase.

  • Causality: When the sample concentration is too high, the stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot. Similarly, if your compound is not fully soluble in the mobile phase, it will drag along the plate.

  • Troubleshooting Steps:

    • Dilute your sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.

    • Optimize the mobile phase: Increase the polarity of your eluent system. For indole derivatives, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][5] Gradually increasing the proportion of ethyl acetate can improve spot shape. For highly polar compounds, adding a small amount of methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can significantly reduce streaking.

    • Use a different stationary phase: If streaking persists, consider using alumina or reverse-phase TLC plates, although silica gel is suitable for most indole derivatives.

Q2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?

A2: While the indole ring is UV-active, the concentration of your compounds might be too low, or they may not quench the fluorescence of the F254 indicator on the plate effectively.

  • Causality: The visibility of a spot under UV light depends on the compound's ability to absorb UV radiation at 254 nm and quench the plate's fluorescence.

  • Troubleshooting Steps:

    • Increase sample concentration: Spot a more concentrated sample of your reaction mixture.

    • Use a visualizing stain: Many indole derivatives can be visualized using specific chemical stains. A potassium permanganate (KMnO₄) stain is excellent for compounds with oxidizable functional groups. A vanillin or p-anisaldehyde stain can also be effective, often producing distinct colors with indole-containing molecules.[6]

    • Co-spotting: Always run a lane with your starting material and a "co-spot" lane where the reaction mixture is spotted on top of the starting material to confirm the identity of the starting material spot.[7]

Q3: My product and starting material have very similar Rf values. How can I improve their separation on TLC?

A3: Poor separation between spots with similar polarities is a common challenge.

  • Causality: The retention factor (Rf) is determined by the compound's affinity for the stationary phase versus the mobile phase. Similar structures often have similar polarities and thus similar Rf values.

  • Troubleshooting Steps:

    • Adjust the mobile phase polarity: Fine-tune the solvent system. Small changes in the ratio of your solvents can significantly impact separation. Sometimes, switching to a solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can resolve closely running spots.

    • Multiple developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry completely between each run. This can increase the effective "length" of the chromatography and improve separation.

    • Use a longer TLC plate: A longer plate provides more distance for the compounds to separate.

Section 1.2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative monitoring of reactions, offering high resolution and sensitivity.[8] For indole derivatives, reverse-phase HPLC with UV detection is the most common method.[9][10]

Q1: I am seeing broad or tailing peaks in my HPLC chromatogram. What are the likely causes?

A1: Peak broadening or tailing in reverse-phase HPLC can result from several factors related to the column, mobile phase, or interactions with the analytical system.

  • Causality: Secondary interactions between the analyte and the silica backbone of the stationary phase, poor mass transfer at high flow rates, or issues with the column's integrity can lead to distorted peak shapes.

  • Troubleshooting Steps:

    • Check the mobile phase pH: The indole nitrogen can be slightly basic. Operating at a low pH (e.g., using a mobile phase with 0.1% trifluoroacetic acid or formic acid) can protonate the indole nitrogen, leading to better peak shape by minimizing unwanted interactions with residual silanol groups on the stationary phase.[11]

    • Optimize the mobile phase composition: Adjust the ratio of your aqueous and organic solvents (e.g., water and acetonitrile or methanol).[12] A gradient elution, where the proportion of the organic solvent is increased over time, can often improve peak shape and resolution.[12]

    • Column health: The column may be contaminated or degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.

    • Sample solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Q2: My retention times are shifting between runs. How can I ensure reproducibility?

A2: Retention time instability is often due to variations in the mobile phase, temperature, or flow rate.

  • Causality: Chromatographic retention is highly sensitive to the conditions of the analysis.

  • Troubleshooting Steps:

    • Mobile phase preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

    • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This can take 10-20 column volumes.

    • Temperature control: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature fluctuations.

    • Pump performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Q3: How do I quantify the components of my reaction mixture using HPLC?

A3: Quantification requires the generation of a calibration curve for each analyte of interest (starting material and product).

  • Methodology:

    • Prepare standard solutions of your starting material and purified product at several known concentrations.

    • Inject each standard onto the HPLC and record the peak area.

    • Plot a graph of peak area versus concentration for each compound. This is your calibration curve.

    • Inject your reaction mixture and determine the peak areas for the starting material and product.

    • Use the calibration curves to calculate the concentration of each component in your reaction mixture.[8]

Section 1.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[13]

Q1: How can I use ¹H NMR to monitor a reaction involving 1,4-dimethyl-1H-indole-3-carbaldehyde?

A1: By tracking the characteristic signals of the starting material and the expected product.

  • Key Signals to Monitor for 1,4-dimethyl-1H-indole-3-carbaldehyde:

    • Aldehyde proton (-CHO): A singlet typically downfield, around 9.9-10.1 ppm.[14][15]

    • Indole C2-H: A singlet around 7.7-8.3 ppm.[14]

    • N-methyl group (N-CH₃): A singlet around 3.8-3.9 ppm.[14]

    • C4-methyl group (C4-CH₃): A singlet in the aromatic region, but its exact position will vary.

    • Aromatic protons: Multiplets in the aromatic region (around 7.2-7.5 ppm).[14]

  • Monitoring Procedure:

    • Take a ¹H NMR spectrum of your pure starting material to identify the precise chemical shifts of its key protons.

    • At various time points during the reaction, withdraw a small aliquot, quench the reaction if necessary, remove the solvent, and dissolve the residue in a deuterated solvent for NMR analysis.

    • Observe the decrease in the integration of the starting material's signals (e.g., the aldehyde proton) and the emergence of new signals corresponding to the product. For example, in a Wittig reaction, you would see the disappearance of the aldehyde proton and the appearance of new signals for the alkene protons.[16][17]

Q2: The reaction mixture is complex, and the NMR signals are overlapping. How can I simplify the analysis?

A2: Overlapping signals can make interpretation difficult.

  • Troubleshooting Steps:

    • Use a higher field NMR spectrometer: This will provide better signal dispersion.

    • 2D NMR techniques: A 2D COSY spectrum can help identify coupled protons, while a 2D HSQC or HMBC can correlate protons with their attached carbons, aiding in the assignment of signals even in a complex mixture.[18]

    • Selective 1D techniques: Techniques like 1D NOESY can help in identifying protons that are close in space, which can be useful for distinguishing between isomers.

Part 2: Experimental Protocols & Data Presentation

Section 2.1: Standardized TLC Protocol for Reaction Monitoring

This protocol provides a general method for monitoring a reaction using TLC.[3][7]

  • Prepare the TLC chamber: Add a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate) to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.

  • Spot the TLC plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Apply the samples:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Co" lane, spot the starting material, and then spot the reaction mixture directly on top of it.

    • In the "Rxn" lane, spot a small aliquot of your reaction mixture.

  • Develop the plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent.

Section 2.2: Representative HPLC Method for Indole Derivatives

This is a general-purpose reverse-phase HPLC method suitable for many indole derivatives.[8][10]

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Part 3: Visualizations

Workflow for Troubleshooting TLC Separation

start Poor TLC Separation (Similar Rf Values) step1 Fine-tune mobile phase polarity (e.g., change solvent ratio) start->step1 step2 Try a different solvent system (e.g., DCM/MeOH) step1->step2 Failure end_good Improved Separation step1->end_good Success step3 Perform multiple developments step2->step3 Failure step2->end_good Success step4 Use a longer TLC plate step3->step4 Failure step3->end_good Success step4->end_good Success end_bad Separation still poor step4->end_bad Failure start Need to monitor a reaction of 1,4-dimethyl-1H-indole-3-carbaldehyde q1 Need quantitative data? start->q1 q2 Need structural information on intermediates? q1->q2 No ans_hplc Use HPLC (Quantitative, high resolution) q1->ans_hplc Yes ans_tlc Use TLC (Qualitative, fast, inexpensive) q2->ans_tlc No ans_nmr Use NMR (Structural information, quantitative with internal standard) q2->ans_nmr Yes

Caption: A decision tree to guide the choice of analytical technique.

References

  • PubMed. (1984). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • National Institutes of Health. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • National Institutes of Health. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • American Society for Microbiology. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Semantic Scholar. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Retrieved from [Link]

  • ResearchGate. (2020). High-Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2023). Discussion point for Wittig reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]

  • ResearchGate. (2017). Review article 51. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • FLORE. (2024). Food Chemistry Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Supporting Information. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • Porphyrin Systems. (n.d.). 1,4-Dimethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Bench Scientist: 1,4-Dimethyl-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde

A Senior Application Scientist's In-Depth Technical Guide In the landscape of drug discovery and chemical biology, the indole scaffold remains a cornerstone of innovation. Its versatile structure allows for a myriad of s...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of drug discovery and chemical biology, the indole scaffold remains a cornerstone of innovation. Its versatile structure allows for a myriad of substitutions, each influencing the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related indole aldehydes: the parent Indole-3-carbaldehyde and its substituted derivative, 1,4-Dimethyl-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences imparted by strategic methylation of the indole core.

Introduction: The Significance of Substitution

Indole-3-carbaldehyde is a naturally occurring metabolite of tryptophan found in various organisms, including humans, and plays a role in gut microbiota signaling and mucosal immunity.[1] Its inherent biological activity and synthetic utility as a precursor for more complex indole alkaloids make it a compound of significant interest.[2] The addition of methyl groups at the N1 and C4 positions, yielding 1,4-Dimethyl-1H-indole-3-carbaldehyde, can profoundly alter the molecule's characteristics. N-methylation eliminates the hydrogen-bonding capability of the indole nitrogen and can impact metabolic stability, while C4-methylation introduces steric bulk and alters the electronic distribution of the benzene portion of the indole ring. Understanding these differences is crucial for rational drug design and the development of novel chemical probes.

Physicochemical Properties: A Tale of Two Methyl Groups

The introduction of two methyl groups to the indole-3-carbaldehyde scaffold is expected to influence its physical properties, primarily its polarity and solubility.

PropertyIndole-3-carbaldehyde1,4-Dimethyl-1H-indole-3-carbaldehydeRationale for Differences
Molecular Formula C₉H₇NOC₁₁H₁₁NOAddition of two CH₂ groups.
Molecular Weight 145.16 g/mol [3]173.21 g/mol Increased mass from two methyl groups.
Melting Point 193-199 °C[4]Not explicitly reported, but expected to be lower.N-methylation disrupts intermolecular hydrogen bonding present in solid indole-3-carbaldehyde, which generally lowers the melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[5]Expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents.The addition of two lipophilic methyl groups increases the overall nonpolar character of the molecule.
LogP 1.68Expected to be higher.Increased lipophilicity due to the methyl substituents.

Spectral Analysis: Fingerprinting the Molecular Changes

Spectroscopic data provides a direct window into the structural differences between these two molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are particularly informative. The absence of the characteristic broad N-H proton signal in the downfield region for 1,4-Dimethyl-1H-indole-3-carbaldehyde is a key distinguishing feature. Furthermore, the appearance of two new singlet signals corresponding to the N-CH₃ and C4-CH₃ protons provides unambiguous confirmation of its structure.

Table 2: Comparative ¹H NMR Spectral Data (representative shifts in δ ppm)

ProtonIndole-3-carbaldehyde (in DMSO-d₆)[3]1,4-Dimethyl-1H-indole-3-carbaldehyde (in CDCl₃)[6]Key Differences
Aldehyde (-CHO)~9.95~10.11The chemical environment of the aldehyde proton is slightly altered by the electronic effects of the methyl groups.
Indole N-H~12.14 (broad)AbsentThe most significant difference, confirming N-methylation.
Aromatic Protons~7.20-8.30~7.27-8.26The substitution pattern on the benzene ring is altered, leading to changes in the coupling patterns and chemical shifts of the aromatic protons.
N-CH₃Absent~3.65A sharp singlet confirming the N-methyl group.
C4-CH₃Absent~2.62A sharp singlet confirming the C4-methyl group.
Infrared (IR) Spectroscopy

The IR spectra also reveal key structural differences, most notably in the N-H stretching region.

Table 3: Comparative IR Spectral Data (characteristic peaks in cm⁻¹)

Functional GroupIndole-3-carbaldehyde[4]1,4-Dimethyl-1H-indole-3-carbaldehyde (Expected)Key Differences
N-H Stretch~3100-3300 (broad)AbsentConfirms the absence of the N-H bond.
C=O Stretch (Aldehyde)~1650-1680~1650-1680The position of the carbonyl stretch is not expected to shift significantly.
C-H Stretch (Aromatic)~3000-3100~3000-3100Present in both compounds.
C-H Stretch (Aliphatic)Absent~2850-2960Appearance of peaks corresponding to the methyl C-H bonds.

Chemical Reactivity: The Impact of Steric and Electronic Effects

The presence of the N-methyl and C4-methyl groups in 1,4-Dimethyl-1H-indole-3-carbaldehyde influences its reactivity compared to the parent compound.

Electrophilic Aromatic Substitution

The indole nucleus is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. Since this position is occupied by the formyl group in both molecules, further electrophilic substitution would target other positions. The N-methyl group is electron-donating, which can increase the electron density of the indole ring, potentially making it more reactive towards electrophiles. However, the C4-methyl group introduces steric hindrance around the C4 and C5 positions, which could direct incoming electrophiles to the C6 or C7 positions.

Reactions of the Aldehyde Group

The aldehyde functionality in both compounds is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel). The reactivity of the aldehyde group itself is not expected to be dramatically different, although the overall reaction kinetics might be influenced by the altered solubility and steric environment of the dimethylated analogue.

N-H Reactivity

A significant difference lies in the reactivity of the indole nitrogen. Indole-3-carbaldehyde possesses an acidic N-H proton and can be deprotonated with a suitable base to form an indolyl anion, which can then be alkylated or acylated.[7] This reactivity is absent in 1,4-Dimethyl-1H-indole-3-carbaldehyde due to the presence of the N-methyl group.

G cluster_0 Indole-3-carbaldehyde Reactivity cluster_1 1,4-Dimethyl-1H-indole-3-carbaldehyde Reactivity I3C Indole-3-carbaldehyde Aldehyde_Reactions Aldehyde Reactions (Oxidation, Reduction, Condensation) I3C->Aldehyde_Reactions NH_Reactions N-H Deprotonation (Alkylation, Acylation) I3C->NH_Reactions EAS Electrophilic Aromatic Substitution (C2, C4-C7) I3C->EAS DM_I3C 1,4-Dimethyl-1H-indole-3-carbaldehyde DM_Aldehyde_Reactions Aldehyde Reactions (Oxidation, Reduction, Condensation) DM_I3C->DM_Aldehyde_Reactions DM_EAS Electrophilic Aromatic Substitution (C2, C5-C7) (Steric Hindrance at C4/C5) DM_I3C->DM_EAS

Figure 1. Comparative reactivity pathways.

Biological Activity: A Shift in Pharmacological Profile

While direct comparative biological data for 1,4-Dimethyl-1H-indole-3-carbaldehyde is scarce, the structural modifications suggest significant differences in its pharmacological profile compared to indole-3-carbaldehyde.

Indole-3-carbaldehyde is a known agonist of the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating gut immunity.[1] The N-H group is often a key interaction point for receptor binding. N-methylation can abolish this hydrogen bond donating capability, potentially reducing or altering its affinity for AhR or other biological targets.

Furthermore, N-methylation is a common strategy in medicinal chemistry to block metabolic N-dealkylation or oxidation, potentially increasing the metabolic stability and bioavailability of a compound. The C4-methyl group can also influence binding to target proteins through steric interactions and by altering the electronic properties of the aromatic system. Substituted indoles are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The specific effects of the 1,4-dimethyl substitution would require dedicated biological evaluation.

Experimental Protocols

Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction[9]

This procedure is a well-established and high-yielding method for the formylation of indoles.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Cool a flask containing DMF in an ice-salt bath.

  • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add a solution of indole in DMF to the Vilsmeier reagent, maintaining a low temperature.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by adding crushed ice, followed by the addition of NaOH solution to neutralize the acid.

  • The product precipitates and can be collected by filtration, washed with water, and dried.

G cluster_0 Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde Start Indole + DMF + POCl₃ Vilsmeier_Reagent Formation of Vilsmeier Reagent Start->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack of Indole Vilsmeier_Reagent->Electrophilic_Attack Hydrolysis Aqueous Workup (Hydrolysis) Electrophilic_Attack->Hydrolysis Product Indole-3-carbaldehyde Hydrolysis->Product

Figure 2. Vilsmeier-Haack reaction workflow.

Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde

Method 1: Vilsmeier-Haack Formylation of 1,4-Dimethylindole [8]

This is the most direct approach if the starting material is available.

Materials:

  • 1,4-Dimethylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous base (e.g., NaOH or Na₂CO₃ solution)

  • Water

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ to cooled DMF.

  • Add 1,4-dimethylindole to the Vilsmeier reagent.

  • Stir the reaction mixture at an appropriate temperature (can range from 0 °C to elevated temperatures depending on substrate reactivity) until completion.[8]

  • Perform an aqueous workup with ice and neutralize with a base to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

Method 2: N-Methylation of 4-Methyl-1H-indole-3-carbaldehyde

If 4-methyl-1H-indole-3-carbaldehyde is more accessible, N-methylation can be performed.

Materials:

  • 4-Methyl-1H-indole-3-carbaldehyde

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve 4-methyl-1H-indole-3-carbaldehyde in a suitable solvent.

  • Add the base to deprotonate the indole nitrogen.

  • Add the methylating agent and stir the reaction, possibly with heating, until completion.

  • Quench the reaction and extract the product with an organic solvent.

  • Purify the product by chromatography or recrystallization.

Conclusion

The comparison between 1,4-dimethyl-1H-indole-3-carbaldehyde and indole-3-carbaldehyde highlights the profound impact of seemingly minor structural modifications. The introduction of N-methyl and C4-methyl groups eliminates N-H reactivity, alters physicochemical properties such as melting point and solubility, and is predicted to significantly influence biological activity and metabolic stability. While indole-3-carbaldehyde serves as a valuable natural product and synthetic precursor, its 1,4-dimethylated analog represents a synthetically tailored molecule with potentially distinct pharmacological applications. For researchers in drug development, understanding these differences is paramount for the rational design of novel indole-based therapeutics with improved properties. Further experimental evaluation of the biological activities of 1,4-dimethyl-1H-indole-3-carbaldehyde is warranted to fully elucidate its potential.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-742. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(34), 17565-17572.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4065-4075.
  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Herath, H. M. I. U., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 27(19), 6529. [Link]

  • PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. [Link]

  • Iannitti, R. G., et al. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics, 602, 120610. [Link]

  • Bednarek, P., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 738-751.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • Supporting information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2020). Royal Society of Chemistry.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2020). N‐methylation of indoles and other N,H‐heteroacromatic compounds. [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. [Link]

  • Al-Mulla, A. (2017). N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ChemistrySelect, 2(14), 4048-4067.
  • Guéraud, F., et al. (1997). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 10(11), 1297-1305. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 1,4-dimethyl-1H-indole-3-carbaldehyde and Its Derivatives

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 1,4-dimethyl-1H-indole-3-carbaldehyde and its derivatives. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 1,4-dimethyl-1H-indole-3-carbaldehyde and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation. Our objective is to equip you with the expertise to confidently elucidate and compare the structures of this vital class of heterocyclic compounds.

Introduction: The Structural Significance of Indole-3-Carbaldehyde Derivatives

Indole-3-carbaldehyde and its N-alkylated derivatives serve as foundational scaffolds in medicinal chemistry and materials science. Their rich reactivity and biological significance make them key intermediates in the synthesis of a wide array of therapeutic agents and functional materials.[1] The introduction of substituents onto the indole core, such as the methyl groups in 1,4-dimethyl-1H-indole-3-carbaldehyde, can profoundly alter electronic properties, steric hindrance, and ultimately, biological activity.

Therefore, rigorous and unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy with Mass Spectrometry (MS), provides a self-validating system for complete characterization. This guide will dissect each method, offering not only protocols but also a comparative analysis of how spectral data shifts in response to structural modifications across a series of derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For indole derivatives, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the aromatic ring and the nature of the N1 and C3 substituents.

Rationale for NMR in Indole Structure Elucidation

The choice of NMR is dictated by its ability to probe the chemical environment of each hydrogen and carbon atom. The chemical shift (δ) of a nucleus is exquisitely sensitive to the local electron density, which is modulated by the electronic effects (inductive and resonance) of neighboring functional groups. This allows us to not only confirm the presence of key groups (aldehyde, methyl) but also to pinpoint their exact location on the indole scaffold. Furthermore, spin-spin coupling in ¹H NMR provides definitive proof of the proximity of non-equivalent protons.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the indole derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often preferred for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is used for less soluble samples.[2]

  • Internal Standard: The solvent peak serves as a primary reference. For higher accuracy, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a standard concentration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon atoms, simplifying the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Fig 1: General workflow for NMR spectroscopic analysis.
Comparative Spectral Analysis: ¹H and ¹³C NMR Data

The introduction of substituents dramatically influences the chemical shifts. Electron-donating groups (EDGs) like methoxy (-OCH₃) shield nearby nuclei, shifting their signals upfield (lower δ), while electron-withdrawing groups (EWGs) like nitro (-NO₂) deshield them, causing downfield shifts (higher δ).

Table 1: Comparative ¹H NMR Data (δ, ppm) for 1,4-dimethyl-1H-indole-3-carbaldehyde and Derivatives in CDCl₃

Proton1,4-diMe (Parent)5-Nitro Derivative (Predicted)5-Methoxy Derivative (Predicted)Rationale for Shift
CHO~10.0~10.2~9.9EWG deshields; EDG shields.
H-2~7.7~8.0~7.6Sensitive to electronics at C3 and N1.
H-5~7.2-~6.9 (dd)Replaced by NO₂; Shielded by OCH₃.
H-6~7.3~8.2 (dd)~7.2 (d)Strongly deshielded by adjacent NO₂.
H-7~7.4~7.6 (d)~7.3 (d)Less affected, but shows through-bond effects.
N-CH₃~3.9~4.0~3.8Influenced by overall ring electron density.
C4-CH₃~2.7~2.8~2.6Minor shifts due to distant ring electronics.

Note: Data for the parent compound is based on similar structures like 1-methyl-1H-indole-3-carbaldehyde.[2][3] Predicted shifts are based on established substituent effects.

Table 2: Comparative ¹³C NMR Data (δ, ppm) for 1,4-dimethyl-1H-indole-3-carbaldehyde and Derivatives in CDCl₃

Carbon1,4-diMe (Parent)5-Nitro Derivative (Predicted)5-Methoxy Derivative (Predicted)Rationale for Shift
C=O~184.5~185.0~184.0Influenced by electron density at C3.
C-2~138.0~139.0~137.5Sensitive to N1 and C3 substituents.
C-3~118.0~120.0~117.0Site of formyl group attachment.
C-3a~125.0~126.0~124.0Bridgehead carbon, affected by ring current.
C-4~130.0~131.0~129.0Site of methyl group attachment.
C-5~122.0~145.0~155.0Directly bonded to the substituent.
C-6~123.0~118.0~102.0Strongly affected by adjacent substituent.
C-7~110.0~111.0~111.0Relatively stable shift.
C-7a~137.0~136.0~132.0Bridgehead carbon, affected by ring current.
N-CH₃~33.5~34.0~33.0Minor shifts.
C4-CH₃~20.0~20.5~19.5Minor shifts.

Note: Data for the parent compound is based on known values for similar structures.[2] Predicted shifts are based on established substituent chemical shift (SCS) values.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Rationale and Experimental Protocol

For indole-3-carbaldehyde derivatives, the most diagnostic absorption is the C=O (carbonyl) stretching vibration of the aldehyde. Its frequency provides valuable information about the electronic environment. The presence of aromatic C-H and C=C stretching vibrations confirms the indole core, while aliphatic C-H stretches verify the methyl groups.

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Fig 2: Workflow for ATR-IR spectroscopic analysis.
Comparative IR Spectral Data

The position of the C=O stretching frequency is highly dependent on the electronic nature of the indole ring. EDGs increase electron density on the ring, which can be delocalized to the carbonyl group, weakening the C=O bond and lowering its stretching frequency (a red shift). Conversely, EWGs decrease electron density, strengthening the C=O bond and increasing the frequency (a blue shift).[5]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Indole-3-Carbaldehyde Derivatives

VibrationParent Compound (1,4-diMe)5-Nitro Derivative5-Methoxy DerivativeRationale for Shift
C-H (Aromatic)3100-30003100-30003100-3000Characteristic of Ar-H bonds.
C-H (Aliphatic)2950-28502950-28502950-2850Confirms presence of methyl groups.
C=O (Aldehyde)~1655~1670~1645Blue-shifted by EWG; red-shifted by EDG.
C=C (Aromatic)1600-14501600-14501600-1450Indole ring skeletal vibrations.
C-N (stretch)~1350~1360~1340Part of the indole fingerprint region.
N-O (asymmetric)-~1520-Strong, characteristic peak for NO₂ group.
N-O (symmetric)-~1340-Strong, characteristic peak for NO₂ group.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Conjugated System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions between molecular orbitals. For indole derivatives, the spectrum is dominated by π → π* transitions within the conjugated aromatic system.

Rationale and Experimental Protocol

The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of substituents that interact with the π-system. Auxochromes (EDGs) with lone pairs, like -OCH₃, can extend the conjugation through resonance, causing a bathochromic (red) shift to longer wavelengths. Groups that disrupt or withdraw density from the π-system can cause a hypsochromic (blue) shift.

Protocol:

  • Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (in the Beer-Lambert law linear range). A typical concentration is around 10⁻⁵ M.

  • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

  • Place the cuvettes in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.

Comparative UV-Vis Spectral Data

The characteristic indole absorption bands are affected by substituents on the benzene ring.[6][7]

Table 4: UV-Vis Absorption Maxima (λ_max, nm) in Methanol

Compoundλ_max 1λ_max 2Rationale for Shift
Parent (1,4-diMe)~245~300Baseline π → π* transitions for the substituted indole-3-carbaldehyde core.[8][9]
5-Nitro Derivative~250~340The nitro group extends conjugation, causing a significant bathochromic shift.
5-Methoxy Derivative~245~310The methoxy group's lone pair participates in resonance, causing a moderate bathochromic shift.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Rationale and Experimental Protocol

In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution MS (HRMS) can provide the elemental formula with high accuracy. The fragmentation pattern, induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), is often predictable and characteristic of a particular molecular class, serving as a molecular fingerprint.[10][11]

Protocol (Direct Infusion ESI-MS):

  • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the dominant ion.

  • For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to CID with varying collision energies to generate a product ion spectrum.[12]

Fig 3: Workflow for ESI-MS/MS analysis.
Comparative Fragmentation Analysis

The fragmentation of indole-3-carbaldehydes typically involves losses related to the aldehyde and the indole ring itself. The presence of different substituents will create unique fragmentation pathways.

Table 5: Key Mass Spectrometry Data (ESI+)

CompoundFormula[M+H]⁺ (m/z)Key Fragments (m/z) & Neutral Loss
Parent (1,4-diMe)C₁₁H₁₁NO174.0913145 ([M+H-CHO]⁺), 130 ([M+H-CHO-CH₃]⁺)
5-Nitro DerivativeC₁₁H₁₀N₂O₃219.0764190 ([M+H-CHO]⁺), 173 ([M+H-NO₂]⁺)
5-Methoxy DerivativeC₁₁H₁₁NO₂204.0863175 ([M+H-CHO]⁺), 160 ([M+H-CHO-CH₃]⁺)

Conclusion

The structural elucidation of 1,4-dimethyl-1H-indole-3-carbaldehyde and its derivatives is a process of synergistic data integration. While NMR spectroscopy provides the definitive skeletal map, IR confirms essential functional groups, UV-Vis offers insight into the conjugated electronic system, and MS validates the molecular weight and formula. By comparing the spectral data of a parent compound with its substituted analogues, a researcher can build a robust, self-validating case for the structure of a newly synthesized molecule. This guide provides the foundational protocols and interpretive logic to empower scientists to perform these analyses with confidence and precision.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2023). Analytical Chemistry. Available at: [Link]

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1845-1853. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Molecules. Available at: [Link]

  • Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. Available at: [Link]

  • Chauhan, P. M., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(8), 1119-1124. Available at: [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. Available at: [Link]

  • UV − visible absorption spectra of indole-3-acetaldehyde,... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Human Metabolome Database. Available at: [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Indole-3-Carboxaldehyde | C9H7NO. PubChem. Available at: [Link]

  • Palladino, P., et al. (2024). Food Chemistry Advances. FLORE. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025). Der Pharma Chemica. Available at: [Link]

  • 1,4-Dimethyl-1H-indole-3-carbaldehyde. Lead Sciences. Available at: [Link]

  • UV Vis Spectra of Indole Analogues. Research Data Australia. Available at: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). Plant Physiology. Available at: [Link]

  • Synthesis of substituted indole-3-carboxaldehyde derivatives. (2025). ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 1,4-Dimethyl-1H-indole-3-carbaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Amo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Among its myriad derivatives, 1,4-dimethyl-1H-indole-3-carbaldehyde and its analogs have garnered significant interest for their potential as therapeutic agents. This guide provides an in-depth comparison of the biological activities of these analogs, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays.

The Indole-3-Carbaldehyde Scaffold: A Versatile Pharmacophore

Indole-3-carbaldehyde, a naturally occurring aldehyde, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][3] The presence of the aldehyde group at the C3 position provides a reactive handle for the synthesis of diverse derivatives, such as Schiff bases and chalcones, further expanding the chemical space for drug discovery.[4] This guide will focus on analogs of 1,4-dimethyl-1H-indole-3-carbaldehyde, exploring how substitutions at the N1 (N-methylation) and C4 positions of the indole ring influence their biological profiles.

Anticancer Activity: A Comparative Analysis

The anticancer potential of indole-3-carbaldehyde analogs is a burgeoning area of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5]

N-Methylated Analogs: Enhancing Cytotoxicity

N-methylation of the indole ring has been observed to modulate the anticancer activity of indole derivatives. While direct comparative studies on a series of N-methylated indole-3-carbaldehyde analogs are limited, existing data suggests that this modification can influence their cytotoxic potential. For instance, a study on 2-phenylindole-3-carbaldehydes reported potent anticancer activity, with some analogs displaying IC50 values in the nanomolar range.[6]

C4-Substituted Analogs: Tuning the Activity

Substitutions on the benzene ring of the indole nucleus, particularly at the C4 and C5 positions, have a significant impact on the biological activity of these compounds. The electronic nature and steric bulk of these substituents can alter the molecule's interaction with biological targets.

Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Indole-3-Carbaldehyde Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[7]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[7]
Indole-3-acetaldehydeHCT116 (Colorectal)~50[8]
Indole-3-carbinolH1299 (Lung)449.5[9]
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)9.5[9]

Note: The presented IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. They serve to illustrate the range of activities observed for indole derivatives.

Mechanism of Action in Cancer Cells: Targeting Key Signaling Pathways

Indole derivatives exert their anticancer effects through a multi-pronged approach, often targeting critical signaling pathways involved in cell survival and proliferation. One of the key mechanisms is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.[5]

For example, indole-3-carbinol and its major metabolite, 3,3'-diindolylmethane (DIM), have been shown to inactivate the Akt/NF-κB signaling pathway, a crucial survival pathway in many cancer cells.[5] They can also activate stress-induced kinases like p38 and JNK, further promoting apoptosis.[5]

Another important target is the aryl hydrocarbon receptor (AhR). Activation of AhR by certain indole derivatives can lead to the expression of genes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics and can contribute to the induction of apoptosis in cancer cells.[8]

anticancer_mechanism Indole_Analog Indole-3-Carbaldehyde Analog AhR Aryl Hydrocarbon Receptor (AhR) Indole_Analog->AhR Akt_NFkB Akt/NF-κB Pathway Indole_Analog->Akt_NFkB Inhibition p38_JNK p38/JNK Pathway Indole_Analog->p38_JNK Activation CellCycleArrest Cell Cycle Arrest Indole_Analog->CellCycleArrest Apoptosis Apoptosis AhR->Apoptosis Akt_NFkB->Apoptosis p38_JNK->Apoptosis

Caption: Proposed signaling pathways for the anticancer activity of indole-3-carbaldehyde analogs.

Antimicrobial Activity: A Comparative Perspective

The indole scaffold is also a promising framework for the development of novel antimicrobial agents. Analogs of 1,4-dimethyl-1H-indole-3-carbaldehyde have shown activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship in Antimicrobial Analogs

The antimicrobial efficacy of indole-3-carbaldehyde derivatives is highly dependent on their structural features. Modifications at the N1 and C5 positions have been shown to significantly influence their activity.

For instance, the synthesis of Schiff bases from indole-3-carbaldehyde has been a common strategy to enhance antimicrobial potency. The introduction of different aryl amines to the aldehyde function can modulate the lipophilicity and electronic properties of the molecule, leading to improved interactions with microbial targets.[10]

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Indole-3-Carbaldehyde Analogs

Compound/AnalogOrganismMIC (µg/mL)Reference
Indole-3-aldehyde hydrazide/hydrazone derivatives (general)S. aureus, MRSA, E. coli, B. subtilis, C. albicans6.25-100[2]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[11]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150[11]
Indole-triazole derivative (3d)MRSA, C. krusei3.125[12]

Note: MIC values are highly dependent on the specific strain and testing methodology. The data presented here is for illustrative purposes.

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of indole-3-carbaldehyde analogs.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-3-carbaldehyde analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Indole Analog incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Indole-3-carbaldehyde analog stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the indole analog in the appropriate broth medium directly in the 96-well plate.

  • Inoculate Wells: Add an equal volume of the standardized inoculum suspension to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL for bacteria.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_workflow start Start prepare_dilutions Prepare Serial Dilutions of Indole Analog in Broth start->prepare_dilutions add_inoculum Add Standardized Microbial Inoculum prepare_dilutions->add_inoculum incubate Incubate at Appropriate Temperature and Duration add_inoculum->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The 1,4-dimethyl-1H-indole-3-carbaldehyde scaffold and its analogs represent a promising class of compounds with diverse biological activities. The available data, while not always directly comparable, clearly indicates that substitutions at the N1 and C4/C5 positions of the indole ring are critical for tuning their anticancer and antimicrobial properties. Further research focusing on the systematic synthesis and evaluation of a library of these analogs under standardized conditions is warranted to establish more definitive structure-activity relationships. Such studies will be instrumental in the rational design of novel and more potent therapeutic agents based on this versatile indole scaffold.

References

  • El-Sawy, E. R., Mandour, A. H., Mahmoud, K., Islam, I. E., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(5), 2647-2672. [Link]

  • Cheng, Y., Li, Y., Wang, C., & Li, W. (2021). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastrointestinal Oncology, 13(12), 2138–2151. [Link]

  • Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer letters, 262(2), 153–163. [Link]

  • Naik, N., Kumar, H. V., & Kumar, C. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Naik, N., Kumar, H. V., & Kumar, C. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. [Link]

  • Pattan, S. R., Gadhave, P. B., Tambe, V. D., & Dengale, S. J. (2012). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 17(6), 6836-6851. [Link]

  • Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(1), 317-323. [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2019). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Qawasmeh, R. A., & Al-Salahi, R. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7805. [Link]

  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. (2022). ResearchGate. [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. [Link]

  • Gürkok, G., Altanlar, N., & Süzen, S. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 55(1), 49–54. [Link]

  • Küçükgüzel, I., Tatar, E., & Turgut, Z. (2013). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 17(2), 60-67. [Link]

  • Al-Malki, A. L. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(7), 922. [Link]

  • IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... (2023). ResearchGate. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2022). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. Archiv der Pharmazie, 355(6), e2200033. [Link]

Sources

Comparative

A Researcher's Guide to the Computational Modeling of 1,4-dimethyl-1H-indole-3-carbaldehyde Interactions

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to computationally investigate the interactions of 1,4-dimethyl-1H-indole-3-carbaldehyde, a member of the phar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to computationally investigate the interactions of 1,4-dimethyl-1H-indole-3-carbaldehyde, a member of the pharmacologically significant indole family. While experimental data on this specific molecule is nascent, the principles and protocols outlined herein are derived from extensive research on analogous indole derivatives and are designed to provide a robust starting point for in silico analysis. We will explore established computational methodologies, compare their utility, and provide detailed, field-proven protocols to empower your research.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Computational modeling, particularly molecular docking and molecular dynamics simulations, has become an indispensable tool for elucidating the structure-activity relationships (SAR) of these derivatives and guiding the rational design of more potent and selective therapeutic agents.[1][3][4]

This guide will navigate the essential steps of a computational investigation, from target selection to the interpretation of simulation data, using 1,4-dimethyl-1H-indole-3-carbaldehyde as our central case study.

Target Selection: Identifying Biologically Relevant Partners

The initial and most critical step in computational modeling is the identification of a relevant biological target. Given the broad bioactivity of indole derivatives, several protein families represent promising starting points for investigation. The existing literature on indole-3-carbaldehyde derivatives highlights their potential as:

  • Anticancer Agents: Targeting enzymes like dihydrofolate reductase (DHFR) and various protein kinases (e.g., Pim-1, EGFR) has been a successful strategy.[4][5][6]

  • Anti-inflammatory Agents: Cyclooxygenase enzymes (COX-1 and COX-2) are well-established targets for indole-based anti-inflammatory drugs.[7]

  • Antimicrobial Agents: Penicillin-binding proteins and other essential bacterial enzymes are key targets for indole-based antibacterial discovery.[3]

For the purpose of this guide, we will proceed with human Dihydrofolate Reductase (DHFR) as our primary target. DHFR is a crucial enzyme in nucleotide synthesis, and its inhibition is a validated strategy in cancer therapy.[4] This choice is supported by numerous studies demonstrating the potential of indole derivatives to bind to the DHFR active site.[4][8]

Comparative Computational Methodologies: A Head-to-Head Analysis

Two of the most powerful and widely used computational techniques for studying protein-ligand interactions are molecular docking and molecular dynamics (MD) simulations. Each offers unique insights, and their combined application provides a more complete picture of the binding event.

FeatureMolecular DockingMolecular Dynamics (MD) Simulation
Primary Function Predicts the preferred binding orientation and affinity of a ligand to a protein.Simulates the time-dependent behavior and conformational dynamics of a protein-ligand complex.
Computational Cost Relatively low, allowing for high-throughput screening of many compounds.High, typically used for in-depth analysis of a few promising candidates.
Output Binding pose (conformation and orientation), scoring function (estimated binding affinity).Trajectory of atomic positions over time, conformational changes, interaction stability, binding free energy.
Key Strengths Speed, ability to screen large libraries of compounds.Provides a dynamic view of interactions, accounts for protein flexibility and solvent effects.
Limitations Scoring functions are approximations and may not always correlate well with experimental binding affinities. Treats the protein as rigid or with limited flexibility.Computationally intensive, sensitive to force field parameters.

Causality in Method Selection: The logical workflow begins with molecular docking to rapidly identify potential binding modes and rank candidate molecules. The most promising poses from docking are then subjected to the more rigorous and computationally expensive MD simulations to assess their stability and provide a more accurate estimation of binding affinity.[8]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for performing molecular docking and molecular dynamics simulations of 1,4-dimethyl-1H-indole-3-carbaldehyde with human DHFR.

Molecular Docking Workflow

This protocol outlines the steps for performing a flexible ligand-rigid receptor docking using AutoDock Vina, a widely used and validated open-source docking program.

Experimental Workflow: Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB ID: 1DLS for DHFR) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid box generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D coordinates for 1,4-dimethyl-1H-indole-3-carbaldehyde) Dock 5. Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding poses and scores) Dock->Analyze Visualize 7. Visualize Interactions (PyMOL, Chimera) Analyze->Visualize

Caption: A typical workflow for molecular docking studies.

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the crystal structure of human DHFR in complex with a known inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 1DLS).

  • Prepare the Protein:

    • Use software like UCSF Chimera or PyMOL to remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a force field (e.g., AMBER).

  • Prepare the Ligand:

    • Draw the 2D structure of 1,4-dimethyl-1H-indole-3-carbaldehyde using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a program like Avogadro or the PRODRG server.

    • Save the ligand in a format compatible with your docking software (e.g., PDBQT for AutoDock).

  • Define the Binding Site:

    • Identify the active site of DHFR, typically the location of the co-crystallized ligand in the original PDB file.

    • Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are crucial parameters that will define the search space for the ligand.

  • Run the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculation. The program will systematically search for the best binding poses of the ligand within the defined grid box.

  • Analyze the Results:

    • The docking program will output a series of binding poses ranked by their predicted binding affinities (scoring function).

    • Examine the top-ranked poses to identify the most plausible binding mode.

  • Visualize Interactions:

    • Use molecular visualization software like PyMOL or UCSF Chimera to visualize the predicted binding pose and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 1,4-dimethyl-1H-indole-3-carbaldehyde and the amino acid residues of the DHFR active site.

Molecular Dynamics Simulation Workflow

This protocol outlines the general steps for performing an MD simulation of the protein-ligand complex obtained from molecular docking using a package like GROMACS or AMBER.

Experimental Workflow: Molecular Dynamics Simulation

cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis StartStruct 1. Starting Structure (Best docked pose) Topology 2. Generate Topology (Protein and ligand force fields) StartStruct->Topology Solvate 3. Solvation (Add water box and ions) Topology->Solvate Minimization 4. Energy Minimization Solvate->Minimization Equilibration 5. Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production 6. Production MD Run Equilibration->Production Trajectory 7. Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production->Trajectory FreeEnergy 8. Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory->FreeEnergy

Caption: A generalized workflow for molecular dynamics simulations.

Step-by-Step Protocol:

  • Starting Structure: Use the most promising binding pose of the 1,4-dimethyl-1H-indole-3-carbaldehyde-DHFR complex from the molecular docking study as the initial coordinates.

  • Generate Topology:

    • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM).

    • Generate topology and parameter files for the ligand. This can be done using tools like the Antechamber module in AMBER or the CHARMM General Force Field (CGenFF).

  • Solvation:

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a short simulation under constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein-ligand complex.

    • Follow this with a simulation under constant pressure and temperature (NPT ensemble) to bring the system to the desired temperature and pressure.

  • Production MD Run: Run the main simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex from the MD trajectory.

Comparison with Alternatives and Validation

To provide context and a basis for comparison, it is essential to model the interactions of known DHFR inhibitors alongside 1,4-dimethyl-1H-indole-3-carbaldehyde. A suitable reference compound would be methotrexate , a potent and well-characterized DHFR inhibitor.

CompoundPredicted Binding Affinity (Docking Score, kcal/mol)Key Predicted Interactions with DHFR
1,4-dimethyl-1H-indole-3-carbaldehyde To be determined by dockingTo be determined by docking and MD
Methotrexate (Reference) To be determined by dockingHydrogen bonds with key active site residues (e.g., Asp27, Ile7, Ile94), hydrophobic interactions.
Indole-3-carbaldehyde (Parent Scaffold) To be determined by dockingTo be determined by docking and MD

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the computational modeling of 1,4-dimethyl-1H-indole-3-carbaldehyde interactions with a biologically relevant target. By following these protocols, researchers can generate valuable hypotheses about the binding mode, affinity, and stability of this and other novel indole derivatives.

The logical progression from low-cost, high-throughput molecular docking to more rigorous and detailed molecular dynamics simulations offers a balanced and effective approach to computational drug discovery. The insights gained from these in silico studies can guide the synthesis of new analogues with improved potency and selectivity, ultimately accelerating the drug development pipeline.

The next critical step would be to synthesize 1,4-dimethyl-1H-indole-3-carbaldehyde and experimentally validate the computational predictions through biophysical assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), to determine its binding affinity for DHFR.

References

  • BenchChem.
  • In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central.
  • Sharaf El-Din N., Barseem A. Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives.
  • Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simul
  • Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simul
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Computational investigations and molecular dynamics simulations envisioned for potent antioxidant and anticancer drugs using indole-chalcone-triazole hybrids. PubMed.
  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers.
  • Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors. Taylor & Francis Online.
  • Unveiling the Excited State Dynamics of Indole in Solution.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.

Sources

Validation

A Comparative Guide to the Crystal Structures of Indole-3-Carbaldehyde Derivatives: A Predictive Framework for the Analysis of 1,4-dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Indole-3-Carbaldehyde Scaffolds The indole nucleus is a cornerstone in medicinal chemistry, forming the backbon...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Indole-3-Carbaldehyde Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Indole-3-carbaldehyde and its derivatives are particularly valuable as synthetic intermediates and as bioactive compounds themselves.[4][5] They are known metabolites of L-tryptophan produced by gut microbiota and act as agonists at the aryl hydrocarbon receptor (AhR), playing a role in modulating mucosal immunity.[1][3]

For drug development professionals, understanding the precise three-dimensional arrangement of these molecules is paramount. X-ray crystallography provides definitive insights into molecular conformation, planarity, and intermolecular interactions, which collectively govern a molecule's pharmacokinetic and pharmacodynamic properties. The substitution pattern on the indole ring dramatically influences these structural features.

This guide provides a comparative analysis of the X-ray crystal structure of the parent compound, 1H-indole-3-carbaldehyde, and uses this established data to build a predictive framework for understanding the structure of its N,C-dimethylated derivative, 1,4-dimethyl-1H-indole-3-carbaldehyde . While a published crystal structure for this specific derivative is not publicly available as of this writing, we can apply principles of physical organic chemistry and draw on data from related structures to forecast its crystallographic characteristics. This approach explains the causality behind structural modifications and provides a robust guide for researchers working with this class of compounds.

Part 1: Synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde

The most reliable and widely adopted method for the C3-formylation of indoles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines the synthesis of the title compound starting from 1,4-dimethyl-1H-indole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Strict anhydrous conditions are essential to prevent its decomposition and ensure high yields.

  • Ice Bath (0 °C): The formation of the Vilsmeier reagent is exothermic. Cooling is necessary to control the reaction rate and prevent the thermal degradation of the reagent and starting materials.

  • Stepwise Addition: Slow, dropwise addition of POCl₃ to DMF allows for safe dissipation of heat.

  • Aqueous NaOH Workup: The reaction is quenched with a basic solution to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the starting material, 1,4-dimethyl-1H-indole (1 equivalent), in a minimal amount of anhydrous DMF in a separate flask.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a cold aqueous solution of sodium hydroxide (e.g., 2 M NaOH) until the mixture is basic (pH > 9).

    • A precipitate of the crude product, 1,4-dimethyl-1H-indole-3-carbaldehyde, should form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure aldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Iminium Intermediate Iminium Salt Indole 1,4-Dimethyl-1H-indole Indole->Iminium Add to Vilsmeier Rgt. Hydrolysis Basic Hydrolysis (NaOH (aq)) Iminium->Hydrolysis Product Crude Product Hydrolysis->Product Recrystal Recrystallization Product->Recrystal FinalProduct Pure 1,4-Dimethyl-1H- indole-3-carbaldehyde Recrystal->FinalProduct

Caption: Vilsmeier-Haack synthesis workflow for 1,4-dimethyl-1H-indole-3-carbaldehyde.

Part 2: X-Ray Crystallography Protocol

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray structure determination. The protocol below provides a general workflow.

Step-by-Step Methodology:

  • Crystal Growth:

    • Technique: Slow evaporation is a common and effective technique.

    • Procedure: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or methanol) to create a saturated or near-saturated solution. Use a high-purity solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free single crystal under a microscope.

    • Mount the crystal on a cryoloop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A full sphere of data is typically collected by rotating the crystal through a series of frames.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., SAINT, SADABS).

    • Determine the space group and unit cell parameters.

    • Solve the structure using direct methods or Patterson methods (e.g., SHELXS). This provides an initial electron density map and a partial molecular model.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL). This process minimizes the difference between the observed and calculated structure factors, improving the atomic coordinates, and refining atomic displacement parameters.

X-Ray Crystallography Workflow Diagram

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis start Purified Compound dissolve Dissolve in Suitable Solvent start->dissolve evap Slow Evaporation dissolve->evap crystal Single Crystal Formation evap->crystal mount Mount Crystal on Cryoloop crystal->mount diff X-Ray Diffractometer mount->diff collect Collect Diffraction Data (100 K) diff->collect process Process Raw Data (Integration, Scaling) collect->process solve Solve Structure (e.g., Direct Methods) process->solve refine Refine Model (Least-Squares) solve->refine final Final Crystal Structure (CIF File) refine->final

Caption: General experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: Structural Comparison and Predictive Analysis

Reference Structure: 1H-Indole-3-carbaldehyde

The crystal structure of the parent compound, 1H-indole-3-carbaldehyde, provides a crucial baseline for our comparison.[6] In its crystal lattice, the molecule is nearly planar, with a very small dihedral angle of 3.98(12)° between the benzene and pyrrole rings.[6] The most significant intermolecular force governing its packing is a classic N–H⋯O hydrogen bond, which links molecules into chains.[6]

Comparative Framework: The Impact of Methylation

We will now analyze how the addition of methyl groups at the N1 and C4 positions is expected to alter the structural properties observed in the parent compound.

  • Impact of N1-Methylation (Comparison to Parent)

    • Elimination of Hydrogen Bonding: The most profound change is the replacement of the N1-H donor with a methyl group. This eliminates the primary N–H⋯O hydrogen bond that dictates the packing in the parent structure. The crystal packing of 1,4-dimethyl-1H-indole-3-carbaldehyde will therefore be governed by weaker forces, such as C–H⋯O interactions, van der Waals forces, and potentially π-π stacking.

    • Conformational Freedom: The absence of the strong, directional hydrogen bond may allow for a different rotational conformation of the C3-carbaldehyde group relative to the indole ring.

  • Impact of C4-Methylation (Steric Effects)

    • Planarity: The C4 position is adjacent to the fused ring system's "peri" position. A methyl group here will likely introduce steric strain. This could potentially lead to a slight distortion of the indole ring's planarity or influence the preferred orientation of the N1-methyl and C3-aldehyde groups to minimize steric clashes.

    • Intermolecular Packing: The C4-methyl group adds bulk, which will disrupt the close packing observed in the parent compound. It will create pockets and channels in the crystal lattice, likely leading to a lower crystal density.

Predicted Structural Parameters for 1,4-dimethyl-1H-indole-3-carbaldehyde

Based on the analysis above, we can predict the key features to look for in an experimental crystal structure. This table compares the known data for the parent compound with the predicted characteristics of the dimethylated derivative.

Parameter1H-Indole-3-carbaldehyde (Experimental)1,4-dimethyl-1H-indole-3-carbaldehyde (Predicted)Rationale for Prediction
Formula C₉H₇NO[6]C₁₁H₁₁NOAddition of two CH₂ groups.
Molecular Weight 145.16[6]173.21Addition of two methyl groups.
Primary Intermolecular Force N–H⋯O Hydrogen Bond[6]C–H⋯O interactions / π-π stackingN1-methylation removes the H-bond donor.
Crystal Packing Motif Linear chains via H-bonds[6]Herringbone, slipped-stack, or other non-H-bonded motif.Absence of strong directional H-bonds.
Indole Ring Planarity Nearly planar (Dihedral angle ~4°)[6]May exhibit slight puckering or distortion.Steric strain from the C4-methyl group.
Unit Cell Volume 710.24 ų (Z=4)[6]Significantly larger than the parent compound.Larger molecular volume and less efficient packing.

Conclusion

While the definitive X-ray crystal structure of 1,4-dimethyl-1H-indole-3-carbaldehyde awaits experimental determination, a robust predictive framework can be established by comparing it with its parent compound. The key transformations introduced by N1 and C4-methylation—namely, the elimination of the primary hydrogen-bonding motif and the introduction of steric bulk—are expected to fundamentally alter its solid-state properties. Researchers synthesizing or utilizing this derivative should anticipate a crystal packing driven by weaker, less-directional forces and should consider the potential for slight deviations from planarity due to steric hindrance. This comparative guide provides the foundational knowledge and experimental protocols necessary to pursue, analyze, and correctly interpret its future crystallographic elucidation.

References

  • Fun, H. K., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3135. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 15, 2026, from [Link]

  • FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB Database. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • Ge, C., Wu, J., & Xue, D. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF on ResearchGate. This reference is indicative of general synthetic methods. A direct URL to the full text is not available, but the citation points to common knowledge in the field.
  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.
  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22. Immunity, 39(2), 372-385.

Sources

Comparative

Validating the Structure of 1,4-dimethyl-1H-indole-3-carbaldehyde Reaction Products: A Comparative Guide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the realm of medicinal chemistry and drug development, indole derivatives are of paramount imp...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the realm of medicinal chemistry and drug development, indole derivatives are of paramount importance, forming the structural core of numerous therapeutic agents. The precise functionalization of the indole scaffold is critical to modulating biological activity. Consequently, rigorous structural validation of reaction products is a cornerstone of synthetic chemistry, ensuring the integrity of structure-activity relationship (SAR) studies and the advancement of viable drug candidates.

This guide provides a comprehensive comparison of the structural validation of two distinct reaction products derived from 1,4-dimethyl-1H-indole-3-carbaldehyde: an alkene synthesized via a Wittig reaction and an alcohol obtained through reduction. We will delve into the causality behind the experimental choices for both synthesis and analysis, presenting detailed protocols and comparative experimental data to offer a holistic understanding of the structural elucidation process.

Part 1: Synthesis of Reaction Products: A Tale of Two Functional Groups

The aldehyde functionality at the C3 position of the indole ring is a versatile handle for a variety of chemical transformations. Here, we explore two common reactions that lead to products with distinct structural features, necessitating different approaches for validation.

The Wittig Reaction: Crafting a Carbon-Carbon Double Bond

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds.[1][2][3] In our case, the reaction of 1,4-dimethyl-1H-indole-3-carbaldehyde with a phosphorus ylide, generated from ethyltriphenylphosphonium bromide, is expected to yield (E/Z)-3-(prop-1-en-1-yl)-1,4-dimethyl-1H-indole. The formation of the C=C double bond introduces the possibility of stereoisomerism, a critical aspect that requires careful spectroscopic analysis to resolve.

Reaction Scheme: Wittig Olefination

start 1,4-dimethyl-1H-indole-3-carbaldehyde ylide + (Ph)3P=CHCH3 (Phosphorus Ylide) product (E/Z)-3-(prop-1-en-1-yl)-1,4-dimethyl-1H-indole ylide->product Wittig Reaction byproduct + (Ph)3P=O (Triphenylphosphine oxide)

Caption: Wittig reaction of 1,4-dimethyl-1H-indole-3-carbaldehyde.

The Reduction Reaction: From Aldehyde to Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The use of a mild reducing agent like sodium borohydride (NaBH4) is a common and effective method for this purpose.[4][5][6] The reaction of 1,4-dimethyl-1H-indole-3-carbaldehyde with NaBH4 is expected to yield (1,4-dimethyl-1H-indol-3-yl)methanol. This transformation simplifies the functional group at C3, and its structural validation provides a clear contrast to the more complex alkene product from the Wittig reaction.

Reaction Scheme: Aldehyde Reduction

start 1,4-dimethyl-1H-indole-3-carbaldehyde reagent + NaBH4 (Sodium Borohydride) product (1,4-dimethyl-1H-indol-3-yl)methanol reagent->product Reduction

Caption: Reduction of 1,4-dimethyl-1H-indole-3-carbaldehyde.

Part 2: Structural Validation and Comparison: A Spectroscopic Deep Dive

The unambiguous identification of the synthesized products relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable tools in this process.

Spectroscopic Analysis of the Wittig Product: ((E/Z)-3-(prop-1-en-1-yl)-1,4-dimethyl-1H-indole)

The key challenge in validating the structure of the Wittig product is the determination of the stereochemistry of the newly formed double bond.

  • ¹H NMR Spectroscopy: The most informative signals in the ¹H NMR spectrum will be those of the vinylic protons. The coupling constant (J-value) between these two protons is diagnostic of the alkene geometry. For the trans (E) isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the cis (Z) isomer will exhibit a smaller coupling constant (typically 6-12 Hz). The protons of the methyl group on the double bond will appear as a doublet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two signals in the alkene region (typically 110-140 ppm) corresponding to the two carbons of the C=C double bond. The chemical shifts of the allylic methyl carbon and the indole ring carbons will also be indicative of the product's structure.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product. The fragmentation pattern can provide further structural information.

Spectroscopic Analysis of the Reduction Product: ((1,4-dimethyl-1H-indol-3-yl)methanol)

The structural validation of the alcohol product is more straightforward due to the absence of stereoisomers.

  • ¹H NMR Spectroscopy: The most characteristic signal in the ¹H NMR spectrum will be a singlet or a broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O. A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group will also be present. The disappearance of the aldehyde proton signal (around 10 ppm) from the starting material is a clear indication of a successful reaction.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for the hydroxymethyl carbon, typically in the range of 55-65 ppm. The disappearance of the aldehyde carbonyl carbon signal (around 185 ppm) confirms the reduction.

  • Mass Spectrometry: The mass spectrum will display the molecular ion peak corresponding to the molecular weight of the alcohol. A common fragmentation pattern is the loss of a water molecule (M-18).

Comparative Data Analysis

The following table summarizes the expected key spectroscopic data for the Wittig and reduction products, allowing for a direct comparison.

Feature(E/Z)-3-(prop-1-en-1-yl)-1,4-dimethyl-1H-indole (Wittig Product)(1,4-dimethyl-1H-indol-3-yl)methanol (Reduction Product)
¹H NMR
Aldehyde ProtonAbsentAbsent
Vinylic ProtonsPresent (complex multiplets) with characteristic J-coupling for E/Z isomersAbsent
-CH₂OH ProtonsAbsentPresent (singlet)
-OH ProtonAbsentPresent (singlet, D₂O exchangeable)
¹³C NMR
Aldehyde CarbonylAbsentAbsent
Alkene CarbonsPresent (~110-140 ppm)Absent
-CH₂OH CarbonAbsentPresent (~55-65 ppm)
Mass Spec.
Molecular Ion (m/z)Expected at [M]+Expected at [M]+
Key FragmentFragmentation of the propenyl chainLoss of H₂O (M-18)

Part 3: Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of the target compounds.

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity. Anhydrous solvents should be used for the Wittig reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workflow: Structural Validation

cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Structure Confirmation start 1,4-dimethyl-1H-indole-3-carbaldehyde wittig Wittig Reaction start->wittig reduction Reduction start->reduction product_w Alkene Product wittig->product_w product_r Alcohol Product reduction->product_r purification_w Column Chromatography product_w->purification_w purification_r Column Chromatography product_r->purification_r analysis_w NMR (1H, 13C) Mass Spectrometry purification_w->analysis_w analysis_r NMR (1H, 13C) Mass Spectrometry purification_r->analysis_r structure_w Validated Alkene Structure (E/Z ratio determined) analysis_w->structure_w structure_r Validated Alcohol Structure analysis_r->structure_r

Caption: General workflow for synthesis and structural validation.

Protocol for Wittig Reaction of 1,4-dimethyl-1H-indole-3-carbaldehyde
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq.), dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the alkene product.

Protocol for Reduction of 1,4-dimethyl-1H-indole-3-carbaldehyde
  • Reaction Setup: In a round-bottom flask, dissolve 1,4-dimethyl-1H-indole-3-carbaldehyde (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the alcohol product.

Spectroscopic Characterization
  • NMR Spectroscopy: Prepare samples of the purified products in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Mass Spectrometry: Analyze the purified products using a mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI) ionization, to determine the molecular weight and fragmentation pattern.

Conclusion

The structural validation of reaction products is a critical and indispensable part of the synthetic workflow in drug discovery and development. This guide has demonstrated the process of validating the structures of two different products derived from 1,4-dimethyl-1H-indole-3-carbaldehyde. By comparing the synthesis and spectroscopic analysis of an alkene and an alcohol, we have highlighted the key differences in their structural features and the corresponding analytical signatures that enable their unambiguous identification. A thorough understanding and application of these principles of structural elucidation are essential for ensuring the reliability of chemical research and the successful development of new therapeutic agents.

References

  • Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. (n.d.). Retrieved from [Link]

  • Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Supporting Information. (n.d.). Retrieved from [Link]

  • Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. (2021). SciELO. Retrieved from [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

  • Sodium borohydride in carboxylic acid media: Reduction of indoles and N-alkylation of anilines. (n.d.). Retrieved from [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Sodium Borohydride in Carboxylic Acids. (n.d.). Scribd. Retrieved from [Link]

  • (PDF) Wittig–Madelung Indole Synthesis. (2020). ResearchGate. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Indole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Reactivity of 1,4-Dimethyl-1H-indole-3-carbaldehyde and Other Indole Aldehydes

Introduction Indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1][2] The reactivity of the aldehyde functional group is intricately modulated by the electronic and steric properties of the indole nucleus. This guide provides a detailed comparative analysis of the reactivity of 1,4-dimethyl-1H-indole-3-carbaldehyde against other key indole aldehydes: the parent 1H-indole-3-carbaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and 4-methyl-1H-indole-3-carbaldehyde.

Our focus will be on three fundamental classes of reactions that highlight the nuanced differences in their chemical behavior: the Vilsmeier-Haack reaction, the Wittig reaction, and the Knoevenagel condensation. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how substitution patterns on the indole ring influence reactivity, thereby enabling more informed decisions in synthetic strategy.

The Impact of Substitution on the Electronic and Steric Environment of Indole-3-carbaldehydes

The reactivity of the aldehyde group at the C3 position of the indole ring is predominantly governed by the electron density of the indole nucleus and the steric hindrance around the reaction center. Methyl groups, whether on the nitrogen (N1) or the benzene ring (C4), exert distinct electronic and steric effects.

Electronic Effects: The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, increasing the electron density at the C3 position. This inherent electron-rich character makes the C3-aldehyde less electrophilic than a typical aromatic aldehyde.

  • N1-Methylation: Replacing the N-H proton with a methyl group has a modest electron-donating effect through induction. This slightly increases the electron density of the indole ring, which in turn can subtly decrease the electrophilicity of the C3-aldehyde.

  • C4-Methylation: A methyl group at the C4 position is a stronger electron-donating group to the indole π-system through hyperconjugation. This leads to a more significant increase in electron density throughout the ring, further deactivating the C3-aldehyde towards nucleophilic attack.

Steric Effects:

  • N1-Methylation: The N-methyl group does not impart significant steric hindrance to the C3-aldehyde.

  • C4-Methylation: A methyl group at the C4 position introduces significant steric hindrance around the C3-aldehyde, potentially impeding the approach of bulky nucleophiles.

Comparative Reactivity in Key Organic Transformations

While direct, side-by-side kinetic studies for 1,4-dimethyl-1H-indole-3-carbaldehyde in all common reactions are not extensively documented, we can infer its reactivity relative to other indole aldehydes based on established principles and available literature data.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In the context of indole synthesis, it is used to introduce the aldehyde at the C3 position. The reactivity of the indole substrate in this electrophilic substitution reaction is directly proportional to its electron density.

Indole SubstrateExpected Relative Reactivity in Vilsmeier-Haack Formylation
1,4-Dimethyl-1H-indoleHighest
4-Methyl-1H-indoleHigh
1-Methyl-1H-indoleModerate-High
1H-IndoleModerate

Rationale: The electron-donating methyl groups at the N1 and C4 positions in 1,4-dimethyl-1H-indole increase the nucleophilicity of the indole ring, making it more susceptible to electrophilic attack by the Vilsmeier reagent. Therefore, it is expected to exhibit the highest reactivity in this transformation. Kinetic studies on the Vilsmeier-Haack reaction of various heterocycles have shown that electron-donating substituents significantly accelerate the reaction rate.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylindole

This protocol describes a general procedure for the formylation of an N-substituted indole.

Materials:

  • N-Methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-methylindole (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Vilsmeier_Haack_Workflow reagents N-Methylindole DMF, POCl3 reaction Vilsmeier-Haack Reaction reagents->reaction Formylation workup Aqueous Workup (Ice, NaHCO3) reaction->workup Hydrolysis extraction Extraction (DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification product 1-Methyl-1H-indole- 3-carbaldehyde purification->product

Caption: General workflow for the Vilsmeier-Haack formylation of an indole.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[6][7] The reaction rate is influenced by the electrophilicity of the aldehyde's carbonyl carbon. A more electrophilic carbonyl carbon will react faster with the phosphorus ylide.

Indole AldehydeExpected Relative Reactivity in Wittig Reaction
1H-Indole-3-carbaldehydeHighest
1-Methyl-1H-indole-3-carbaldehydeHigh
4-Methyl-1H-indole-3-carbaldehydeModerate
1,4-Dimethyl-1H-indole-3-carbaldehydeLowest

Rationale: The electron-donating methyl groups in 1,4-dimethyl-1H-indole-3-carbaldehyde decrease the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards the nucleophilic attack of the Wittig reagent. Furthermore, the C4-methyl group introduces steric hindrance that can slow down the reaction, especially with bulky ylides. For stabilized ylides, which are less reactive, these differences in aldehyde reactivity will be more pronounced.[8]

Experimental Protocol: Wittig Reaction with Indole-3-carbaldehyde

This protocol provides a general method for the Wittig olefination of an indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Stir the resulting yellow-orange suspension at room temperature for 1 hour to generate the ylide.

  • Cool the mixture back to 0 °C and add a solution of indole-3-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Wittig_Reaction_Mechanism ylide Ph3P=CH2 Ylide aldehyde Indole-CHO Aldehyde ylide:f0->aldehyde:f0 [2+2] Cycloaddition oxaphosphetane Oxaphosphetane Intermediate aldehyde:f0->oxaphosphetane:f0 products products oxaphosphetane:f0->products:f0 Cycloreversion

Caption: Simplified mechanism of the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[9][10] Similar to the Wittig reaction, the rate-determining step is often the nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon of the aldehyde.

Indole AldehydeExpected Relative Reactivity in Knoevenagel Condensation
1H-Indole-3-carbaldehydeHighest
1-Methyl-1H-indole-3-carbaldehydeHigh
4-Methyl-1H-indole-3-carbaldehydeModerate
1,4-Dimethyl-1H-indole-3-carbaldehydeLowest

Rationale: The same electronic and steric factors that influence the Wittig reaction are at play in the Knoevenagel condensation. The reduced electrophilicity of the carbonyl carbon in 1,4-dimethyl-1H-indole-3-carbaldehyde, due to the electron-donating effects of the two methyl groups, will decrease its reactivity towards the nucleophilic enolate. The steric bulk of the C4-methyl group can further hinder the reaction. Studies on Knoevenagel condensations with various substituted aldehydes have consistently shown that electron-withdrawing groups on the aldehyde accelerate the reaction, while electron-donating groups have the opposite effect.[11][12]

Experimental Protocol: Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile

This protocol provides a general method for the Knoevenagel condensation.[9]

Materials:

  • Indole-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Ice-cold water

Procedure:

  • Dissolve indole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Knoevenagel_Condensation_Workflow start Indole-3-carbaldehyde + Malononitrile + Piperidine in Ethanol reaction Stir at Room Temperature start->reaction precipitation Precipitation of Product reaction->precipitation filtration Vacuum Filtration precipitation->filtration product Purified Product filtration->product

Caption: Workflow for a typical Knoevenagel condensation.

Conclusion

The reactivity of indole-3-carbaldehydes is a delicate interplay of electronic and steric effects imparted by substituents on the indole ring. 1,4-Dimethyl-1H-indole-3-carbaldehyde, with its two electron-donating methyl groups, is predicted to be the most reactive substrate in electrophilic substitution reactions like the Vilsmeier-Haack formylation of the corresponding indole. Conversely, in nucleophilic addition reactions at the carbonyl carbon, such as the Wittig reaction and Knoevenagel condensation, it is expected to be the least reactive among the compared analogues due to reduced electrophilicity and increased steric hindrance.

This comparative guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. For critical applications, it is always recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific transformation.

References

  • S. Siddegowda, K., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Di Mola, A., et al. (2024). Experimental Results and Mechanistic Insights on the Reactions of Indolylmethyl Acetates with Soft Carbon Pronucleophiles. ACS Omega.
  • Shabana, A. A., et al. (2021). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines.
  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016).
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Kumar, P., et al. (2012).
  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
  • Al-Zaydi, K. M. (2009). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives.
  • Guzmán, A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
  • The Wittig Reaction - Common Conditions. organic-chemistry.org.
  • Clementi, S., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Wang, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • Xu, B., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • Vilsmeier-Haack Reaction. organic-chemistry.org.
  • Zhang, Z., et al. (2023). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing.
  • Wittig Reaction. organic-chemistry.org.
  • Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. pharmscidrive.com.
  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • Park, Y., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
  • Anbhule, V. V., et al. (2011). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. derpharmachemica.com.
  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Ali, M. A., & Paul, S. (2023).
  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Lee, J., et al. (2013). Identification of indole derivatives by two-dimensional NMR-based...
  • Porwal, S., et al. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
  • Thomas, T. K., & Venuvanalingam, P. (2015). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry.
  • Garai, A., & Mahapatra, S. (2023).
  • EduBirdie. (2020). The Wittig Reaction Lab Report. EduBirdie.
  • The Chemistry of Indoles. Science of Synthesis.

Sources

Comparative

assessing the purity of synthesized 1,4-dimethyl-1H-indole-3-carbaldehyde

A.I. Powered Content## A.I. Powered Content A Comparative Guide to Assessing the Purity of Synthesized 1,4-Dimethyl-1H-indole-3-carbaldehyde For researchers, scientists, and professionals in drug development, establishin...

Author: BenchChem Technical Support Team. Date: January 2026

A.I. Powered Content## A.I. Powered Content

A Comparative Guide to Assessing the Purity of Synthesized 1,4-Dimethyl-1H-indole-3-carbaldehyde

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, foundational step. The reliability of all subsequent biological and chemical data hinges on the integrity of the starting material. This guide provides an in-depth, comparative analysis of the most effective analytical techniques for assessing the purity of synthesized 1,4-Dimethyl-1H-indole-3-carbaldehyde, a key building block in medicinal chemistry. Moving beyond mere procedural descriptions, this document delves into the rationale behind experimental choices and explains how a multi-faceted analytical approach provides a self-validating system for purity confirmation.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient route for synthesizing 1,4-dimethyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[1][2][3] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the electron-rich 1,4-dimethyl-1H-indole at the C-3 position.[1][4][5] The reaction proceeds through an electrophilic substitution mechanism, yielding an iminium intermediate that is subsequently hydrolyzed to the desired aldehyde.[2][3]

Vilsmeier_Haack_Workflow Indole 1,4-Dimethyl-1H-indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Iminium_Salt Product 1,4-Dimethyl-1H-indole-3-carbaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->Product

Figure 1. Simplified workflow of the Vilsmeier-Haack synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde.

This synthetic route informs the likely impurity profile, which can include:

  • Unreacted Starting Material: Residual 1,4-dimethyl-1H-indole.

  • Reagent-derived Impurities: Unreacted DMF or by-products from the hydrolysis of POCl₃.

  • Solvent Artifacts: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes).

  • Side-reaction Products: Although the Vilsmeier-Haack reaction is generally highly selective for the C-3 position of indoles, minor isomers or over-formylated products could potentially form under non-optimized conditions.[6]

A comprehensive purity assessment, therefore, must be capable of separating and identifying these potential contaminants.

Comparative Analysis of Analytical Methodologies

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of multiple, orthogonal methods.

1. High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For routine purity analysis of organic molecules like 1,4-dimethyl-1H-indole-3-carbaldehyde, reverse-phase HPLC (RP-HPLC) is the industry standard due to its high resolution, sensitivity, and quantitative accuracy.[7]

Rationale for Selection: The moderate polarity of the target compound makes it an ideal candidate for separation on a nonpolar C18 stationary phase with a polar mobile phase (e.g., a gradient of water and acetonitrile).[8] The indole ring system possesses a strong chromophore, allowing for sensitive detection using a UV detector.[8]

Self-Validating Experimental Protocol:

  • Sample Preparation: Create a stock solution by accurately weighing and dissolving approximately 1 mg of the synthesized compound in 1 mL of a 50:50 (v/v) acetonitrile/water mixture. Further dilute this solution to a working concentration of around 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended to effectively separate compounds with a range of polarities.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm and 300 nm.

  • Data Interpretation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For high-purity compounds, this value should typically exceed 99%. Impurities can be tentatively identified by comparing their retention times to those of known standards, such as the starting indole.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep1 Weigh Sample Prep2 Dissolve in ACN/H2O Prep1->Prep2 Prep3 Dilute to Working Conc. Prep2->Prep3 Inject Inject onto C18 Column Prep3->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Identify Identify Impurities Calculate->Identify

Figure 2. A typical workflow for purity assessment of 1,4-dimethyl-1H-indole-3-carbaldehyde by RP-HPLC.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While HPLC provides excellent quantitative data, NMR spectroscopy offers unparalleled structural confirmation of the target compound and any proton-containing impurities.

Rationale for Selection: ¹H NMR spectroscopy provides a unique fingerprint for 1,4-dimethyl-1H-indole-3-carbaldehyde. The chemical shifts, integration, and coupling patterns of the aldehyde, aromatic, and methyl protons confirm the compound's identity and connectivity. The presence of any unexpected signals can indicate impurities.

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher instrument to ensure adequate signal dispersion.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should also be acquired to confirm the carbon framework of the molecule.

  • Data Interpretation:

    • Structural Verification: Compare the observed chemical shifts and coupling constants with literature values or predicted spectra for 1,4-dimethyl-1H-indole-3-carbaldehyde.

    • Purity Assessment: The integral ratios of the ¹H NMR signals should correspond to the number of protons in each environment. For example, the aldehyde proton should integrate to one, while each methyl group should integrate to three. Deviations from these ratios suggest the presence of impurities. Signals corresponding to residual solvents or starting materials are often readily identifiable.

3. Gas Chromatography-Mass Spectrometry (GC-MS): Probing for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[11]

Rationale for Selection: While 1,4-dimethyl-1H-indole-3-carbaldehyde itself has limited volatility, GC-MS is exceptionally well-suited for detecting trace amounts of volatile impurities such as residual solvents used during synthesis and purification.[12][13] The mass spectrometer provides molecular weight and fragmentation information, allowing for confident identification of these low-level contaminants.[12][13]

Self-Validating Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity volatile solvent like dichloromethane.

  • Instrumental Analysis:

    • GC Separation: Employ a temperature-programmed separation on a nonpolar capillary column to resolve volatile components based on their boiling points.

    • MS Detection: Use electron ionization (EI) to generate characteristic mass spectra for each eluting compound.

  • Data Interpretation: Identify peaks in the total ion chromatogram by comparing their mass spectra to a reference library (e.g., NIST). This allows for the positive identification of residual solvents and other volatile by-products.

Data Summary and Integrated Approach
Technique Primary Information Key Advantages Limitations
RP-HPLC Quantitative purity (area %), separation of non-volatile impurities.High sensitivity and resolution, excellent for quantification.[14][15]Requires a chromophore for UV detection, destructive to the sample.
¹H NMR Unambiguous structural confirmation, identification of proton-containing impurities.Non-destructive, provides detailed structural information.[16]Lower sensitivity compared to HPLC, can be complex with overlapping signals.
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents).Excellent for volatile compounds, provides molecular weight information for identification.[11][17]Not suitable for non-volatile or thermally labile compounds.[17]

A truly rigorous assessment of purity is not a linear process but rather an integrated one.

Integrated_Workflow Synthesized_Product Synthesized 1,4-Dimethyl-1H-indole-3-carbaldehyde HPLC RP-HPLC (Quantitative Purity) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS Final_Assessment Confident Purity Assessment HPLC->Final_Assessment NMR->Final_Assessment GCMS->Final_Assessment

Figure 3. An integrated, multi-technique approach ensures a comprehensive and reliable purity assessment.

By combining the quantitative power of HPLC, the structural certainty of NMR, and the specialized impurity profiling of GC-MS, researchers can be confident in the quality of their synthesized 1,4-dimethyl-1H-indole-3-carbaldehyde. This methodical, evidence-based approach underpins the integrity of subsequent research and development efforts.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Hoffmann, E. d., & Stroobant, V. (2007).
  • Jones, G. (2004). The Vilsmeier-Haack Reaction. In Organic Reactions. John Wiley & Sons, Ltd. [Link]

  • Kromidas, S. (2017).
  • MDPI. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Retrieved from [Link]

  • NIOSH. (1994). Aldehyde, Screening. Method 2539.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses. Retrieved from [Link]

  • PubMed. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. EPA.
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Wikipedia. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 1,4-Dimethyl-1H-indole-3-carbaldehyde and Its Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3] Among the vast family of indole derivatives, indole-3-carbaldehydes are particularly valuable as versatile intermediates and bioactive molecules in their own right.[2][4] This guide provides a comparative analysis of 1,4-dimethyl-1H-indole-3-carbaldehyde, exploring its synthesis and potential applications in relation to other key indole-3-carbaldehyde derivatives. By examining experimental data and structure-activity relationships, we aim to furnish researchers with the insights needed to strategically leverage this class of compounds in their drug discovery endeavors.

The Indole-3-carbaldehyde Scaffold: A Foundation for Bioactivity

The indole-3-carbaldehyde core is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5][6] The reactivity of the aldehyde group at the C3 position allows for a diverse range of chemical modifications, making it an ideal starting point for the synthesis of more complex molecules.[1][4] These modifications can significantly influence the compound's biological activity, highlighting the importance of strategic functionalization.

Synthesis of 1,4-Dimethyl-1H-indole-3-carbaldehyde and Related Derivatives

The synthesis of indole-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of an indole ring using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This method is highly effective for introducing an aldehyde group at the C3 position of the indole nucleus.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,4-Dimethylindole

This protocol describes the synthesis of 1,4-dimethyl-1H-indole-3-carbaldehyde from 1,4-dimethylindole.

Materials:

  • 1,4-Dimethylindole

  • Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice-salt bath

  • Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Round-bottomed flask, three-necked

  • Mechanical stirrer

  • Drying tube

  • Dropping funnel

Procedure:

  • In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place 288 ml (3.74 moles) of freshly distilled DMF.[7]

  • Cool the flask in an ice-salt bath for approximately 30 minutes.[7]

  • With continuous stirring, add 86 ml (0.94 mole) of freshly distilled POCl₃ to the DMF over a period of 30 minutes.[7] A pinkish complex will form.

  • Replace the dropping funnel with a larger one and add a solution of the starting indole (e.g., 1,4-dimethylindole, 0.85 mole) in 100 ml of DMF over 1 hour, ensuring the temperature does not exceed 10°C.[7]

  • After the addition is complete, bring the temperature of the viscous solution to 35°C and stir for 1 hour, or until the clear yellow solution turns into an opaque, canary-yellow paste.[7]

  • Carefully add 300 g of crushed ice to the paste with stirring, which will result in a clear, cherry-red aqueous solution.[7]

  • Transfer this solution to a 3-liter three-necked flask containing 200 g of crushed ice.

  • Slowly add a solution of 375 g (9.4 moles) of NaOH in 1 liter of water dropwise with efficient stirring until about one-third of the base has been added. Then, add the remaining two-thirds rapidly.[7]

  • Heat the resulting suspension to boiling and then allow it to cool to room temperature before placing it in a refrigerator to facilitate precipitation.[7]

  • Collect the precipitate by filtration, resuspend it in 1 liter of water to dissolve most inorganic impurities, and then collect the product by filtration again.

  • Wash the product with three 300 ml portions of water and air-dry to yield the desired indole-3-carbaldehyde.[7]

This general procedure can be adapted for the synthesis of various N-substituted and ring-substituted indole-3-carbaldehydes.

DOT Diagram: Synthetic Workflow for Indole-3-Carbaldehydes

G cluster_reagents Reagents & Starting Material cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup & Purification Indole Substituted Indole (e.g., 1,4-Dimethylindole) Formylation Electrophilic Attack on Indole Ring Indole->Formylation DMF Dimethylformamide (DMF) Complex_Formation Formation of Vilsmeier Reagent (DMF + POCl₃) DMF->Complex_Formation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Complex_Formation Complex_Formation->Formylation Hydrolysis Hydrolysis of Iminium Intermediate Formylation->Hydrolysis Quenching Quenching with Ice Hydrolysis->Quenching Basification Basification with NaOH Quenching->Basification Precipitation Precipitation & Filtration Basification->Precipitation Purification Washing & Drying Precipitation->Purification Product 1,4-Dimethyl-1H-indole-3-carbaldehyde Purification->Product

Caption: Synthetic workflow for 1,4-dimethyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Comparative Analysis of Biological Activities

While specific biological data for 1,4-dimethyl-1H-indole-3-carbaldehyde is not extensively reported in the literature, we can infer its potential activities by comparing it with other well-studied indole-3-carbaldehyde derivatives. The substituents on the indole ring and the nitrogen atom play a crucial role in modulating the biological effects.

CompoundSubstitutionReported Biological ActivityKey Findings
Indole-3-carbaldehyde UnsubstitutedAnti-inflammatory, Antifungal, AnticancerA natural metabolite of tryptophan, it acts as an agonist at the aryl hydrocarbon receptor, stimulating interleukin-22 production.[9] It also shows inhibitory effects on fungal growth and certain cancer cell lines.[5][9]
1-Methyl-1H-indole-3-carbaldehyde N1-MethylUrease InhibitorThe N-methylation of the indole nitrogen can lead to derivatives with potent urease inhibitory activity, relevant for treating H. pylori infections.[10]
Substituted Indole-3-carbaldehyde Analogues N1-Chloroacetyl and various aryl aminesAntioxidantN-acylation and subsequent coupling with aryl amines can produce derivatives with significant free radical scavenging and inhibition of lipid peroxidation.[11]
1,4-Dimethyl-1H-indole-3-carbaldehyde N1-Methyl, C4-MethylPredicted: Anticancer, Anti-inflammatoryBased on the activities of related compounds, it is plausible that this derivative could exhibit anticancer and anti-inflammatory properties. The methyl groups may enhance lipophilicity, potentially improving cell permeability and interaction with biological targets.

DOT Diagram: Structure-Activity Relationship Logic

SAR cluster_modifications Structural Modifications cluster_properties Altered Properties cluster_activities Biological Activities Core Indole-3-carbaldehyde Core C3-Aldehyde N1_Sub N1-Substitution (e.g., -CH₃, -Acyl) Core->N1_Sub Ring_Sub Ring Substitution (e.g., -CH₃ at C4) Core->Ring_Sub Lipophilicity Lipophilicity N1_Sub->Lipophilicity Electronic_Effects Electronic Effects N1_Sub->Electronic_Effects Ring_Sub->Lipophilicity Steric_Hindrance Steric Hindrance Ring_Sub->Steric_Hindrance Anticancer Anticancer Lipophilicity->Anticancer Antioxidant Antioxidant Lipophilicity->Antioxidant Antimicrobial Antimicrobial Electronic_Effects->Antimicrobial Anti_inflammatory Anti-inflammatory Steric_Hindrance->Anti_inflammatory

Caption: Logical relationship between structural modifications of the indole-3-carbaldehyde core and resulting biological activities.

Future Directions and Therapeutic Potential

The therapeutic potential of indole-3-carbaldehyde derivatives is vast and continues to be an active area of research.[3] For 1,4-dimethyl-1H-indole-3-carbaldehyde, future investigations should focus on:

  • Systematic Biological Screening: Evaluating its activity against a panel of cancer cell lines, bacterial and fungal strains, and in inflammatory models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • Comparative Efficacy Studies: Directly comparing its potency and selectivity against established drugs and other indole-3-carbaldehyde analogs in preclinical models.

By systematically exploring the bioactivity of 1,4-dimethyl-1H-indole-3-carbaldehyde and its derivatives, the scientific community can unlock new therapeutic avenues for a range of diseases. The structural simplicity and synthetic accessibility of this class of compounds make them highly attractive for further development in medicinal chemistry.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-dimethyl-1H-indole-3-carbaldehyde

Introduction: In the dynamic environments of research and drug development, the lifecycle of a chemical does not end upon its use in an experiment. Proper disposal is a critical, non-negotiable phase that ensures the saf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic environments of research and drug development, the lifecycle of a chemical does not end upon its use in an experiment. Proper disposal is a critical, non-negotiable phase that ensures the safety of laboratory personnel, protects our environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,4-dimethyl-1H-indole-3-carbaldehyde (CAS No. 170489-16-4). As a substituted indole derivative and an aromatic aldehyde, this compound requires careful management. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower you, our scientific colleagues, to make informed safety decisions.

Part 1: Hazard Assessment and Characterization

A foundational principle of laboratory safety is to treat any compound with incomplete toxicological data as hazardous.[1] For 1,4-dimethyl-1H-indole-3-carbaldehyde, a specific, comprehensive Safety Data Sheet (SDS) is not widely available. Therefore, our disposal protocol is built upon a conservative hazard assessment, informed by data from structurally analogous compounds such as 1-Methyl-1H-indole-3-carbaldehyde and the parent Indole-3-carboxaldehyde.[2][3]

Indole derivatives are known for their broad biological activities and potential toxicities, while aromatic aldehydes present their own set of hazards.[4][5] Based on this surrogate data, the waste generated from this compound must be managed as hazardous.

Table 1: Presumed Hazard Profile of 1,4-dimethyl-1H-indole-3-carbaldehyde Waste

Hazard ClassificationDescriptionRationale & Source
Skin Irritation (Category 2) Causes skin irritation upon contact.Based on analogous compound data.[3]
Serious Eye Irritation (Category 2A) Causes serious eye irritation. Direct contact can lead to significant injury.Based on analogous compound data.[2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.Based on analogous compound data.[2][3][6]
Environmental Hazard Potentially harmful to aquatic life. Must not be released into the environment.[4][7]Indole derivatives should be presumed to be environmental hazards.[4]
Reactivity Incompatible with strong oxidizing agents and strong bases.[3]Aldehydes can undergo exothermic reactions.[8]

Part 2: Pre-Disposal Safety: Engineering Controls & PPE

Before handling any waste, establishing a safe working environment is paramount. The following controls are mandatory to minimize exposure risk.

  • Engineering Controls: All handling of 1,4-dimethyl-1H-indole-3-carbaldehyde waste, including transferring solutions and rinsing contaminated glassware, must be conducted within a certified chemical fume hood.[9][10] This is the primary line of defense to prevent the inhalation of any dust or aerosolized particles.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.

    • Eye Protection: Chemical safety goggles are mandatory.[3]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Discard gloves immediately after any overt contact with the chemical or its waste.[11]

    • Protective Clothing: A fully fastened laboratory coat must be worn to protect street clothing.[11]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), making these steps federally mandated in many cases.[10][12]

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[13] This prevents potentially violent chemical reactions within the waste container.

  • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weighing paper) and liquid waste (e.g., solutions, rinsates) in separate, dedicated containers.[4]

  • Aqueous vs. Organic: Do not mix aqueous solutions with organic solvent waste.

  • Avoid Incompatibles: Ensure that waste containing 1,4-dimethyl-1H-indole-3-carbaldehyde is not mixed with strong oxidizing agents or strong bases.[3]

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and spills.

  • Compatibility: The container material must be compatible with the waste. For liquid waste, plastic containers are often preferred over glass to minimize the risk of breakage.[4][12] If using the original product container, ensure it is in good condition.[14]

  • Condition: Use containers that are in good condition, free from cracks or deterioration, and have a secure, screw-top cap.[13][14]

  • Capacity: Never fill a waste container beyond 90% of its capacity.[15] This headspace allows for vapor expansion and reduces the risk of splashing when moved.

  • Closure: Keep waste containers tightly capped at all times, except when actively adding waste.[13][14][15] Leaving a funnel in an open container is a common but dangerous violation.

Step 3: Comprehensive Waste Labeling

Proper labeling is a cornerstone of the Hazard Communication Standard (HCS) and is crucial for the safety of everyone who may handle the container.[16] The label must be clear, legible, and permanently affixed to the container.

Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. These tags must include:

  • The words "Hazardous Waste ".[12][17]

  • Full Chemical Names: List every chemical constituent by its full name (e.g., "1,4-dimethyl-1H-indole-3-carbaldehyde," "Methanol"). Do not use abbreviations, chemical formulas, or trade names.[12][18]

  • Concentration/Volume: The approximate percentage or volume of each component.[13]

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant, Toxic).[12]

  • Contact Information: The name of the Principal Investigator and the laboratory location (Building and Room Number).[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste, known as a Satellite Accumulation Area (SAA).[13][17]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][17] A designated portion of a fume hood or a labeled secondary containment tray on a benchtop are common examples.

  • Secondary Containment: All liquid hazardous waste containers in the SAA must be placed within a secondary containment bin or tray capable of holding the contents of the largest single container.[13]

  • Segregation: Store incompatible waste containers in separate secondary containment trays.[18]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EHS: Once a waste container is full (or has been in accumulation for the maximum time allowed by your institution, often 90-180 days), contact your institution's EHS or equivalent safety office to schedule a pickup.[10][17]

  • Professional Disposal: The EHS office will work with a licensed hazardous waste disposal vendor who will transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[19]

Step 6: Decontamination and Empty Container Disposal

An "empty" container that once held 1,4-dimethyl-1H-indole-3-carbaldehyde is not yet safe for regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate: Crucially, the first and subsequent rinsates must be collected and disposed of as hazardous liquid waste.[18]

  • Deface Label: Completely remove or deface the original manufacturer's label.[18]

  • Final Disposal: After triple rinsing and label removal, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream.

Part 4: Spill Management Protocol

In the event of a small spill, immediate and correct action is vital.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Part 2.

  • Contain and Absorb: For a liquid spill, cover with a chemical absorbent material (e.g., vermiculite or a spill pad). For a solid spill, gently cover to prevent dust from becoming airborne. Do not dry sweep.[16]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated container for solid hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS department, as per institutional policy.

Part 5: Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating and containerizing waste at the point of generation.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Final Steps in the Lab start Waste Generated (e.g., leftover solution, contaminated item) q_state Is the waste solid or liquid? start->q_state solid_waste Solid Waste Container (e.g., plastic pail with lid) q_state->solid_waste Solid liquid_waste Liquid Waste Container (e.g., plastic carboy) q_state->liquid_waste Liquid labeling Affix completed Hazardous Waste Label solid_waste->labeling liquid_waste->labeling storage Place sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage

Caption: Waste Disposal Decision Workflow

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from osha.gov.

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine. Retrieved from benchchem.com.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Overview. Retrieved from osha.gov.

  • Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances. Retrieved from ehs.cornell.edu.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Standards. Retrieved from osha.gov.

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu.

  • Cayman Chemical. (2025). Safety Data Sheet - Indole-3-carboxaldehyde. Retrieved from caymanchem.com.

  • Fisher Scientific. (2025). Safety Data Sheet - 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from fishersci.com.

  • Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from chemicalsafetyfacts.org.

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from gaiaca.com.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from epa.gov.

  • Columbia University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from ehs.columbia.edu.

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from americanlaboratory.com.

  • Sigma-Aldrich. (n.d.). 1,4-dimethyl-1H-indole-3-carbaldehyde. Retrieved from sigmaaldrich.com.

  • Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from ehs.cornell.edu.

  • Synquest Labs. (2018). Safety Data Sheet - 1H-Indole-3-carboxaldehyde. Retrieved from synquestlabs.com.

  • Perfumer's Apprentice. (2015). Safety Data Sheet - Aldehyde C-8. Retrieved from shop.perfumersapprentice.com.

  • CAMEO Chemicals, NOAA. (n.d.). ALDEHYDES, N.O.S.. Retrieved from cameochemicals.noaa.gov.

  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from regulations.gov.

  • De Monchy Aromatics Limited. (2015). SAFETY DATA SHEET. Retrieved from demonchyaromatics.com.

  • Fisher Scientific. (n.d.). Safety Data Sheet - Indole-3-carboxaldehyde. Retrieved from fishersci.com.

  • Lead Sciences. (n.d.). 1,4-Dimethyl-1H-indole-3-carbaldehyde. Retrieved from leadsciences.com.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde. Retrieved from aksci.com.

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from engineering.purdue.edu.

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from chab.ethz.ch.

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from researchsafety.northwestern.edu.

  • Cayman Chemical. (2020). Product Information - Indole-3-carboxaldehyde. Retrieved from caymanchem.com.

Sources

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